Product packaging for 2,4-Di-tert-butylcyclohexanone(Cat. No.:CAS No. 13019-04-0)

2,4-Di-tert-butylcyclohexanone

Cat. No.: B078126
CAS No.: 13019-04-0
M. Wt: 210.36 g/mol
InChI Key: NYOHMJCUHOBGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Di-tert-butylcyclohexanone is a sterically hindered alicyclic ketone of significant interest in advanced chemical research and development. Its primary research value stems from the pronounced steric bulk imparted by the two tert-butyl groups, which dramatically influences its reactivity and conformational properties. This compound serves as a critical synthetic intermediate and model substrate in organic chemistry, particularly for studying steric effects on reaction kinetics, investigating novel catalytic reduction processes (e.g., asymmetric hydrogenation to produce chiral alcohols), and exploring conformational dynamics in cyclohexane systems. In the field of materials science, this compound is investigated as a potential building block for ligands in coordination chemistry, a precursor for sterically hindered polymers, and a molecular component in the design of host-guest complexes. Its mechanism of action in these contexts is defined by its ability to modulate the spatial environment around the carbonyl group, thereby directing regioselectivity and enabling access to structurally unique molecules that are otherwise challenging to synthesize. Researchers will find this high-purity reagent invaluable for pushing the boundaries of synthetic methodology and functional material design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O B078126 2,4-Di-tert-butylcyclohexanone CAS No. 13019-04-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-ditert-butylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h10-11H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOHMJCUHOBGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=O)C(C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864347
Record name Cyclohexanone, 2,4-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13019-04-0
Record name 2,4-Bis(1,1-dimethylethyl)cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13019-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone, 2,4-bis(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013019040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone, 2,4-bis(1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanone, 2,4-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-di-tert-butylcyclohexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.692
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 13019-04-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of trans-2,4-Di-tert-butylcyclohexanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trans-2,4-Di-tert-butylcyclohexanone, a disubstituted cyclohexane derivative of interest in various fields of chemical research and development. The document details a primary synthetic route, explores the principles of stereochemical control, and discusses potential methods for the isolation of the desired trans isomer.

Introduction

Substituted cyclohexanones are pivotal structural motifs in organic chemistry, serving as versatile building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products. The stereochemical arrangement of substituents on the cyclohexane ring profoundly influences the molecule's physical, chemical, and biological properties. The synthesis of specific stereoisomers, such as trans-2,4-Di-tert-butylcyclohexanone, therefore presents a significant challenge and an area of active investigation. This guide focuses on the practical aspects of synthesizing this target molecule, with a particular emphasis on strategies to obtain the trans isomer.

Primary Synthesis Route: Oxidation of 2,4-Di-tert-butylcyclohexanol

A common and well-documented method for the synthesis of 2,4-Di-tert-butylcyclohexanone involves the oxidation of the corresponding alcohol, 2,4-Di-tert-butylcyclohexanol. The Jones oxidation is a frequently employed method for this transformation.

Experimental Protocol: Jones Oxidation of 2,4-Di-tert-butylcyclohexanol

This protocol is adapted from a known procedure for the synthesis of this compound.[1]

Reaction Scheme:

G reactant 2,4-Di-tert-butylcyclohexanol product This compound reactant->product Oxidation reagent Jones Reagent (CrO3/H2SO4/acetone)

Figure 1: Oxidation of 2,4-Di-tert-butylcyclohexanol to this compound.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)
2,4-Di-tert-butylcyclohexanol212.39200 g0.944
Acetone58.082 L-
Jones Reagent-320 g-
Isopropyl alcohol60.10As needed-
Sodium carbonate105.99As needed for neutralization-

Procedure:

  • In a 3 L reactor, a solution of 200 g (0.944 mole) of 2,4-di-tert-butylcyclohexanol in 2 L of acetone is prepared.[1]

  • The solution is cooled to 5 °C using an ice bath.

  • 320 g of Jones reagent is added dropwise to the cooled solution over a period of 1.5 hours, maintaining the temperature at 5 °C.[1]

  • After the addition is complete, the reaction is monitored for completion.

  • Excess Jones reagent is quenched by the dropwise addition of isopropyl alcohol until the brown color of the reagent disappears.[1]

  • The reaction mixture is allowed to stand, and the acetone solution is separated.

  • The acetone solution is neutralized with sodium carbonate.[1]

  • The neutralized solution is filtered, and the acetone is removed by distillation under reduced pressure to yield the crude product.[1]

Results:

ProductYield (g)Boiling Point (°C/mmHg)cis/trans Ratio
Crude this compound199 g-92/8
Purified this compound160 g93.5 - 94 / 394/6

The crude product is obtained in a high yield, with the cis isomer being the major component.[1] Purification by precision distillation can slightly alter the isomeric ratio.[1]

Strategies for Obtaining trans-2,4-Di-tert-butylcyclohexanone

The synthesis described above yields a mixture of isomers, with the cis isomer predominating. To obtain the trans isomer, two main strategies can be employed: stereoselective synthesis and separation/isomerization of the product mixture.

Stereochemical Control: Thermodynamic vs. Kinetic Control

The predominance of the cis isomer in the Jones oxidation suggests that this may be the kinetically favored product. In many substituted cyclohexanone systems, the trans isomer, where both bulky substituents can occupy equatorial positions to minimize steric hindrance, is the thermodynamically more stable product.

G cluster_products Products Start 2,4-Di-tert-butylcyclohexanol Oxidation Oxidation Start->Oxidation Kinetic cis-Isomer (Kinetic Product) Oxidation->Kinetic Lower Activation Energy Thermodynamic trans-Isomer (Thermodynamic Product) Oxidation->Thermodynamic Higher Activation Energy

Figure 2: Reaction pathway illustrating kinetic and thermodynamic products.

To favor the formation of the thermodynamically more stable trans isomer, the reaction could be run under conditions that allow for equilibration between the cis and trans products. This typically involves higher reaction temperatures and longer reaction times.

Isomerization of the cis to the trans Isomer

Given that the synthesis yields a mixture rich in the cis isomer, a viable strategy to obtain the trans isomer is through isomerization of the product mixture. This can often be achieved through acid or base catalysis, which facilitates the formation of an enol or enolate intermediate, allowing for epimerization at the alpha-carbon.

G Cis cis-2,4-Di-tert-butylcyclohexanone Intermediate Enol/Enolate Intermediate Cis->Intermediate Acid or Base Catalyst Trans trans-2,4-Di-tert-butylcyclohexanone (More Stable) Intermediate->Trans Equilibration Trans->Intermediate

Figure 3: Proposed isomerization pathway from the cis to the trans isomer.

Proposed Experimental Approach for Isomerization:

  • Dissolve the mixture of cis and trans-2,4-Di-tert-butylcyclohexanone in a suitable solvent (e.g., methanol or tert-butanol).

  • Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., sodium methoxide, potassium tert-butoxide).

  • Heat the mixture to reflux and monitor the change in the isomeric ratio over time using an appropriate analytical technique (e.g., GC-MS or NMR spectroscopy).

  • Once equilibrium is reached, or a desired ratio is obtained, neutralize the catalyst, and isolate the product through extraction and distillation.

Separation of Isomers

If a stereoselective synthesis or complete isomerization is not feasible, the desired trans isomer can be isolated from the mixture through physical separation techniques.

  • Fractional Distillation: As indicated by the initial synthesis, precision distillation can effect some separation, though it may not be sufficient to obtain the pure trans isomer due to potentially close boiling points.[1]

  • Chromatography: Column chromatography is a powerful technique for separating diastereomers. The choice of stationary phase (e.g., silica gel, alumina) and eluent system would need to be optimized to achieve good separation of the cis and trans isomers.

  • Crystallization: If one isomer forms a more stable crystal lattice, fractional crystallization could be a viable method for separation. This would involve dissolving the mixture in a suitable solvent and allowing the less soluble isomer to crystallize out upon cooling.

Conclusion

The synthesis of trans-2,4-Di-tert-butylcyclohexanone can be approached through a multi-step strategy. The initial synthesis via Jones oxidation of the corresponding alcohol provides a mixture of isomers, with the cis form being the major product. To obtain the desired trans isomer, subsequent steps involving isomerization under thermodynamic control or physical separation of the isomers are necessary. The choice of method will depend on the desired purity of the final product and the scalability of the process. Further research into the stereoselective synthesis of the trans isomer would be a valuable contribution to this area of synthetic chemistry.

References

Conformational Analysis of 2,4-Di-tert-butylcyclohexanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the conformational analysis of cis- and trans-2,4-di-tert-butylcyclohexanone. Due to significant steric hindrance imposed by the two bulky tert-butyl groups, these molecules exhibit fascinating conformational preferences that deviate from simple monosubstituted cyclohexanes. This document outlines the synthetic considerations for obtaining the isomers, the theoretical basis for their conformational behavior, and detailed experimental and computational methodologies for their analysis. Particular emphasis is placed on the interplay between chair and non-chair (twist-boat) conformations, which is critical for understanding the stereochemistry and reactivity of this system.

Introduction: The Challenge of Steric Crowding

The conformational analysis of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for reactivity and biological activity. While the principles governing monosubstituted cyclohexanes are well-established, polysubstituted rings, particularly those bearing bulky groups, present a more complex picture. 2,4-Di-tert-butylcyclohexanone is an exemplary case study in steric congestion, where the energetic penalties of placing large tert-butyl groups in axially-oriented positions can lead to significant distortions from the ideal chair conformation. Understanding the conformational landscape of the cis and trans isomers of this ketone is crucial for predicting their chemical behavior and for the rational design of molecules where such strained frameworks may be present.

Synthesis and Isomer Separation

The preparation of this compound typically proceeds via the oxidation of the corresponding 2,4-di-tert-butylcyclohexanol. A common synthetic route involves the Jones oxidation of the alcohol precursor.

A literature procedure for the synthesis of this compound reports the formation of a mixture of cis and trans isomers.[1] The oxidation of 2,4-di-tert-butylcyclohexanol with Jones reagent in acetone yields crude this compound with a cis/trans ratio of approximately 92:8.[1] Subsequent purification by precision distillation can enrich the mixture to a 94:6 cis/trans ratio.[1]

Separation of Isomers: Due to the different dipole moments and crystalline properties of the cis and trans isomers, they can be separated by column chromatography on silica gel or by fractional crystallization.

Conformational Equilibria: A Tale of Two Isomers

The conformational preferences of the cis and trans isomers of this compound are dictated by the minimization of steric strain, primarily the avoidance of unfavorable 1,3-diaxial interactions involving the bulky tert-butyl groups.

cis-2,4-Di-tert-butylcyclohexanone

For the cis isomer, a chair conformation would necessitate one tert-butyl group being in an axial position while the other is equatorial. The energetic cost of placing a tert-butyl group in an axial position is substantial, estimated to be around 5.5 kcal/mol. This severe 1,3-diaxial interaction with the axial hydrogens at C4 and C6 would highly destabilize such a chair conformation.

Consequently, to alleviate this steric strain, cis-2,4-di-tert-butylcyclohexanone is expected to predominantly adopt a non-chair, twist-boat conformation . This phenomenon has been observed in the analogous cis-1,4-di-tert-butylcyclohexane, where low-temperature 13C NMR spectra confirmed the presence of both twist-boat and chair conformations, with the twist-boat being the major species.[2] In the twist-boat form, both tert-butyl groups can occupy pseudo-equatorial positions, thus minimizing steric repulsions.

Figure 1: Conformational equilibrium for cis-2,4-di-tert-butylcyclohexanone.
trans-2,4-Di-tert-butylcyclohexanone

In the case of the trans isomer, a chair conformation can accommodate both bulky tert-butyl groups in equatorial positions . This diequatorial arrangement is significantly more stable than a diaxial conformation, which would be prohibitively high in energy. Therefore, trans-2,4-di-tert-butylcyclohexanone is expected to exist predominantly in a diequatorial chair conformation. The ring inversion to the diaxial chair is energetically highly unfavorable.

Figure 2: Conformational equilibrium for trans-2,4-di-tert-butylcyclohexanone.

Quantitative Conformational Analysis

While specific experimental data for this compound is scarce in the literature, we can infer quantitative parameters from analogous systems and theoretical calculations.

Table 1: Estimated Conformational Energy Differences (ΔG°)

CompoundConformation 1Conformation 2ΔG° (kcal/mol)Reference/Analogy
cis-1,4-Di-tert-butylcyclohexaneChair (axial-equatorial)Twist-Boat~0.5 (favoring Twist-Boat)[2]
trans-1,4-Di-tert-butylcyclohexaneChair (diequatorial)Chair (diaxial)> 5.5 (favoring diequatorial)General Principle
Predicted for cis-2,4-Di-tert-butylcyclohexanone Chair (axial-equatorial)Twist-Boat~0.5 - 1.0 (favoring Twist-Boat) Analogy to cis-1,4-isomer
Predicted for trans-2,4-Di-tert-butylcyclohexanone Chair (diequatorial)Chair (diaxial)> 5.5 (favoring diequatorial) General Principle

Table 2: Expected ¹H NMR Coupling Constants (J-values) for Chair Conformations

Coupling TypeDihedral Angle (approx.)Expected J-value (Hz)
Axial-Axial (J_aa)180°10 - 13
Axial-Equatorial (J_ae)60°2 - 5
Equatorial-Equatorial (J_ee)60°2 - 5

These J-values are crucial for determining the conformation of the cyclohexane ring using the Karplus equation, which relates the vicinal coupling constant to the dihedral angle between the coupled protons.

Experimental Protocols

Low-Temperature NMR Spectroscopy

Objective: To slow down the rate of conformational interconversion to observe the individual conformers by NMR.

Methodology:

  • Sample Preparation: Dissolve a pure sample of the cis or trans isomer of this compound in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, toluene-d₈, or a Freon mixture).

  • Instrumentation: Utilize an NMR spectrometer equipped with a variable temperature unit.

  • Procedure:

    • Acquire a standard ¹H and ¹³C NMR spectrum at room temperature.

    • Gradually lower the temperature of the probe in increments of 10-20 K.

    • At each temperature, allow the sample to equilibrate for at least 10 minutes before acquiring a new spectrum.

    • Monitor the spectra for changes, such as peak broadening, decoalescence, and the appearance of new signals corresponding to the less stable conformer.

    • For the cis isomer, one would expect to see the signals for the twist-boat conformation remain sharp at low temperatures, while for the trans isomer, the signals for the diequatorial chair should remain sharp.

  • Data Analysis:

    • Integrate the signals of the different conformers at a temperature where they are well-resolved to determine their relative populations.

    • Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RTln(K_eq), where K_eq is the equilibrium constant derived from the conformer populations.

Low_Temp_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve sample in low-freezing point deuterated solvent RT_NMR Acquire NMR spectra at room temperature Prep->RT_NMR Cool Gradually lower probe temperature RT_NMR->Cool LT_NMR Acquire NMR spectra at low temperatures Cool->LT_NMR Observe Observe spectral changes (broadening, decoalescence) LT_NMR->Observe Integrate Integrate signals of distinct conformers Observe->Integrate Calculate Calculate K_eq and ΔG° Integrate->Calculate

Figure 3: Experimental workflow for low-temperature NMR spectroscopy.
Lanthanide-Induced Shift (LIS) NMR Spectroscopy

Objective: To resolve overlapping signals in the ¹H NMR spectrum and to aid in the assignment of axial and equatorial protons.

Methodology:

  • Sample Preparation: Prepare a solution of the cyclohexanone isomer in a dry, non-coordinating deuterated solvent (e.g., CDCl₃).

  • Shift Reagent: Use a lanthanide shift reagent (LSR), such as Eu(fod)₃ or Eu(dpm)₃.

  • Procedure:

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a small, measured amount of the LSR to the NMR tube.

    • Acquire a new spectrum after each addition.

    • Continue adding the LSR in small increments and acquiring spectra until the signals are sufficiently resolved.

  • Data Analysis:

    • The magnitude of the induced shift is proportional to the distance of the proton from the lanthanide ion, which coordinates to the carbonyl oxygen.

    • Protons closer to the carbonyl group will experience a larger downfield shift. This can help to differentiate between protons in different positions on the ring.

Computational Modeling

Objective: To calculate the relative energies of the different conformers and to predict their geometries.

Methodology:

  • Software: Utilize computational chemistry software such as Gaussian, Spartan, or free alternatives like Avogadro.

  • Method:

    • Molecular Mechanics (MM): Employ force fields like MM3 or MM4 to perform an initial conformational search and obtain relative steric energies.

    • Density Functional Theory (DFT): Use a functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*) to perform geometry optimizations and frequency calculations for the low-energy conformers identified by molecular mechanics.

  • Data Analysis:

    • Compare the calculated relative free energies of the chair and twist-boat conformations for the cis isomer.

    • Compare the energies of the diequatorial and diaxial chair conformations for the trans isomer.

    • Analyze the calculated dihedral angles and bond lengths to understand the geometric distortions caused by steric strain.

Computational_Modeling_Workflow cluster_build Structure Building cluster_mm Molecular Mechanics cluster_dft Density Functional Theory Build Construct 3D models of cis and trans isomers MM_Search Conformational search (e.g., MM3/MM4) Build->MM_Search MM_Energy Calculate relative steric energies MM_Search->MM_Energy DFT_Opt Geometry optimization (e.g., B3LYP/6-31G*) MM_Energy->DFT_Opt DFT_Freq Frequency calculations DFT_Opt->DFT_Freq DFT_Energy Calculate relative free energies DFT_Freq->DFT_Energy

Figure 4: Workflow for computational modeling of conformational analysis.

Conclusion

The conformational analysis of this compound provides a compelling illustration of how severe steric interactions can govern molecular geometry. For the cis isomer, the energetic penalty of a 1,3-diaxial interaction involving a tert-butyl group is so high that the molecule largely eschews the chair conformation in favor of a twist-boat form. In contrast, the trans isomer can adopt a stable diequatorial chair conformation, effectively locking the ring in this geometry. The combination of experimental techniques, particularly low-temperature NMR, and computational modeling is essential for a thorough understanding of the conformational landscape of these highly strained systems. The principles elucidated from the study of this compound are broadly applicable to the design and analysis of other sterically congested cyclic molecules in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Physical Properties of 2,4-Di-tert-butylcyclohexanone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties, synthesis, and conformational analysis of the isomers of 2,4-di-tert-butylcyclohexanone. Due to the steric hindrance imposed by the two bulky tert-butyl groups, these isomers exhibit unique conformational behaviors that significantly influence their physical characteristics. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key conformational relationships.

Quantitative Physical Properties

PropertyThis compound (Isomer Mixture)cis-2,4-Di-tert-butylcyclohexanonetrans-2,4-Di-tert-butylcyclohexanone4-tert-Butylcyclohexanone
Molecular Formula C₁₄H₂₆OC₁₄H₂₆OC₁₄H₂₆OC₁₀H₁₈O
Molecular Weight 210.36 g/mol 210.36 g/mol 210.36 g/mol 154.25 g/mol
Boiling Point 93.5-94 °C at 3 mmHg (for a 94:6 cis/trans mixture)[1]No data availableNo data available214 °C at 760 mmHg[2]
Melting Point No data availableNo data availableNo data available39 °C[2]
Density No data availableNo data availableNo data available0.9198 g/cm³[2]
CAS Number Mixture: Not applicableNot individually assigned16099-36-8[3]98-53-3[4]

Conformational Analysis

The defining feature of this compound isomers is the profound impact of the two bulky tert-butyl groups on the conformational equilibrium of the cyclohexane ring. In monosubstituted cyclohexanes, a tert-butyl group strongly favors the equatorial position to avoid 1,3-diaxial strain.[5] However, in di-substituted systems, particularly the cis-isomers, significant steric strain can force the ring into non-chair conformations, such as a twist-boat or skew-boat form.[6]

trans-2,4-Di-tert-butylcyclohexanone

For the trans-isomer, a chair conformation with both tert-butyl groups in equatorial positions is expected to be the most stable, thus minimizing steric interactions.

cis-2,4-Di-tert-butylcyclohexanone

The cis-isomer presents a more complex conformational landscape. A chair conformation would necessitate one tert-butyl group being in an axial position, leading to significant 1,3-diaxial strain. To alleviate this strain, the ring is likely to adopt a non-chair conformation, such as a twist-boat, which can better accommodate the bulky substituents. Studies on analogous di-tert-butylcyclohexanes have shown that cis-isomers often exist predominantly in these non-chair forms.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of the individual isomers of this compound are not extensively published. However, based on general organic chemistry principles and published procedures for related compounds, the following methodologies can be proposed.

Synthesis of this compound

The synthesis is typically a two-step process involving the preparation of the precursor, 2,4-di-tert-butylcyclohexanol, followed by its oxidation to the ketone.

Step 1: Synthesis of 2,4-Di-tert-butylcyclohexanol

This can be achieved via the catalytic hydrogenation of 2,4-di-tert-butylphenol.

  • Reaction: 2,4-Di-tert-butylphenol is hydrogenated in the presence of a catalyst, such as rhodium on carbon, under hydrogen pressure. The solvent is typically an alcohol like ethanol or isopropanol. The reaction temperature and pressure can be optimized to achieve good conversion and selectivity.

Step 2: Oxidation of 2,4-Di-tert-butylcyclohexanol to this compound [1]

A common and effective method for this oxidation is the use of Jones reagent (chromium trioxide in sulfuric acid and acetone).

  • Procedure:

    • Dissolve the 2,4-di-tert-butylcyclohexanol (a mixture of cis and trans isomers) in acetone and cool the solution in an ice bath.[1]

    • Add Jones reagent dropwise to the cooled solution, maintaining the temperature below 10°C.[1]

    • After the addition is complete, allow the reaction to stir for a few hours at room temperature.

    • Quench the excess oxidant by adding a small amount of isopropyl alcohol until the brown color disappears.[1]

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.[1]

Separation of cis- and trans-Isomers

The separation of the cis and trans isomers is expected to be achievable using column chromatography.

  • Proposed Protocol:

    • Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

    • Load the crude mixture of this compound onto the column.

    • Elute the column with a gradient of a slightly more polar solvent (e.g., ethyl acetate in hexane). The polarity of the two isomers will likely be different enough to allow for separation. The trans-isomer, with both bulky groups equatorial, may be less polar and elute first.

    • Collect fractions and analyze by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the pure isomers.

Isomer Epimerization

The less stable isomer can be converted to the more stable isomer through epimerization at the α-carbon.

  • Proposed Protocol:

    • Dissolve the isomerically enriched ketone in a suitable solvent (e.g., methanol).

    • Add a catalytic amount of a base, such as sodium methoxide.

    • Stir the reaction at room temperature and monitor the progress by GC until the thermodynamic equilibrium is reached, which is expected to favor the more stable trans-isomer.

    • Neutralize the reaction mixture and extract the product.

Visualizations

The following diagrams illustrate the key logical relationships in the synthesis and conformational analysis of this compound isomers.

G Synthesis Pathway for this compound A 2,4-Di-tert-butylphenol B 2,4-Di-tert-butylcyclohexanol (cis/trans mixture) A->B Catalytic Hydrogenation (e.g., Rh/C, H₂) C This compound (cis/trans mixture) B->C Oxidation (e.g., Jones Reagent)

Figure 1. Synthetic route to this compound.

G Conformational Equilibrium of trans-2,4-Di-tert-butylcyclohexanone cluster_0 Predominant Conformer A Chair Conformation (di-equatorial) B Twist-Boat Conformation A->B Ring Flip (High Energy Barrier)

Figure 2. Expected conformational preference of the trans-isomer.

G Conformational Equilibrium of cis-2,4-Di-tert-butylcyclohexanone cluster_0 Predominant Conformer A Chair Conformation (axial-equatorial) B Twist-Boat Conformation A->B Ring Flip (Lower Energy Barrier)

Figure 3. Expected conformational preference of the cis-isomer.

References

"13C NMR spectrum of 2,4-Di-tert-butylcyclohexanone"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the ¹³C NMR Spectrum of 2,4-Di-tert-butylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Due to the limited availability of public experimental data for this specific compound, this document presents a predicted spectrum based on established ¹³C NMR principles and data from structurally related analogs. This guide is intended to serve as a comprehensive reference for the interpretation and prediction of the ¹³C NMR spectrum of this compound and similar substituted cyclohexanone systems.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is predicted to exhibit distinct signals for each of its 14 carbon atoms. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the steric effects of the two bulky tert-butyl groups. The molecule can exist as two diastereomers: cis and trans. The spatial arrangement of the tert-butyl groups in these isomers will lead to different chemical shifts for the carbons in the cyclohexanone ring. The predicted chemical shift ranges for the carbons in both isomers are summarized in the table below.

Carbon AtomPredicted Chemical Shift (δ) ppm - cis-isomerPredicted Chemical Shift (δ) ppm - trans-isomerMultiplicity (Proton Decoupled)
C=O (C1)210 - 215210 - 215s
C-250 - 5552 - 57d
C-325 - 3028 - 33t
C-445 - 5047 - 52d
C-525 - 3028 - 33t
C-640 - 4542 - 47t
C(CH₃)₃ at C-232 - 3633 - 37s
C(CH₃)₃ at C-227 - 3028 - 31q
C(CH₃)₃ at C-432 - 3633 - 37s
C(CH₃)₃ at C-427 - 3028 - 31q

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹³C NMR spectrum of a substituted cyclohexanone like this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.2. NMR Instrument Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz spectrometer:

  • Spectrometer Frequency: 100 MHz for ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

  • Acquisition Time (at): 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration, though for routine spectra, 2 seconds is often sufficient.

  • Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio.

  • Spectral Width (sw): A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is sufficient to cover the expected chemical shift range for most organic molecules.

  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

2.3. Data Processing

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualization of Logical Relationships

The following diagrams illustrate the logical workflow for the assignment of the ¹³C NMR signals of this compound.

G cluster_0 Peak Assignment Logic for this compound A Initial Spectrum B Identify Carbonyl (C=O) ~210-215 ppm A->B F DEPT-135 Experiment A->F G Assign Ring Carbons based on Substituent Effects B->G C Identify Quaternary Carbons (tert-butyl) C->G D Identify Methine (CH) Carbons D->G E Identify Methylene (CH2) Carbons E->G F->C No Signal F->D Positive Signal F->E Negative Signal H Distinguish cis and trans Isomers G->H Compare with predicted shifts and known isomer effects

Caption: Logical workflow for the assignment of ¹³C NMR signals.

G cluster_1 Influence of Substituents on Chemical Shifts C1 C1 (C=O) Highly deshielded C2 C2 Alpha to C=O & t-Bu C1->C2 Deshields C6 C6 Alpha to C=O C1->C6 Deshields C3_C5 C3 & C5 Beta to C=O C2->C3_C5 Shields (gamma-gauche) C4 C4 Gamma to C=O & t-Bu C4->C3_C5 Shields (gamma-gauche) tBu_C2 t-Butyl at C2 tBu_C2->C2 Steric & Inductive Effects tBu_C4 t-Butyl at C4 tBu_C4->C4 Steric & Inductive Effects

Caption: Factors influencing the ¹³C chemical shifts in the cyclohexanone ring.

A Technical Guide to the Basicity of 2,4-Di-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the basicity of 2,4-di-tert-butylcyclohexanone, a sterically hindered cyclic ketone. Due to the absence of direct experimental measurements for this specific compound, this guide synthesizes information from analogous structures and theoretical principles to evaluate its properties. It outlines the key structural factors influencing its basicity and provides detailed experimental and computational protocols for its determination.

Introduction to Ketone Basicity

Ketones are weak organic bases. Their basicity arises from the non-bonding electron pairs on the carbonyl oxygen atom, which can accept a proton (Brønsted-Lowry basicity) or interact with a Lewis acid.[1] The protonation equilibrium is described by the dissociation of the conjugate acid, BH⁺, as shown below:

Protonation Equilibrium of a Ketone

The strength of the ketone as a base is quantified by the acid dissociation constant (Kₐ) of its conjugate acid, typically expressed in logarithmic form as pKₐ. A more negative pKₐ value indicates a weaker base. The basicity of a ketone is a critical parameter in understanding its reactivity in acid-catalyzed reactions, its interaction with biological targets, and its physicochemical properties in formulation.

Structural Analysis and Effects on Basicity

The basicity of this compound is governed by a combination of electronic and steric effects imparted by its alkyl substituents.

  • Electronic Effects : Alkyl groups, such as the tert-butyl groups, are electron-donating through an inductive effect (+I). This effect increases the electron density on the carbonyl oxygen, which should stabilize the positive charge of the conjugate acid, thereby increasing basicity.[2][3]

  • Steric Effects : The bulky tert-butyl groups introduce significant steric hindrance. The 4-position tert-butyl group acts as a conformational lock, holding the cyclohexane ring in a chair conformation with the substituent in the equatorial position. The 2-position tert-butyl group, being adjacent to the carbonyl, sterically hinders the approach of a proton to the oxygen lone pairs. Furthermore, it impedes the effective solvation of the resulting protonated species.[2][4] This steric inhibition of protonation and solvation is expected to significantly decrease the basicity of the molecule.[4]

In the case of this compound, the steric hindrance from the α-tert-butyl group is anticipated to be the dominant factor, leading to a lower basicity compared to the unsubstituted cyclohexanone.

cluster_structure Molecular Structure cluster_effects Influencing Factors cluster_outcome Resulting Property Structure This compound tBu2 2-tert-Butyl Group Structure->tBu2 tBu4 4-tert-Butyl Group Structure->tBu4 Electronic Electronic Effect (+I Inductive) tBu2->Electronic Increases Basicity Steric Steric Effect (Hindrance) tBu2->Steric Decreases Basicity tBu4->Steric (Conformational Lock) Basicity Overall Basicity Electronic->Basicity Steric->Basicity Dominant Effect G cluster_input 1. Input Generation cluster_opt 2. Geometry Optimization cluster_freq 3. Vibrational Analysis cluster_energy 4. Energy Refinement cluster_calc 5. Calculation mol_B Build Structure: Ketone (B) opt_B Optimize Geometry of B (e.g., B3LYP/6-31G*) mol_B->opt_B mol_BH Build Structure: Protonated Ketone (BH+) opt_BH Optimize Geometry of BH+ (e.g., B3LYP/6-31G*) mol_BH->opt_BH freq_B Frequency Calculation on B (Confirm Minimum, Get ZPE) opt_B->freq_B freq_BH Frequency Calculation on BH+ (Confirm Minimum, Get ZPE) opt_BH->freq_BH sp_B Single Point Energy on B (Higher Level Theory) freq_B->sp_B sp_BH Single Point Energy on BH+ (Higher Level Theory) freq_BH->sp_BH calc_PA Calculate Proton Affinity (PA) PA = E(B) - E(BH+) sp_B->calc_PA sp_BH->calc_PA

References

Solubility of 2,4-Di-tert-butylcyclohexanone in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Di-tert-butylcyclohexanone in various organic solvents. Due to the limited availability of specific quantitative data in published literature for this compound, this guide presents expected solubility based on the known properties of structurally similar compounds, alongside a detailed experimental protocol for determining precise solubility values.

Core Concepts in Solubility

The solubility of a solid compound in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarity and intermolecular forces are more likely to be soluble in one another. This compound is a moderately polar molecule due to the presence of a ketone functional group, while also possessing significant nonpolar character from its two bulky tert-butyl groups and the cyclohexyl ring. This dual nature dictates its solubility profile, suggesting good solubility in a range of common organic solvents and poor solubility in highly polar solvents like water.

Estimated Solubility of this compound

The following table summarizes the estimated solubility of this compound in a selection of common organic solvents. These estimations are derived from the reported solubility of the closely related compound, 4-tert-butylcyclohexanone, and general principles of chemical solubility. It is important to note that these are estimations and should be confirmed experimentally for high-precision applications. A quantitative value for 4-tert-butylcyclohexanone in ethanol is reported to be 0.5 g/10 mL.

Solvent ClassificationSolvent NameMolecular FormulaPolarity (Dielectric Constant)Estimated Solubility of this compound
Protic Solvents MethanolCH₃OH32.7High
EthanolC₂H₅OH24.5High
Aprotic Polar Solvents AcetoneC₃H₆O20.7High
Tetrahydrofuran (THF)C₄H₈O7.6High
Dichloromethane (DCM)CH₂Cl₂9.1High
ChloroformCHCl₃4.8High
Aprotic Nonpolar Solvents TolueneC₇H₈2.4Moderate to High
HexaneC₆H₁₄1.9Moderate

Experimental Determination of Solubility: Gravimetric Method

For precise quantification of the solubility of this compound, the gravimetric method is a reliable and straightforward approach. This method involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Experimental Protocol

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, toluene)

  • Analytical balance (accurate to ±0.0001 g)

  • Vials or flasks with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (chemically resistant to the solvent)

  • Oven or vacuum oven

  • Shaker or magnetic stirrer

  • Temperature-controlled bath (optional, for temperature-dependent studies)

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Agitate the mixture using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. If conducting temperature-dependent studies, place the vial in a temperature-controlled bath.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a precise volume (e.g., 1.00 mL or 5.00 mL) of the supernatant using a calibrated pipette.

    • Immediately filter the withdrawn sample through a syringe filter to remove any suspended solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered solution to a pre-weighed, clean, and dry evaporating dish or vial. Record the initial mass of the empty container.

    • Gently evaporate the solvent in a fume hood. For less volatile solvents, an oven or vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute can be used to expedite drying.

    • Once the solvent is completely evaporated, cool the container to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the container with the dried solute.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container from the final constant mass.

    • The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

    Solubility (g/L) = (Mass of dried solute in g) / (Volume of solution withdrawn in L)

Visualizing the Process and Concepts

To further clarify the experimental workflow and the underlying principles of solubility, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to solvent B Seal and agitate (e.g., 24-48h) A->B C Allow solid to settle B->C D Withdraw known volume of supernatant C->D E Filter supernatant D->E F Transfer to pre-weighed evaporating dish E->F G Evaporate solvent F->G H Dry to constant mass G->H I Weigh dried solute H->I J Calculate solubility I->J

Gravimetric Method Experimental Workflow

Solubility_Factors cluster_solute Solute Properties cluster_solvent Solvent Properties Solute This compound (Solute) Polarity_Solute Moderate Polarity (Ketone Group) Solute->Polarity_Solute NonPolarity_Solute High Nonpolarity (tert-Butyl Groups, Cyclohexyl Ring) Solute->NonPolarity_Solute Solvent Organic Solvent Polarity_Solvent Polarity Solvent->Polarity_Solvent Solubility Solubility Polarity_Solute->Solubility NonPolarity_Solute->Solubility Polarity_Solvent->Solubility

Factors Influencing Solubility

The Discovery and Enduring Significance of 2,4-Di-tert-butylcyclohexanone: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Di-tert-butylcyclohexanone, a sterically hindered cyclic ketone, holds a significant place in the annals of organic chemistry. Its discovery and subsequent study have been pivotal in developing our understanding of conformational analysis, reaction mechanisms, and the interplay of steric and electronic effects in chemical reactivity. This technical guide provides an in-depth exploration of the history, synthesis, and key physicochemical properties of this compound, offering valuable insights for researchers in synthetic chemistry, drug design, and materials science.

Historical Context: A Model for Conformational Analysis

The story of this compound is intrinsically linked to the development of conformational analysis, a cornerstone of modern organic chemistry. The pioneering theoretical work of Hermann Sachse in 1890, who first proposed the non-planar chair and boat conformations of cyclohexane, laid the groundwork for this field. However, it was the seminal contributions of chemists like Derek Barton in the mid-20th century that brought the practical implications of conformational analysis to the forefront, particularly in the study of steroid chemistry.

In this context, sterically demanding molecules like this compound and its isomers became invaluable tools. The bulky tert-butyl groups act as "conformational locks," restricting the facile interconversion of the cyclohexane ring and allowing for the detailed study of the distinct chemical and physical properties of different conformers. The preference of the large tert-butyl group for the equatorial position to minimize steric strain profoundly influences the reactivity of the carbonyl group and the overall shape of the molecule.

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis and study emerged from the broader investigation of sterically hindered ketones and their role in elucidating reaction mechanisms and stereochemical outcomes. Early work by prominent physical organic chemists, such as Norman L. Allinger, on the conformational energies of substituted cyclohexanes provided the theoretical framework for understanding the behavior of molecules like this compound. A 1989 US Patent details its use in perfume compositions and references earlier scientific literature where the compound was discussed in the context of reaction mechanisms and stereochemistry, indicating its established presence in the chemical literature by that time.[1]

Synthesis of this compound

The most common and well-documented synthesis of this compound involves the oxidation of the corresponding alcohol, 2,4-di-tert-butylcyclohexanol. The precursor alcohol can be synthesized through the hydrogenation of 2,4-di-tert-butylphenol.

Synthesis Pathway

Synthesis_Pathway phenol 2,4-Di-tert-butylphenol alcohol 2,4-Di-tert-butylcyclohexanol phenol->alcohol H₂, Catalyst (e.g., Pd/C) ketone This compound alcohol->ketone Jones Reagent (CrO₃/H₂SO₄/acetone) Conformational_Equilibrium cluster_cis cis-2,4-Di-tert-butylcyclohexanone cluster_trans trans-2,4-Di-tert-butylcyclohexanone cis_chair Chair Conformation (one axial t-Bu) cis_twist Twist-Boat Conformation (both pseudo-equatorial t-Bu) cis_chair->cis_twist Equilibrium favors twist-boat trans_chair Chair Conformation (both equatorial t-Bu)

References

Theoretical Calculations on the Structure of 2,4-Di-tert-butylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Substituted cyclohexanones are pivotal structural motifs in a vast array of organic molecules, including natural products, pharmaceuticals, and fragrances. The stereochemistry and conformational preferences of these rings profoundly influence their reactivity and biological activity. The introduction of sterically demanding substituents, such as tert-butyl groups, can lead to significant deviations from the idealized chair conformation of cyclohexane, potentially favoring higher-energy twist-boat or boat conformations.

2,4-Di-tert-butylcyclohexanone presents a fascinating case study in conformational analysis. The interplay between the carbonyl group and the two bulky tert-butyl substituents at the C2 and C4 positions dictates the molecule's three-dimensional structure and, consequently, its chemical and physical properties. Understanding the stable conformations and the energy barriers between them is crucial for predicting reaction outcomes and designing novel molecules with desired functionalities.

This guide details the theoretical methods employed for such analyses and provides a framework for investigating the conformational isomers of this compound.

Conformational Isomers of this compound

The conformational analysis of this compound involves the evaluation of various chair and twist-boat forms for both the cis and trans isomers. The relative energies of these conformers are determined by a combination of torsional strain, steric interactions (particularly 1,3-diaxial interactions), and electronic effects.

cis-2,4-Di-tert-butylcyclohexanone

For the cis isomer, the two tert-butyl groups are on the same face of the cyclohexane ring. In a chair conformation, this necessitates that one group occupies an axial position while the other is equatorial. The significant steric strain introduced by an axial tert-butyl group would likely lead to a ring flip to an alternative chair conformation, which would also have one axial and one equatorial tert-butyl group. However, the high energy associated with an axial tert-butyl group may force the molecule to adopt a non-chair conformation, such as a twist-boat, to alleviate steric hindrance.

trans-2,4-Di-tert-butylcyclohexanone

In the trans isomer, the tert-butyl groups are on opposite faces of the ring. This allows for a chair conformation where both bulky groups can potentially occupy equatorial positions, which is generally the most stable arrangement for disubstituted cyclohexanes. However, the presence of the carbonyl group can influence the ring puckering and potentially make other conformers accessible.

Data Presentation: Illustrative Conformational Energies

While specific theoretically calculated data for this compound is not available in the reviewed literature, the following tables present illustrative relative energies for the possible conformers. These values are based on the general principles of conformational analysis of substituted cyclohexanes, where the energetic penalty for an axial tert-butyl group is significant.

Table 1: Illustrative Relative Energies of cis-2,4-Di-tert-butylcyclohexanone Conformers

ConformerSubstituent PositionsPredicted Relative Energy (kcal/mol)Notes
Chair 1C2-ax, C4-eqHighSignificant 1,3-diaxial interactions with the axial C2-tert-butyl group.
Chair 2C2-eq, C4-axHighSignificant 1,3-diaxial interactions with the axial C4-tert-butyl group.
Twist-Boat-LowerMay be the global minimum to relieve steric strain from axial substituents.

Table 2: Illustrative Relative Energies of trans-2,4-Di-tert-butylcyclohexanone Conformers

ConformerSubstituent PositionsPredicted Relative Energy (kcal/mol)Notes
Chair 1C2-eq, C4-eq0.0 (Reference)Expected to be the most stable conformer with both bulky groups equatorial.
Chair 2C2-ax, C4-axVery HighSevere steric hindrance from two axial tert-butyl groups.
Twist-Boat-HigherLikely less stable than the di-equatorial chair conformation.

Experimental Protocols: Computational Methodology

The following section outlines a detailed protocol for the theoretical calculation of the structure and conformational energies of substituted cyclohexanones, based on established methodologies in the field of computational chemistry.[1]

Software

All Density Functional Theory (DFT) calculations can be performed using a quantum chemistry software package such as Gaussian, Q-Chem, or ORCA.

Initial Structure Generation

Initial 3D structures of the different possible conformers (chair, twist-boat) of cis- and trans-2,4-di-tert-butylcyclohexanone are built using a molecular editor such as GaussView, Avogadro, or IQmol.

Geometry Optimization and Frequency Calculations

The geometries of all conformers are optimized using a selected DFT functional and basis set. A commonly used and well-benchmarked combination for organic molecules is the B3LYP functional with the 6-31G(d) basis set. For higher accuracy, larger basis sets such as 6-311+G(d,p) can be employed.

Frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Single-Point Energy Calculations

To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a more sophisticated level of theory. This can involve a larger basis set (e.g., cc-pVTZ) or a more accurate method such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)), which is often considered the "gold standard" for computational chemistry.[1]

Solvation Effects

To model the structure in a specific solvent, implicit solvation models such as the Polarizable Continuum Model (PCM) or the SMD solvation model can be incorporated into the geometry optimization and single-point energy calculations.

Mandatory Visualization: Conformational Analysis Workflow

The following diagram illustrates the logical workflow for the theoretical investigation of the conformational isomers of this compound.

G Conformational Analysis Workflow for this compound cluster_cis cis-Isomer Analysis cluster_trans trans-Isomer Analysis cis_start Start with cis-2,4-di-tert-butylcyclohexanone cis_chair1 Build Chair Conformer 1 (C2-ax, C4-eq) cis_start->cis_chair1 cis_chair2 Build Chair Conformer 2 (C2-eq, C4-ax) cis_start->cis_chair2 cis_twist Build Twist-Boat Conformer cis_start->cis_twist cis_opt Geometry Optimization & Frequency Calculation (DFT) cis_chair1->cis_opt cis_chair2->cis_opt cis_twist->cis_opt cis_spe Single-Point Energy Calculation (e.g., CCSD(T)) cis_opt->cis_spe cis_results Relative Energies & Structural Parameters cis_spe->cis_results trans_start Start with trans-2,4-di-tert-butylcyclohexanone trans_chair1 Build Chair Conformer 1 (C2-eq, C4-eq) trans_start->trans_chair1 trans_chair2 Build Chair Conformer 2 (C2-ax, C4-ax) trans_start->trans_chair2 trans_twist Build Twist-Boat Conformer trans_start->trans_twist trans_opt Geometry Optimization & Frequency Calculation (DFT) trans_chair1->trans_opt trans_chair2->trans_opt trans_twist->trans_opt trans_spe Single-Point Energy Calculation (e.g., CCSD(T)) trans_opt->trans_spe trans_results Relative Energies & Structural Parameters trans_spe->trans_results

Computational workflow for determining the stable conformers of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical methodologies applicable to the structural elucidation of this compound. While specific computational data for this molecule remains elusive in the accessible literature, the outlined protocols and logical workflows offer a robust framework for researchers to conduct their own investigations. The conformational preferences of this compound are governed by a delicate balance of steric and electronic factors, making it an exemplary system for the application of modern computational chemistry techniques. The illustrative data presented herein serves as a predictive guide for the expected conformational landscape of this challenging yet important molecule. Further theoretical and experimental studies are warranted to provide definitive quantitative data on the structure and energetics of its various conformers.

References

An In-depth Technical Guide to Sterically Hindered Cyclohexanones: Synthesis, Conformational Analysis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterically hindered cyclohexanones are a fascinating and vital class of organic molecules that play a crucial role in the landscape of modern medicinal chemistry and organic synthesis. Their unique structural features, characterized by bulky substituents flanking the carbonyl group, impart distinct conformational preferences and reactivity patterns. This steric hindrance governs their interactions with biological targets and influences the stereochemical outcome of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, conformational analysis, and therapeutic applications of these intriguing compounds, with a focus on their relevance to drug discovery and development.

Synthesis of Sterically Hindered Cyclohexanones

The construction of sterically hindered cyclohexanone rings often requires specialized synthetic strategies to overcome the challenges posed by bulky substituents. Several powerful methods have been developed, with the Robinson annulation and various diastereoselective approaches being particularly prominent.

Robinson Annulation

The Robinson annulation is a classic and versatile ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a cyclohexenone ring.[1][2] While highly effective for a range of substrates, the application of this method to the synthesis of sterically hindered cyclohexanones can be challenging due to the reduced reactivity of bulky ketones.[3] The general mechanism involves the initial formation of an enolate from a ketone, which then acts as a Michael donor to an α,β-unsaturated ketone (Michael acceptor). The resulting 1,5-diketone subsequently undergoes an intramolecular aldol condensation to form the six-membered ring.[4][5]

A representative protocol for the Robinson annulation involving a sterically hindered ketone is as follows:

  • Enolate Formation: To a solution of the sterically hindered ketone (1.0 eq) in a suitable solvent (e.g., ethanol, THF, or benzene) is added a base (e.g., sodium ethoxide, potassium tert-butoxide, or LDA) (1.0-1.2 eq) at a controlled temperature (typically 0 °C to room temperature). The mixture is stirred for a specified time to ensure complete enolate formation.

  • Michael Addition: The α,β-unsaturated ketone (1.0-1.1 eq) is added dropwise to the enolate solution at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Aldol Condensation and Dehydration: Upon completion of the Michael addition, the reaction mixture is typically heated to promote the intramolecular aldol condensation and subsequent dehydration to yield the α,β-unsaturated cyclohexenone. In some cases, the addition of an acid or base catalyst may be required.

  • Workup and Purification: The reaction is quenched with an appropriate reagent (e.g., saturated aqueous ammonium chloride solution). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Diastereoselective Synthesis

Achieving high levels of stereocontrol is paramount in the synthesis of complex molecules for pharmaceutical applications. Diastereoselective methods for the synthesis of highly substituted cyclohexanones often employ cascade or domino reactions that create multiple stereocenters in a single synthetic operation. One such strategy involves a cascade inter–intramolecular double Michael addition.

Conformational Analysis of Sterically Hindered Cyclohexanones

The conformational preferences of substituted cyclohexanes are a cornerstone of stereochemistry. In sterically hindered cyclohexanones, the bulky substituents exert a profound influence on the equilibrium between the chair conformations, as well as on the local geometry of the ring.

The chair conformation is the most stable arrangement for a cyclohexane ring. Substituents can occupy either an axial position, pointing perpendicular to the plane of the ring, or an equatorial position, pointing out from the perimeter of the ring. For bulky substituents, the equatorial position is strongly favored to minimize destabilizing 1,3-diaxial interactions.

Quantitative Conformational Analysis: A-Values

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers. Larger A-values indicate a greater preference for the equatorial position.

SubstituentA-value (kcal/mol)
Methyl (-CH₃)1.7
Ethyl (-CH₂CH₃)1.8
Isopropyl (-CH(CH₃)₂)2.1
tert-Butyl (-C(CH₃)₃)~5.0

Data compiled from various sources.

The exceptionally large A-value of the tert-butyl group effectively "locks" the conformation of the cyclohexane ring, with the tert-butyl group almost exclusively occupying the equatorial position.

Spectroscopic Analysis: NMR Coupling Constants

¹H NMR spectroscopy is a powerful tool for determining the conformation of cyclohexanone derivatives. The coupling constant (J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, the following typical coupling constants are observed:

Proton RelationshipDihedral AngleTypical ³JHH (Hz)
axial-axial (Jax,ax)~180°10 - 13
axial-equatorial (Jax,eq)~60°2 - 5
equatorial-equatorial (Jeq,eq)~60°2 - 5

These distinct coupling patterns allow for the unambiguous assignment of axial and equatorial protons and, consequently, the determination of the preferred conformation of the cyclohexanone ring.

Applications in Drug Discovery

The rigid conformational frameworks and unique substitution patterns of sterically hindered cyclohexanones make them attractive scaffolds for the design of novel therapeutic agents. Their ability to present functional groups in well-defined spatial orientations allows for precise interactions with biological targets.

Anticancer Agents

Numerous cyclohexanone derivatives have been investigated for their potential as anticancer agents.[6][7][8] These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines.[6] One important mechanism of action for some of these derivatives is the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[9][10]

For instance, certain 2,6-bis(benzylidene)cyclohexanone derivatives have demonstrated potent cytotoxic activity against breast cancer and neuroblastoma cell lines.[6] The substitution pattern on the benzylidene rings plays a crucial role in modulating the anticancer activity.

Many signal transduction pathways that control cell growth, proliferation, and survival are driven by protein kinases. In many cancers, these kinases are constitutively active, leading to uncontrolled cell division. Small molecule inhibitors that target the ATP-binding site of these kinases can block their activity and halt cancer progression.[11]

Kinase_Inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Phosphorylates and Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Promotes Cyclohexanone_Inhibitor Sterically Hindered Cyclohexanone Inhibitor Cyclohexanone_Inhibitor->Receptor_Tyrosine_Kinase Binds to ATP pocket and Inhibits

Caption: Kinase inhibition by a sterically hindered cyclohexanone derivative.

Antiviral Drugs

The development of effective antiviral therapies is a critical area of pharmaceutical research.[12][13][14] The core structures of some antiviral drugs are based on cyclic scaffolds that mimic natural substrates of viral enzymes. The conformational rigidity of sterically hindered cyclohexanones can be exploited to design potent and selective inhibitors of viral proteases, polymerases, or other essential viral proteins. While specific examples of marketed drugs with a sterically hindered cyclohexanone core are not abundant in the readily available literature, the principles of their design are well-founded in medicinal chemistry.

The discovery and development of a new antiviral agent is a multi-step process that begins with target identification and culminates in clinical trials.

Antiviral_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials Target_ID Target Identification and Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Lead_Gen Lead Generation HTS->Lead_Gen Lead_Opt Lead Optimization (Synthesis of Analogs) Lead_Gen->Lead_Opt In_Vitro In Vitro Testing (Antiviral Activity, Cytotoxicity) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models (Efficacy and Safety) In_Vitro->In_Vivo ADMET ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicology) In_Vivo->ADMET Phase_I Phase I (Safety in Humans) ADMET->Phase_I Phase_II Phase II (Efficacy and Dosing) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Caption: A generalized workflow for antiviral drug discovery and development.

Conclusion

Sterically hindered cyclohexanones represent a class of molecules with significant potential in both synthetic and medicinal chemistry. Their synthesis, while often requiring careful planning and execution, provides access to a rich diversity of complex molecular architectures. The profound influence of steric hindrance on their conformational behavior is a key determinant of their chemical reactivity and biological activity. As our understanding of the intricate signaling pathways that underpin various diseases continues to grow, the rational design of novel therapeutics based on sterically hindered cyclohexanone scaffolds holds great promise for the development of the next generation of medicines. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.

References

Methodological & Application

Application Notes and Protocols for the Diastereoselective Synthesis of 2,4-Di-tert-butylcyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the diastereoselective synthesis of 2,4-di-tert-butylcyclohexanone derivatives. The bulky tert-butyl groups at the 2 and 4 positions introduce significant steric hindrance, which can be exploited to achieve high levels of diastereoselectivity. Understanding and controlling the stereochemical outcome of these syntheses are crucial for the development of novel chemical entities with specific three-dimensional structures, a key aspect in modern drug discovery and materials science.

The primary strategy outlined here involves a two-step process: the synthesis of a key intermediate, 4-tert-butylcyclohexenone, followed by a diastereoselective 1,4-conjugate addition of a tert-butyl group. The stereochemical outcome of the conjugate addition is highly dependent on the reaction conditions and the nature of the organometallic reagent used.

Factors Influencing Diastereoselectivity

The diastereoselectivity of the conjugate addition to 4-tert-butylcyclohexenone is primarily governed by steric factors. The bulky tert-butyl group at the 4-position locks the cyclohexene ring in a conformation where this group preferentially occupies a pseudo-equatorial position to minimize steric strain. The incoming nucleophile (tert-butyl group) can then attack the β-carbon of the enone from either the same face (syn-attack) or the opposite face (anti-attack) relative to the existing tert-butyl group.

Generally, the attack from the less hindered face is favored. In the case of 4-tert-butylcyclohexenone, axial attack is often preferred to avoid steric clash with the pseudo-equatorial tert-butyl group, leading to the formation of the trans-diastereomer as the major product. The choice of the tert-butylating agent and reaction conditions can further influence this preference.

cluster_0 Factors Influencing Diastereoselectivity cluster_1 Outcome Starting Material Starting Material Diastereomeric Ratio (cis:trans) Diastereomeric Ratio (cis:trans) Starting Material->Diastereomeric Ratio (cis:trans) Conformation Reaction Conditions Reaction Conditions Reaction Conditions->Diastereomeric Ratio (cis:trans) Temperature, Solvent Nucleophile Nucleophile Nucleophile->Diastereomeric Ratio (cis:trans) Steric Bulk, Reagent Type

Caption: Factors influencing the diastereomeric outcome of the synthesis.

Experimental Workflow

The overall synthetic strategy is a two-step process. First, the readily available 4-tert-butylcyclohexanone is converted to 4-tert-butylcyclohexenone. This is followed by the key diastereoselective conjugate addition of a tert-butyl group to afford the target this compound.

Start Start 4-tert-butylcyclohexanone 4-tert-butylcyclohexanone Start->4-tert-butylcyclohexanone Synthesis of 4-tert-butylcyclohexenone Synthesis of 4-tert-butylcyclohexenone 4-tert-butylcyclohexanone->Synthesis of 4-tert-butylcyclohexenone 4-tert-butylcyclohexenone 4-tert-butylcyclohexenone Synthesis of 4-tert-butylcyclohexenone->4-tert-butylcyclohexenone Diastereoselective Conjugate Addition Diastereoselective Conjugate Addition 4-tert-butylcyclohexenone->Diastereoselective Conjugate Addition This compound This compound Diastereoselective Conjugate Addition->this compound Purification and Analysis Purification and Analysis This compound->Purification and Analysis Isolated Diastereomers Isolated Diastereomers Purification and Analysis->Isolated Diastereomers

Caption: General experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key steps in the synthesis of this compound derivatives. Please note that the data for the conjugate addition step is based on analogous reactions due to the lack of specific literature for the tert-butyl addition to 4-tert-butylcyclohexenone.

StepReagentsSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (trans:cis)Reference
Synthesis of 4-tert-butylcyclohexenone 4-tert-butylcyclohexanone, NBS, AIBNCCl₄Reflux475-85N/AAnalogous to known procedures
Diastereoselective Conjugate Addition 4-tert-butylcyclohexenone, (t-Bu)₂CuLiTHF-78 to 0280-90>95:5Expected based on similar reactions[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-tert-butylcyclohexenone

This protocol describes the synthesis of the enone intermediate from 4-tert-butylcyclohexanone via α-bromination followed by dehydrobromination.

Materials:

  • 4-tert-butylcyclohexanone

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Lithium carbonate (Li₂CO₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-tert-butylcyclohexanone (1 equivalent) in CCl₄, add NBS (1.1 equivalents) and a catalytic amount of AIBN.

  • Reflux the mixture for 4 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude α-bromoketone.

  • Dissolve the crude α-bromoketone in DMF. Add Li₂CO₃ (1.5 equivalents).

  • Heat the mixture at 120 °C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-tert-butylcyclohexenone.

Protocol 2: Diastereoselective Conjugate Addition of tert-Butylcuprate

This protocol describes the highly diastereoselective synthesis of trans-2,4-di-tert-butylcyclohexanone via the conjugate addition of a lithium di-tert-butylcuprate to 4-tert-butylcyclohexenone.

Materials:

  • Copper(I) iodide (CuI)

  • tert-Butyllithium (t-BuLi) in pentane

  • Anhydrous tetrahydrofuran (THF)

  • 4-tert-butylcyclohexenone

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a stirred suspension of CuI (1.1 equivalents) in anhydrous THF at -40 °C under an inert atmosphere (e.g., argon), add a solution of t-BuLi in pentane (2.2 equivalents) dropwise.

  • Stir the resulting mixture at -40 °C for 30 minutes to form the lithium di-tert-butylcuprate reagent.

  • Cool the cuprate solution to -78 °C.

  • Add a solution of 4-tert-butylcyclohexenone (1 equivalent) in anhydrous THF dropwise to the cuprate solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or GC analysis. The major diastereomer is expected to be the trans isomer.

References

Application Notes and Protocols: Stereoselective Reduction of 2,4-Di-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective reduction of 2,4-di-tert-butylcyclohexanone. The methodologies described are based on established principles of carbonyl reduction in substituted cyclohexanones, primarily drawing from protocols for the closely related and well-studied 4-tert-butylcyclohexanone. The presence of an additional tert-butyl group at the 2-position in the target molecule is expected to significantly influence the steric environment and, consequently, the diastereoselectivity of the reduction.

Introduction

The stereoselective reduction of cyclic ketones is a fundamental transformation in organic synthesis, yielding diastereomeric alcohols that are crucial intermediates in the preparation of complex molecules, including active pharmaceutical ingredients. The facial selectivity of hydride attack on the carbonyl group of a substituted cyclohexanone is governed by steric and electronic factors. In the case of this compound, the two bulky tert-butyl groups lock the cyclohexane ring in a chair conformation, with both substituents occupying equatorial positions to minimize steric strain. The stereochemical outcome of the reduction is determined by whether the hydride nucleophile attacks from the axial or equatorial face of the carbonyl.

Generally, small, unhindered reducing agents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), preferentially attack from the more sterically accessible axial face, leading to the formation of the equatorial alcohol (trans isomer) as the major product.[1][2] Conversely, sterically demanding reducing agents, like L-Selectride®, are too bulky to approach from the axial face, which is shielded by the axial hydrogens at the C3 and C5 positions.[1] Consequently, they attack from the equatorial face, resulting in the formation of the axial alcohol (cis isomer) as the predominant product.[1]

Data Presentation

The following table summarizes the expected diastereomeric ratios for the reduction of this compound based on data from the reduction of 4-tert-butylcyclohexanone. The presence of the C2-tert-butyl group in the target substrate is anticipated to further enhance the steric hindrance to axial attack, potentially leading to even higher diastereoselectivity than observed for the 4-tert-butyl analog.

Reducing AgentAbbreviationExpected Major DiastereomerExpected cis:trans Ratio (Axial:Equatorial Alcohol)
Sodium BorohydrideNaBH₄trans~15:85
Lithium Aluminum HydrideLiAlH₄trans~10:90
Lithium tri-sec-butylborohydrideL-Selectride®cis>95:5

Note: The ratios for this compound are extrapolated from data for 4-tert-butylcyclohexanone and general principles of stereoselectivity. Actual experimental results may vary.

Experimental Protocols

The following are detailed protocols for the stereoselective reduction of this compound.

Protocol 1: Reduction with Sodium Borohydride (yielding predominantly the trans-alcohol)

This protocol is adapted from the reduction of 4-tert-butylcyclohexanone.[1]

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approximately 10 mL per gram of ketone).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether or dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the diastereomers.

  • Characterize the products by ¹H NMR and/or GC-MS to determine the diastereomeric ratio.

Protocol 2: Reduction with L-Selectride® (yielding predominantly the cis-alcohol)

This protocol is adapted from the reduction of 4-tert-butylcyclohexanone.[1]

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • L-Selectride® (1.0 M solution in THF)

  • 3 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (approximately 10 mL per gram of ketone).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction at -78 °C by the slow, dropwise addition of water.

  • Allow the mixture to warm to room temperature.

  • Carefully add 3 M NaOH, followed by the slow, dropwise addition of 30% H₂O₂ (caution: exothermic reaction).

  • Stir the mixture for 1 hour at room temperature.

  • Extract the product with diethyl ether or dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the diastereomers.

  • Characterize the products by ¹H NMR and/or GC-MS to determine the diastereomeric ratio.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

stereoselective_reduction cluster_substrate Starting Material cluster_reagents Reducing Agents cluster_attack Mode of Hydride Attack cluster_products Diastereomeric Products 2_4_ditert_butylcyclohexanone This compound Small_Reagent Small Reagent (e.g., NaBH4, LiAlH4) Bulky_Reagent Bulky Reagent (e.g., L-Selectride) Axial_Attack Axial Attack Small_Reagent->Axial_Attack Favored Equatorial_Attack Equatorial Attack Small_Reagent->Equatorial_Attack Disfavored Bulky_Reagent->Axial_Attack Disfavored Bulky_Reagent->Equatorial_Attack Favored Equatorial_Alcohol trans-Alcohol (Equatorial OH) Axial_Attack->Equatorial_Alcohol Leads to Axial_Alcohol cis-Alcohol (Axial OH) Equatorial_Attack->Axial_Alcohol Leads to

Caption: Logical relationship between reducing agent size and stereochemical outcome.

experimental_workflow Start Start Dissolve 1. Dissolve Ketone in Solvent Start->Dissolve Cool 2. Cool Reaction Mixture Dissolve->Cool Add_Reagent 3. Add Reducing Agent Cool->Add_Reagent React 4. Stir at Appropriate Temperature Add_Reagent->React Quench 5. Quench Reaction React->Quench Workup 6. Aqueous Work-up & Extraction Quench->Workup Dry_Concentrate 7. Dry & Concentrate Organic Phase Workup->Dry_Concentrate Purify 8. Purify by Chromatography Dry_Concentrate->Purify Analyze 9. Analyze Diastereomeric Ratio (NMR, GC-MS) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for stereoselective reduction.

References

Application Notes and Protocols: Grignard Reaction with 2,4-Di-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Grignard reaction with 2,4-di-tert-butylcyclohexanone. This reaction is a valuable tool for the stereoselective synthesis of tertiary alcohols, which are important intermediates in medicinal chemistry and drug development. The sterically demanding di-tert-butyl substitution pattern of the cyclohexanone ring enforces a locked conformation, leading to high diastereoselectivity in the nucleophilic addition of Grignard reagents.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2][3] It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. In the case of sterically hindered ketones like this compound, the reaction pathway can be influenced by factors such as steric hindrance, which may lead to side reactions like enolization and reduction.[1] However, the rigid conformation of the substituted cyclohexanone can also be exploited to achieve high stereocontrol.

The two tert-butyl groups at positions 2 and 4 of the cyclohexane ring dictate a strong preference for a chair conformation where these bulky groups occupy equatorial positions to minimize steric strain. This conformational locking influences the accessibility of the carbonyl carbon to the incoming nucleophile, favoring attack from one face over the other.

Reaction Mechanism and Stereoselectivity

The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the cyclohexanone.[4][5] The magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.

For this compound, the cis and trans isomers will present different steric environments to the approaching Grignard reagent.

  • cis-2,4-Di-tert-butylcyclohexanone: In the most stable chair conformation, both tert-butyl groups are in equatorial positions. The axial approach of the Grignard reagent is generally favored for less sterically demanding nucleophiles to avoid torsional strain with the adjacent equatorial hydrogens. However, the presence of the axial hydrogen at C-2 can introduce some steric hindrance.

  • trans-2,4-Di-tert-butylcyclohexanone: In its preferred conformation, one tert-butyl group is axial and the other is equatorial. This arrangement leads to significant steric hindrance on one face of the carbonyl, strongly directing the Grignard reagent to attack from the less hindered face.

The stereochemical outcome, leading to either the cis or trans tertiary alcohol product (relative to the substituent at C-4), is therefore highly dependent on the stereochemistry of the starting ketone and the nature of the Grignard reagent.

Experimental Data

While specific quantitative data for the Grignard reaction of this compound is not extensively reported in readily available literature, the following tables present expected outcomes and representative data for analogous reactions with substituted cyclohexanones. The data for 4-tert-butylcyclohexanone is included for comparison, as it is a well-studied system for demonstrating stereoselectivity in cyclohexanone reactions.

Table 1: Expected Diastereoselectivity in the Grignard Reaction of this compound

Starting Ketone IsomerGrignard Reagent (RMgX)Major Product Diastereomer (Proposed)Expected Diastereomeric Ratio (d.r.)
cis-2,4-Di-tert-butylcyclohexanoneMeMgBrtrans-1-Methyl-2,4-di-tert-butylcyclohexanolModerate to High
cis-2,4-Di-tert-butylcyclohexanonePhMgBrtrans-1-Phenyl-2,4-di-tert-butylcyclohexanolHigh
trans-2,4-Di-tert-butylcyclohexanoneMeMgBrProduct of attack from the less hindered faceHigh
trans-2,4-Di-tert-butylcyclohexanonePhMgBrProduct of attack from the less hindered faceVery High

Table 2: Reported Diastereoselectivity in the Grignard Reaction of 4-tert-Butylcyclohexanone

Grignard Reagent (RMgX)SolventAxial Attack (%)Equatorial Attack (%)Reference
MeMgBrEther6535J. Org. Chem. 1981, 46 (15), pp 3165–3166
PhMgBrEther2377J. Am. Chem. Soc. 1956, 78 (11), pp 2582–2584

Experimental Protocols

The following are general protocols for performing a Grignard reaction with this compound. Caution: Grignard reagents are highly reactive and sensitive to moisture and air. All glassware must be rigorously dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Reaction with Methylmagnesium Bromide

Materials:

  • cis- or trans-2,4-Di-tert-butylcyclohexanone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.

  • Reactant Addition: Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the reaction flask.

  • Grignard Addition: Cool the flask to 0 °C in an ice bath. Add methylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and the magnesium alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the diastereomeric alcohol products.

  • Characterization: Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and diastereomeric ratio. The stereochemistry can be assigned based on the coupling constants of the proton alpha to the hydroxyl group and by analogy to similar systems.[6][7]

Protocol 2: Reaction with Phenylmagnesium Bromide

This protocol is similar to Protocol 1, with the substitution of phenylmagnesium bromide for methylmagnesium bromide. Phenylmagnesium bromide is often prepared in situ or can be purchased as a solution.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the Grignard reaction with this compound.

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Dry Glassware under N2 prep_reagents->setup_glassware add_ketone Add 2,4-Di-tert-butyl- cyclohexanone in Ether setup_glassware->add_ketone cool_reaction Cool to 0 °C add_ketone->cool_reaction add_grignard Slowly Add Grignard Reagent cool_reaction->add_grignard react_rt Stir at Room Temperature add_grignard->react_rt quench Quench with sat. NH4Cl (aq) react_rt->quench extract Extract with Diethyl Ether quench->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Products (NMR, MS) purify->characterize determine_ratio Determine Yield and Diastereomeric Ratio characterize->determine_ratio

Caption: General experimental workflow for the Grignard reaction.

Stereochemical Pathway

The diagram below illustrates the stereochemical course of the Grignard reaction with cis-2,4-di-tert-butylcyclohexanone, highlighting the preferential axial attack.

Stereochemistry ketone cis-2,4-Di-tert-butylcyclohexanone (Chair Conformation) ts Transition State (Axial Attack) ketone->ts grignard R-MgX grignard->ts alkoxide Magnesium Alkoxide Intermediate ts->alkoxide Nucleophilic Addition product trans-1-R-2,4-Di-tert-butylcyclohexanol (Major Product) alkoxide->product Acidic Work-up

Caption: Favored stereochemical pathway for the Grignard reaction.

References

Application Notes and Protocols: Wittig Reaction of 2,4-Di-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Wittig reaction of the sterically hindered ketone, 2,4-Di-tert-butylcyclohexanone. The primary application of this reaction is the conversion of the ketone to its corresponding alkene, (2,4-di-tert-butylcyclohexylidene)methane. This transformation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular frameworks in drug discovery and development.

Introduction

The Wittig reaction is a widely utilized method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). A key advantage of the Wittig reaction is the specific location of the newly formed double bond, which replaces the carbonyl group.

However, sterically hindered ketones, such as this compound, can present a significant challenge for this reaction, often resulting in low yields or failure to react under standard conditions. The bulky tert-butyl groups impede the approach of the nucleophilic ylide to the carbonyl carbon. To overcome this steric hindrance, specific reaction conditions, particularly the choice of a strong, non-nucleophilic base, are critical for a successful outcome. Research on other hindered ketones has shown that potassium-containing bases can be particularly effective.[1]

This document outlines a recommended protocol for the methylenation of this compound, adapted from established procedures for other sterically hindered ketones.[1]

Data Presentation

Ketone SubstrateYlideBaseSolventReaction Time (h)Yield (%)Reference
CyclohexanoneMethylenetriphenylphosphoranePotassium tert-butoxideEther0.596[1]
FenchoneMethylenetriphenylphosphoranePotassium tert-butoxideBenzene4890[1]
CamphorMethylenetriphenylphosphoranePotassium tert-butoxideBenzene2492[1]
Di-tert-butyl ketoneMethylenetriphenylphosphoranePotassium tert-butoxideBenzeneNot specifiedReported to fail under various conditions[1]

Experimental Protocols

The following protocols describe the preparation of the Wittig reagent (methylenetriphenylphosphorane) and its subsequent reaction with this compound.

Protocol 1: Preparation of Methylenetriphenylphosphorane (Wittig Reagent)

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous diethyl ether or benzene

  • Nitrogen gas atmosphere

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous diethyl ether or benzene.

  • With vigorous stirring under a nitrogen atmosphere, add potassium tert-butoxide (1.1 equivalents) to the suspension.

  • The formation of the ylide is indicated by the appearance of a characteristic orange-red color. The ylide is typically used in situ for the subsequent reaction.

Protocol 2: Wittig Reaction of this compound

Materials:

  • This compound

  • In situ prepared methylenetriphenylphosphorane

  • Anhydrous diethyl ether or benzene

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Nitrogen gas atmosphere

Procedure:

  • To the freshly prepared suspension of methylenetriphenylphosphorane from Protocol 1, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature under a nitrogen atmosphere.

  • After the addition is complete, heat the reaction mixture to reflux. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC). Due to the steric hindrance, a prolonged reaction time (24-48 hours) may be necessary for complete conversion.[1]

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield (2,4-di-tert-butylcyclohexylidene)methane.

Visualizations

Wittig Reaction Workflow

The following diagram illustrates the general experimental workflow for the Wittig reaction of this compound.

Wittig_Workflow cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction start Methyltriphenylphosphonium Bromide ylide Methylenetriphenylphosphorane (Wittig Reagent) start->ylide Deprotonation base Potassium tert-butoxide base->ylide reaction Reaction Mixture ylide->reaction ketone This compound ketone->reaction workup Aqueous Workup reaction->workup Reflux extraction Extraction workup->extraction purification Purification extraction->purification product (2,4-di-tert-butylcyclohexylidene)methane purification->product

Caption: Experimental workflow for the Wittig reaction.

Signaling Pathway of the Wittig Reaction

The diagram below outlines the key steps in the Wittig reaction mechanism, from the initial nucleophilic attack to the formation of the final products.

Wittig_Mechanism ylide Phosphonium Ylide (Nucleophile) betaine Betaine Intermediate ylide->betaine Nucleophilic Attack ketone This compound (Electrophile) ketone->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Ring Closure alkene Alkene Product oxaphosphetane->alkene Cycloreversion phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: Mechanism of the Wittig reaction.

References

Application of 2,4-Di-tert-butylcyclohexanone in Perfume Compositions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Di-tert-butylcyclohexanone is a synthetic fragrance ingredient valued for its unique olfactory profile, which can range from a soft, floral, and woody scent to a more powerful, orris-like and woody character depending on the isomeric ratio. This document provides detailed application notes and protocols for the use of this compound in perfume compositions, covering its synthesis, olfactory properties, formulation guidelines, and evaluation methodologies.

Olfactory Properties and Isomeric Considerations

This compound exists as cis and trans isomers, each contributing distinct scent characteristics to a fragrance. The ratio of these isomers significantly influences the final aroma.

IsomerOlfactory Profile
cis-Isomer Highly diffusible, gorgeous, cyclamen-like, and floral scent.
trans-Isomer Powerful, orris-like, and woody scent.
Mixture A soft, floral, woody, violet-like, and intense scent.

The blending of this compound in perfume compositions is typically in the range of 0.01% to 50% by weight, depending on the desired outcome and fragrance type.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the oxidation of 2,4-Di-tert-butylcyclohexanol using a Jones reagent.

Materials:

  • 2,4-Di-tert-butylcyclohexanol

  • Acetone

  • Jones reagent (chromic acid in sulfuric acid)

  • Isopropyl alcohol

  • Sodium carbonate

  • 3 L reactor

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

  • Helipack packing column for precision distillation

Procedure:

  • Introduce 200 g (0.944 mole) of 2,4-di-tert-butylcyclohexanol and 2 L of acetone into a 3 L reactor.

  • Cool the mixture to 5°C using an ice bath.

  • Add 320 g of Jones reagent dropwise over 1.5 hours while maintaining the temperature at 5°C.

  • After the addition is complete, add isopropyl alcohol to the reaction mixture until the brown color of the excess reagent disappears.

  • Allow the mixture to stand, then separate the acetone solution.

  • Neutralize the acetone solution with sodium carbonate.

  • Filter the solution and distill off the acetone under reduced pressure to obtain crude this compound.[1]

  • Subject the crude product to precision distillation using a Helipack packing column to purify the this compound. The boiling point is 93.5 to 94°C at 3 mm Hg.[1]

Expected Yield and Purity:

This process can yield approximately 160 g of this compound with a high cis/trans ratio (e.g., 94/6).[1]

Protocol 2: Sensory Analysis of a Perfume Composition Containing this compound

This protocol outlines a method for the sensory evaluation of a new perfume composition incorporating this compound.

Objective: To assess the olfactory characteristics and consumer preference of a perfume containing this compound compared to a control fragrance.

Materials:

  • Test perfume composition with this compound.

  • Control perfume composition without this compound.

  • Odor-free smelling strips.

  • A panel of at least 20 untrained or trained evaluators.

  • A well-ventilated, odor-neutral evaluation room.

  • Questionnaires for recording sensory attributes and preferences.

Procedure:

  • Sample Preparation: Dip smelling strips into the test and control fragrances for the same amount of time and allow the solvent to evaporate for a consistent period (e.g., 30 seconds).

  • Panelist Instructions: Instruct panelists to smell the control strip first, followed by the test strip.

  • Evaluation: Ask panelists to rate the intensity of various scent descriptors (e.g., floral, woody, fresh, powerful) on a labeled magnitude scale (e.g., 0-10).

  • Preference Testing: Conduct a paired comparison test where panelists are asked to indicate which fragrance they prefer and why.

  • Data Analysis: Analyze the collected data to determine statistically significant differences in sensory attributes and overall preference.

Protocol 3: Stability Testing of a Cosmetic Formulation Containing this compound

This protocol describes an accelerated stability test to evaluate the physical and chemical integrity of a cosmetic product (e.g., lotion, cream) containing this compound.

Objective: To assess the stability of the fragrance and the cosmetic base under stressed conditions.

Materials:

  • Cosmetic formulation containing a known concentration of this compound.

  • Control formulation without the fragrance.

  • Appropriate packaging for the cosmetic product.

  • Stability chambers or ovens capable of maintaining constant temperatures (e.g., 40°C, 50°C) and controlled humidity.

  • Refrigerator (4°C) and freezer (-10°C).

  • pH meter, viscometer, and microscope.

Procedure:

  • Initial Analysis (Time 0): Record the initial physical and chemical properties of both the test and control formulations, including appearance, color, odor, pH, and viscosity.

  • Storage Conditions: Store samples of both formulations under the following conditions:

    • Elevated temperature: 40°C and 50°C.

    • Room temperature: 25°C.

    • Refrigerated: 4°C.

    • Freeze-thaw cycles: 24 hours at -10°C followed by 24 hours at 25°C (repeat for three cycles).[2]

  • Evaluation Intervals: Evaluate the samples at predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Assessment: At each interval, assess the samples for any changes in appearance, color, odor (fragrance integrity), pH, viscosity, and signs of emulsion separation (creaming, coalescence) using microscopy.

  • Data Comparison: Compare the results of the test formulation to the control to determine the impact of this compound on the product's stability.

Protocol 4: Performance Assessment - Longevity on Skin

This protocol details a method to evaluate the substantivity or longevity of a fragrance containing this compound on the skin.

Objective: To measure the duration for which the fragrance is perceptible on the skin after application.

Materials:

  • Perfume containing this compound.

  • A panel of volunteers with clean, unscented skin.

  • A designated application area on the forearm of each panelist.

  • A timer.

  • Evaluation sheets for recording scent intensity over time.

Procedure:

  • Application: Apply a standardized amount of the perfume (e.g., one spray from a specific distance or a specific volume using a micropipette) to the designated area on each panelist's forearm.

  • Evaluation Intervals: Instruct trained evaluators or the panelists themselves to assess the scent intensity at regular intervals (e.g., 0, 1, 2, 4, 6, 8 hours).

  • Intensity Rating: The scent intensity should be rated on a predefined scale (e.g., 0 = no scent, 5 = very strong scent).

  • Data Collection: Record the intensity ratings at each time point for all panelists.

  • Analysis: Determine the average time at which the scent is no longer perceptible or falls below a certain intensity threshold. This represents the fragrance's longevity on the skin.

Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway

The perception of smell begins with the binding of an odorant molecule, such as this compound, to an olfactory receptor (OR) on the cilia of olfactory receptor neurons in the nasal epithelium. This binding event triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain.[3][4][5]

Olfactory_Signal_Transduction Odorant Odorant Molecule (this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Depolarization Depolarization CNG_channel->Depolarization Influx leads to Ca_ion Ca²⁺ Ca_ion->CNG_channel Na_ion Na⁺ Na_ion->CNG_channel Signal Signal to Brain Depolarization->Signal

Caption: Olfactory signal transduction pathway.

Experimental Workflow for Fragrance Evaluation

The following diagram illustrates a typical workflow for the comprehensive evaluation of a new fragrance ingredient like this compound.

Fragrance_Evaluation_Workflow Start Start: New Fragrance Ingredient (this compound) Synthesis Synthesis & Purification Start->Synthesis Olfactory_Analysis Olfactory Analysis (GC-Olfactometry, Sensory Panel) Synthesis->Olfactory_Analysis Formulation Formulation in Perfume/Cosmetic Base Olfactory_Analysis->Formulation Stability_Testing Stability Testing (Accelerated & Real-time) Formulation->Stability_Testing Performance_Testing Performance Testing (Longevity, Diffusion) Formulation->Performance_Testing Safety_Assessment Safety Assessment (Toxicology, Dermatological) Stability_Testing->Safety_Assessment Performance_Testing->Safety_Assessment Final_Product Final Product Approval Safety_Assessment->Final_Product

Caption: Experimental workflow for fragrance evaluation.

References

Application Notes and Protocols for the Derivatization of 2,4-Di-tert-butylcyclohexanone for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Di-tert-butylcyclohexanone is a sterically hindered ketone that can present challenges for direct analysis using standard chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Its moderate polarity and potential for poor peak shape or low detector response necessitate derivatization. Derivatization is a chemical modification process that converts an analyte into a product with properties more suitable for a given analytical method.[1][2][3][4][5] This typically involves increasing volatility and thermal stability for GC analysis or introducing a chromophoric or fluorophoric tag for enhanced detection in HPLC.[3][4][6]

These application notes provide detailed protocols for the derivatization of this compound for subsequent analysis by GC-Mass Spectrometry (GC-MS) and HPLC with UV or Fluorescence detection.

Application 1: GC-MS Analysis via Oximation

Derivatization for GC analysis aims to increase the volatility and thermal stability of the analyte.[1][7] For ketones like this compound, a common and effective method is oximation. This reaction involves converting the carbonyl group into an oxime using hydroxylamine or one of its derivatives, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[1] The resulting oxime is more volatile and less prone to adsorption in the GC system, leading to improved peak shape and sensitivity.[1][2] The PFBHA derivative is particularly useful for enhancing sensitivity with an Electron Capture Detector (ECD) or for providing a characteristic mass fragmentation pattern in MS.

Experimental Protocol: PFBHA Derivatization

This protocol details the oximation of this compound using PFBHA for GC-MS analysis.

Materials:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine or other suitable base

  • Ethyl acetate or other appropriate solvent (GC grade)

  • Anhydrous sodium sulfate

  • Reaction vials (e.g., 2 mL autosampler vials with inserts)

  • Heating block or water bath

Procedure:

  • Standard/Sample Preparation: Prepare a solution of this compound in ethyl acetate at a concentration of 1 mg/mL.

  • Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA in pyridine.

  • Derivatization Reaction: a. To 100 µL of the ketone solution in a reaction vial, add 100 µL of the PFBHA solution. b. Cap the vial tightly and vortex for 30 seconds. c. Heat the mixture at 60-75°C for 60 minutes.[7]

  • Work-up: a. Cool the reaction mixture to room temperature. b. Add 500 µL of 1 M HCl to quench the reaction and neutralize the pyridine. c. Vortex for 1 minute and allow the layers to separate. d. Transfer the upper organic layer (ethyl acetate) to a clean vial. e. Dry the organic extract over a small amount of anhydrous sodium sulfate.

  • Analysis: The resulting solution containing the derivatized ketone is ready for injection into the GC-MS system.

Data Presentation
ParameterValue/ConditionReference/Note
Analyte This compound-
Derivatizing Reagent PFBHA[1]
Reaction Solvent Pyridine/Ethyl AcetateGeneral Protocol
Reaction Temperature 60-75 °C[7]
Reaction Time 60 minutes[7]
Expected Product This compound-O-(pentafluorobenzyl)oxime-
Analytical Technique GC-MS[8]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_workup Work-up cluster_analysis Analysis Sample This compound in Ethyl Acetate Mix Mix & Vortex Sample->Mix Reagent PFBHA in Pyridine Reagent->Mix Heat Heat at 60-75°C for 60 min Mix->Heat Quench Quench with HCl Heat->Quench Extract Extract Organic Layer Quench->Extract Dry Dry with Na2SO4 Extract->Dry GCMS GC-MS Analysis Dry->GCMS HPLC_Workflow cluster_prep Reagent & Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Ketone Ketone in ACN Combine Combine Reactants Ketone->Combine Reagent Dansyl Hydrazine in ACN Reagent->Combine Catalyst TCA in ACN Catalyst->Combine Heat Heat at 60°C for 30 min (in dark) Combine->Heat Cool Cool to Room Temp Heat->Cool Dilute Dilute with Mobile Phase (Optional) Cool->Dilute HPLC HPLC-Fluorescence Analysis Dilute->HPLC

References

Application Notes and Protocols: Synthesis of 2,4-Di-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the synthesis of 2,4-Di-tert-butylcyclohexanone, a valuable intermediate in organic synthesis. The synthesis is a multi-step process commencing with the Friedel-Crafts alkylation of phenol to produce 2,4-Di-tert-butylphenol. This intermediate subsequently undergoes hydrogenation to yield 2,4-Di-tert-butylcyclohexanol, which is then oxidized to the final product, this compound. This application note includes detailed methodologies for each key reaction, a summary of quantitative data in tabular format for easy reference, and a visual representation of the experimental workflow.

Introduction

This compound is a sterically hindered cyclic ketone of significant interest in synthetic organic chemistry. Its bulky tert-butyl groups influence its reactivity and stereochemistry, making it a useful building block for the synthesis of complex molecules and pharmaceutical compounds. The following protocol outlines a reliable and reproducible method for its preparation in a laboratory setting.

Experimental Protocols

The synthesis of this compound is accomplished in three main stages:

  • Synthesis of 2,4-Di-tert-butylphenol

  • Hydrogenation of 2,4-Di-tert-butylphenol to 2,4-Di-tert-butylcyclohexanol

  • Oxidation of 2,4-Di-tert-butylcyclohexanol to this compound

Protocol 1: Synthesis of 2,4-Di-tert-butylphenol via Friedel-Crafts Alkylation

This procedure describes the alkylation of phenol with isobutylene or its precursors, such as tert-butanol, in the presence of an acid catalyst.[1][2][3]

Materials:

  • Phenol

  • tert-Butanol or Isobutylene

  • Acid catalyst (e.g., solid acids like H-Y zeolites, or liquid acids like triflic acid)[1][4]

  • Solvent (e.g., 1,2-dichloroethane if using a specific catalyst system)[5]

  • Argon or Nitrogen gas supply

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (Alumina or Silica gel)

  • Petroleum ether

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, condenser, and an inert gas inlet (Argon or Nitrogen).

  • Charge the flask with the chosen acid catalyst.

  • Add the solvent (if required by the chosen catalyst system).

  • Add phenol to the flask.

  • If using tert-butanol, add it to the reaction mixture. If using isobutylene gas, bubble it through the reaction mixture. The molar ratio of tert-butylating agent to phenol is typically between 1.2:1 and 3:1.[3]

  • Heat the reaction mixture to the specified temperature (ranging from 60°C to 220°C depending on the catalyst) and stir for the designated reaction time (typically 20 minutes to 18 hours).[3][5]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid catalyst is used, filter it from the reaction mixture.

  • Concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by column chromatography on alumina, eluting with petroleum ether to obtain pure 2,4-Di-tert-butylphenol.[5]

Protocol 2: Hydrogenation of 2,4-Di-tert-butylphenol

This protocol details the conversion of 2,4-Di-tert-butylphenol to 2,4-Di-tert-butylcyclohexanol via catalytic hydrogenation.

Materials:

  • 2,4-Di-tert-butylphenol

  • Hydrogenation catalyst (e.g., 5 wt% Pd/Al2O3, Raney-Nickel, Rhodium, or Ruthenium catalysts)[6][7][8]

  • Solvent (e.g., isopropanol or 1,2-dichloroethane)[6]

  • High-pressure autoclave or hydrogenation apparatus

  • Hydrogen gas supply

  • Filtration apparatus

Procedure:

  • In a high-pressure autoclave, dissolve 2,4-Di-tert-butylphenol in a suitable solvent.

  • Add the hydrogenation catalyst to the solution.

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 5 to 50 bar).[6]

  • Heat the mixture to the reaction temperature (e.g., up to 120°C) and stir vigorously.[8]

  • Maintain the reaction under these conditions for the required duration (e.g., 48 hours), monitoring hydrogen uptake.[6]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield crude 2,4-Di-tert-butylcyclohexanol. The product may be a mixture of cis and trans isomers.

Protocol 3: Oxidation of 2,4-Di-tert-butylcyclohexanol

This protocol describes the oxidation of 2,4-Di-tert-butylcyclohexanol to the target compound, this compound, using Jones reagent.[9]

Materials:

  • 2,4-Di-tert-butylcyclohexanol

  • Acetone

  • Jones reagent (a solution of chromium trioxide in sulfuric acid)

  • Isopropyl alcohol

  • Sodium carbonate

  • Ice bath

  • Dropping funnel

  • Beaker

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus (e.g., Helipack packing column)

Procedure:

  • In a 3 L reactor, dissolve 200 g (0.944 mole) of 2,4-Di-tert-butylcyclohexanol in 2 L of acetone.[9]

  • Cool the solution to 5°C using an ice bath.[9]

  • Slowly add 320 g of Jones reagent dropwise to the cooled solution over a period of 1.5 hours, maintaining the temperature at 5°C.[9]

  • After the addition is complete, continue stirring and monitor the reaction until completion.

  • Quench the excess Jones reagent by adding isopropyl alcohol until the brown color disappears.[9]

  • Allow the mixture to stand, then separate the acetone solution.

  • Neutralize the acetone solution with sodium carbonate.[9]

  • Filter the solution to remove any solids.

  • Distill off the acetone under reduced pressure to obtain crude this compound.[9]

  • Purify the crude product by precision distillation (e.g., using a Helipack packing column) to yield pure this compound.[9]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis protocols.

Protocol 1: Synthesis of 2,4-Di-tert-butylphenol
Parameter Value
Phenol to tert-butylating agent molar ratio1:1.2 to 1:3[3]
Reaction Temperature60 - 220 °C[3]
Reaction Time20 minutes - 18 hours[3][5]
YieldUp to 90% (reported for similar phenol alkylations)[10]
Protocol 2: Hydrogenation of 2,4-Di-tert-butylphenol
Parameter Value
Catalyst5 wt% Pd/Al2O3[6]
Hydrogen Pressure5 - 50 bar[6]
Reaction TemperatureUp to 120 °C[8]
Reaction Time~48 hours[6]
YieldHigh (specific yield for this substrate not detailed, but generally high for phenol hydrogenation)
Protocol 3: Oxidation of 2,4-Di-tert-butylcyclohexanol
Parameter Value
Starting Material200 g (0.944 mole) 2,4-Di-tert-butylcyclohexanol[9]
Reagent320 g Jones reagent[9]
Solvent2 L Acetone[9]
Reaction Temperature5 °C[9]
Crude Yield199 g[9]
Purified Yield160 g[9]
Boiling Point93.5 - 94 °C / 3 mm Hg[9]
Final Cis/Trans Ratio94/6[9]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow Phenol Phenol Alkylation Friedel-Crafts Alkylation Phenol->Alkylation tert_Butanol tert-Butanol tert_Butanol->Alkylation DTBP 2,4-Di-tert-butylphenol Alkylation->DTBP Acid Catalyst Hydrogenation Catalytic Hydrogenation DTBP->Hydrogenation Purification1 Purification (Column Chromatography) DTBP->Purification1 DTBC 2,4-Di-tert-butylcyclohexanol Hydrogenation->DTBC H2, Pd/C Oxidation Jones Oxidation DTBC->Oxidation Product This compound Oxidation->Product Jones Reagent Purification2 Purification (Distillation) Product->Purification2

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Di-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,4-Di-tert-butylcyclohexanone is a valuable intermediate in the synthesis of various organic compounds, finding applications in the pharmaceutical and specialty chemical industries. Its synthesis is typically achieved through a two-step process commencing with the readily available 2,4-di-tert-butylphenol. This document provides detailed protocols for the synthesis of this compound, focusing on scalable laboratory methods. The primary route involves the hydrogenation of 2,4-di-tert-butylphenol to 2,4-di-tert-butylcyclohexanol, followed by the oxidation of the resulting alcohol to the target ketone.

Reaction Pathway

The overall synthetic route can be visualized as a two-step process:

  • Hydrogenation: The aromatic ring of 2,4-di-tert-butylphenol is saturated via catalytic hydrogenation to yield 2,4-di-tert-butylcyclohexanol.

  • Oxidation: The secondary alcohol group of 2,4-di-tert-butylcyclohexanol is oxidized to a ketone, affording this compound.

Synthesis_Pathway A 2,4-Di-tert-butylphenol B 2,4-Di-tert-butylcyclohexanol A->B H₂ / Catalyst (e.g., Rh/Al₂O₃) High Pressure & Temp. C This compound B->C Oxidation (e.g., Jones Reagent) Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Autoclave: - 2,4-Di-tert-butylphenol - Catalyst B Seal and Purge (N₂, then H₂) A->B C Pressurize with H₂ (50-300 bar) B->C D Heat and Stir (100-270 °C) C->D E Monitor H₂ Uptake D->E F Cool and Vent E->F G Filter to Remove Catalyst F->G H Crude 2,4-Di-tert-butylcyclohexanol G->H Oxidation_Logic start Start: 2,4-Di-tert-butylcyclohexanol in Acetone step1 Cool to 5°C Add Jones Reagent Dropwise start->step1 step2 Reaction Quench (Isopropyl Alcohol) step1->step2 step3 Neutralization (Sodium Carbonate) step2->step3 step4 Filtration step3->step4 step5 Solvent Removal (Reduced Pressure) step4->step5 step6 Vacuum Distillation step5->step6 end_node Pure This compound step6->end_node

Application Notes and Protocols: 2,4-Di-tert-butylcyclohexanone as a Precursor to a Sterically Hindered, Potentially Non-Nucleophilic Base

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-di-tert-butylcyclohexanone as a precursor for generating a sterically hindered lithium enolate, which can be explored for its potential as a non-nucleophilic base in organic synthesis. Due to the significant steric hindrance provided by the two tert-butyl groups, the resulting enolate exhibits reduced nucleophilicity, a desirable characteristic for a proton abstracting agent in sensitive chemical transformations.

Introduction

In modern organic synthesis, the demand for highly selective and mild reagents is paramount. Non-nucleophilic bases are essential tools for initiating reactions such as enolizations, eliminations, and rearrangements without the complication of nucleophilic attack on electrophilic centers. While traditional non-nucleophilic bases like lithium diisopropylamide (LDA) are widely used, there is continuous interest in developing new bases with unique steric and electronic properties.

This compound serves as a readily accessible precursor to a highly hindered lithium enolate. The bulky tert-butyl groups flanking the enolizable positions create a sterically congested environment around the nucleophilic carbon, thereby diminishing its propensity to engage in nucleophilic substitution or addition reactions. This characteristic makes the lithium enolate of this compound a candidate for applications requiring a strong, yet non-nucleophilic, base.

Principle of Operation: From Ketone to Hindered Base

The transformation of this compound into its active base form, the lithium enolate, is achieved through deprotonation with a strong lithium amide base, typically LDA. The steric bulk of the ketone directs the deprotonation to the less hindered α-carbon, leading to the formation of the kinetic enolate. This enolate, while still possessing a nucleophilic carbon, is significantly shielded, favoring its action as a proton shuttle (base) over a direct nucleophile in many contexts.

dot

Caption: Generation and action of the hindered enolate base.

Quantitative Data

While specific quantitative data for the lithium enolate of this compound as a non-nucleophilic base is not extensively documented in the literature, its basicity can be inferred to be comparable to other lithium enolates. The pKa of the α-protons in cyclohexanone is approximately 19-20 in DMSO. The tert-butyl groups are not expected to significantly alter the acidity of the α-protons. For comparison, the table below lists the pKa values of the conjugate acids of several common non-nucleophilic bases.

Base Precursor/BaseConjugate AcidpKa of Conjugate Acid (in DMSO)Reference
This compound This compound ~19-20 (estimated) [1]
DiisopropylamineDiisopropylammonium35.7[2]
2,2,6,6-Tetramethylpiperidine2,2,6,6-Tetramethylpiperidinium37.3[2]
TriethylamineTriethylammonium18.5[2]
1,8-Diazabicycloundec-7-ene (DBU)DBUH⁺24.3[2]

Experimental Protocols

Preparation of the Lithium Enolate of this compound

This protocol describes the in-situ generation of the lithium enolate of this compound, which can then be used for subsequent deprotonation reactions.

Materials:

  • This compound

  • Diisopropylamine, freshly distilled from CaH₂

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated prior to use)

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • Anhydrous diethyl ether (Et₂O)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • LDA Preparation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add diisopropylamine (1.1 equivalents) to the cold THF.

    • To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe.

    • Stir the resulting solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.

  • Enolate Formation:

    • In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.

    • Cool the ketone solution to -78 °C.

    • Slowly transfer the freshly prepared LDA solution to the ketone solution via cannula or syringe.

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithium enolate.

The resulting solution contains the lithium enolate of this compound and is ready for use as a sterically hindered base.

dot

experimental_workflow cluster_LDA LDA Preparation cluster_Enolate Enolate Formation lda1 1. Cool THF to -78 °C lda2 2. Add Diisopropylamine lda1->lda2 lda3 3. Add n-BuLi dropwise lda2->lda3 lda4 4. Stir at -78 °C then 0 °C lda3->lda4 enolate3 7. Add LDA solution to Ketone lda4->enolate3 Transfer enolate1 5. Dissolve Ketone in THF enolate2 6. Cool Ketone solution to -78 °C enolate1->enolate2 enolate2->enolate3 enolate4 8. Stir at -78 °C for 1-2h enolate3->enolate4 product Solution of Hindered Lithium Enolate Base enolate4->product Ready for use

Caption: Workflow for the preparation of the hindered lithium enolate base.

Application Example: Selective Deprotonation (Hypothetical)

While specific documented examples of the lithium enolate of this compound acting as a non-nucleophilic base are scarce, this protocol outlines a general procedure for its potential use in the selective deprotonation of a sensitive substrate where traditional, more nucleophilic bases might fail.

Reaction: Deprotonation of a sterically accessible, yet electronically deactivated, proton in the presence of a more accessible electrophilic site.

Procedure:

  • Prepare the solution of the lithium enolate of this compound as described in Protocol 4.1.

  • In a separate flask, dissolve the substrate to be deprotonated in anhydrous THF and cool to an appropriate temperature (e.g., -78 °C to 0 °C, empirically determined).

  • Slowly add the solution of the hindered enolate base to the substrate solution.

  • Monitor the reaction by thin-layer chromatography (TLC) or other appropriate analytical techniques to determine the extent of deprotonation versus any potential side reactions.

  • Upon completion, quench the reaction with a suitable proton source (e.g., saturated aqueous NH₄Cl).

  • Proceed with standard aqueous workup and purification procedures.

Note: The success of this reaction is highly dependent on the specific substrate and reaction conditions. Optimization of temperature, solvent, and reaction time may be necessary.

Advantages and Limitations

Advantages:

  • High Steric Hindrance: The two tert-butyl groups provide a significant steric shield, minimizing the nucleophilicity of the enolate.

  • Accessibility: The precursor ketone, this compound, is commercially available or can be synthesized.

  • Potential for High Selectivity: The reduced nucleophilicity could lead to higher selectivity in deprotonation reactions with multifunctional substrates.

Limitations:

  • Limited Documented Applications: The use of this specific enolate as a non-nucleophilic base is not well-established in the literature, requiring more exploratory work.

  • Moderate Basicity: While a strong base, its basicity is lower than that of lithium amides like LDA, which may not be sufficient for deprotonating very weak acids.

  • In-situ Generation: The base needs to be prepared in-situ, which adds a step to the experimental procedure.

Conclusion

The lithium enolate of this compound represents a potentially useful, highly hindered, non-nucleophilic base for specialized applications in organic synthesis. Its sterically demanding nature suggests it could offer unique selectivity in proton abstraction reactions where traditional bases may lead to undesired side reactions. Further research is warranted to fully explore the scope and utility of this reagent in complex chemical transformations, particularly in the context of drug development where chemo- and regioselectivity are critical. Researchers are encouraged to consider this reagent as a tool for challenging deprotonation scenarios and to contribute to the understanding of its synthetic applications.

References

Application Notes & Protocols: Selective Catalytic Hydrogenation of 2,4-Di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The selective hydrogenation of substituted phenols to their corresponding cyclohexanones is a critical transformation in synthetic organic chemistry, providing valuable intermediates for pharmaceuticals, fragrances, and specialty chemicals. 2,4-Di-tert-butylcyclohexanone, in particular, is a key building block whose synthesis requires precise control over the hydrogenation process to prevent over-reduction to the corresponding cyclohexanol.

This document provides detailed application notes and a comprehensive protocol for the selective catalytic hydrogenation of 2,4-di-tert-butylphenol to this compound. The primary challenge in this synthesis is achieving high chemoselectivity for the ketone, as the carbonyl group is more susceptible to reduction than the aromatic ring under many hydrogenation conditions.[1] The protocol outlined herein is based on established methodologies for the ketone-selective hydrogenation of sterically hindered phenols, utilizing a palladium-based catalyst system.[1]

Reaction Pathway and Selectivity

The hydrogenation of 2,4-di-tert-butylphenol proceeds through the initial formation of the target ketone, this compound. However, this intermediate can undergo further reduction to form the cis- and trans-2,4-di-tert-butylcyclohexanol isomers. Catalyst choice and reaction conditions are paramount to maximizing the yield of the desired cyclohexanone. Palladium (Pd) based catalysts, particularly on supports like alumina (Al₂O₃) or carbon (C), have demonstrated good selectivity for cyclohexanone formation from phenols.[1][2][3] The use of specific solvents, such as 1,2-dichloroethane (DCE), can also favor the desired ketone product.[1]

G Start 2,4-Di-tert-butylphenol Ketone This compound (Target Product) Start->Ketone + H₂ Pd Catalyst (Selective Hydrogenation) Alcohol 2,4-Di-tert-butylcyclohexanol (Over-reduction Product) Ketone->Alcohol + H₂ (Over-reduction)

Figure 1: Reaction pathway for the hydrogenation of 2,4-di-tert-butylphenol.

Comparative Performance of Catalytic Systems

The choice of catalyst, support, and reaction conditions significantly influences the conversion of the starting phenol and the selectivity towards the desired cyclohexanone. The following table summarizes data from studies on the hydrogenation of phenol and its substituted derivatives, providing a basis for catalyst selection.

Catalyst SystemSubstrateTemp. (°C)Pressure (H₂)SolventConversion (%)Selectivity to Ketone (%)Reference
5 wt% Pd/Al₂O₃o-tert-butylphenol255 bar1,2-Dichloroethane>95 (implied)85 (isolated yield)[1]
Pd/C-Heteropoly AcidPhenol801.0 MPa (10 bar)Not specified10093.6[3]
Pd@Al-mSiO₂Phenol1001.0 MPa (10 bar)Not specified10098.5[2]
Pd/PVDF-HFPPhenolNot specifiedNot specifiedNot specified9897[4]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the chemoselective hydrogenation of substituted phenols to cyclohexanones.[1]

4.1 Materials and Equipment

  • Substrate: 2,4-Di-tert-butylphenol (≥98% purity)

  • Catalyst: 5 wt% Palladium on Alumina (Pd/Al₂O₃)

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous

  • Hydrogen Source: High-purity hydrogen gas (H₂) cylinder with regulator

  • Reactor: High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, pressure gauge, and thermocouple

  • Workup Reagents: Diethyl ether, saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄)

  • Purification: Rotary evaporator, column chromatography system with silica gel

  • Analytical: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectrometer

4.2 Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Hydrogen gas is highly flammable and explosive. Ensure all equipment is properly grounded and check for leaks before starting the reaction.

  • 1,2-Dichloroethane is a toxic and carcinogenic solvent. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • The high-pressure reactor should only be operated by trained personnel. Follow the manufacturer's instructions for safe operation.

4.3 Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Charge Reactor: 1. 2,4-Di-tert-butylphenol 2. Pd/Al₂O₃ Catalyst 3. 1,2-Dichloroethane B Seal & Purge Reactor (3x with N₂, 3x with H₂) A->B C Pressurize with H₂ (to 5 bar) B->C D Heat & Stir (e.g., 25-50°C, 24h) C->D E Cool to RT & Vent H₂ D->E F Filter Catalyst E->F G Solvent Evaporation F->G H Purify via Column Chromatography G->H I Characterize Product (GC-MS, NMR) H->I

Figure 2: General experimental workflow for catalytic hydrogenation.

4.4 Step-by-Step Procedure

  • Reactor Setup: To a clean, dry glass liner for the high-pressure autoclave, add 2,4-di-tert-butylphenol (e.g., 1.0 g, 4.85 mmol) and 5 wt% Pd/Al₂O₃ (e.g., 103 mg, 0.0485 mmol, 1 mol%).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane to achieve a substrate concentration of approximately 0.2 M (e.g., 24 mL). Add a magnetic stir bar.

  • Sealing and Purging: Place the glass liner inside the autoclave and seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen (N₂) to ~5 bar and then venting. Repeat this cycle three times. Subsequently, purge the system three times with hydrogen (H₂) gas in a similar manner.

  • Reaction: After the final purge, pressurize the reactor with hydrogen gas to 5 bar. Begin vigorous stirring and maintain the reaction at room temperature (~25 °C). The reaction progress can be monitored by taking small aliquots (if the reactor allows) for GC-MS analysis. Allow the reaction to proceed for 24-48 hours or until the starting material is consumed.

  • Reaction Quenching: Once the reaction is complete, stop the stirring and cool the reactor to room temperature if it was heated. Carefully vent the excess hydrogen gas in the fume hood.

  • Catalyst Removal: Open the reactor and remove the reaction mixture. Filter the mixture through a pad of Celite® to remove the heterogeneous Pd/Al₂O₃ catalyst. Wash the Celite® pad with a small amount of diethyl ether to ensure all product is collected.

  • Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure this compound.

  • Analysis: Characterize the final product by GC-MS and NMR to confirm its identity and purity. The major side products, if any, will likely be the corresponding cis/trans cyclohexanol isomers.[1]

Disclaimer: This protocol is intended for use by trained professionals. All procedures should be carried out with appropriate safety precautions. The specific reaction times, temperatures, and catalyst loadings may require optimization.

References

Application Notes and Protocols for the Oxidation of 2,4-di-tert-butylcyclohexanol to 2,4-di-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in drug discovery and development. This document provides detailed protocols for the oxidation of 2,4-di-tert-butylcyclohexanol to its corresponding ketone, 2,4-di-tert-butylcyclohexanone. The methods described herein utilize common and effective oxidizing agents, offering a range of options to suit various laboratory settings and substrate requirements. While the specific substrate is 2,4-di-tert-butylcyclohexanol, the principles and procedures are largely adapted from established methods for the oxidation of similar secondary alcohols, such as 4-tert-butylcyclohexanol.

Chemical Transformation

The overall chemical reaction involves the conversion of the secondary alcohol, 2,4-di-tert-butylcyclohexanol, to the ketone, this compound, through the removal of two hydrogen atoms.

G reactant 2,4-di-tert-butylcyclohexanol product This compound reactant->product Oxidation oxidant [Oxidizing Agent] oxidant->product

Caption: General scheme for the oxidation of 2,4-di-tert-butylcyclohexanol.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes various methods applicable to the oxidation of secondary cyclohexanol derivatives, with data extrapolated for the target reaction.

Oxidation MethodKey ReagentsSolventReaction TimeTemperature (°C)Typical Yield (%)Notes
PCC on Silica Gel Pyridinium chlorochromate (PCC), Silica GelDichloromethane30 - 60 minRoom Temperature~85-95Mild and effective for a variety of alcohols.[1][2][3]
Swern Oxidation Oxalyl chloride, Dimethyl sulfoxide (DMSO), TriethylamineDichloromethane~ 2 hours-78 to Room Temp.>90Known for its mild conditions and wide functional group tolerance.[4][5][6][7][8]
Hypochlorite Oxidation tert-Butyl hypochlorite or Sodium hypochlorite (bleach)Acetic Acid or DichloromethaneVariable0 to Room Temp.70-90Inexpensive and readily available reagents.[9][10][11][12]
NCS/DMSO Oxidation N-Chlorosuccinimide (NCS), Dimethyl sulfoxide (DMSO), TriethylamineToluene~ 2 hours-25~93An alternative activated DMSO method.[13]
TCICA Oxidation Trichloroisocyanuric acid (TCICA), PyridineEthyl Acetate~ 20 minRoom Temperature~100A rapid and high-yielding method.[13]

Experimental Workflow

The general workflow for the oxidation, workup, and purification of the product is outlined below.

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 2,4-di-tert-butylcyclohexanol in appropriate solvent B Add oxidizing agent(s) under controlled temperature A->B C Monitor reaction progress (e.g., TLC, GC) B->C D Quench the reaction C->D E Separate organic and aqueous layers D->E F Wash organic layer E->F G Dry organic layer (e.g., Na2SO4, MgSO4) F->G H Filter and concentrate the solvent G->H I Purify the crude product (e.g., chromatography, recrystallization) H->I J Characterize the final product (NMR, IR, MS) I->J

Caption: A generalized experimental workflow for the oxidation of an alcohol.

Experimental Protocols

Protocol 1: Oxidation with Pyridinium Chlorochromate (PCC) on Silica Gel

This protocol is adapted from the procedure for the oxidation of 4-tert-butylcyclohexanol.[1][2]

Materials:

  • 2,4-di-tert-butylcyclohexanol

  • Pyridinium chlorochromate (PCC)

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Celite

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottomed flask, magnetic stirrer, and stir bar

  • Filter funnel and filter paper

Procedure:

  • In a mortar and pestle, grind PCC with an equal mass of silica gel to obtain a fine, light-orange powder.

  • To a 50 mL round-bottomed flask equipped with a magnetic stir bar, add the PCC-silica gel mixture.

  • Add 15 mL of anhydrous dichloromethane to the flask.

  • While stirring, add a solution of 2,4-di-tert-butylcyclohexanol (1.0 mmol) in 5 mL of dichloromethane.

  • Stir the reaction mixture at room temperature for 30-40 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 20 mL of diethyl ether.

  • Prepare a short filtration column in a Pasteur pipette with a cotton plug, a small layer of Celite, and a layer of silica gel.

  • Filter the reaction mixture through the prepared column, collecting the filtrate.

  • Wash the solid residue with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Swern Oxidation

This protocol is a general procedure for the Swern oxidation of a secondary alcohol.[4][5][6][7]

Materials:

  • 2,4-di-tert-butylcyclohexanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Three-necked round-bottomed flask, dropping funnels, magnetic stirrer, and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Set up a three-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cool it to -78 °C.

  • To the flask, add anhydrous dichloromethane followed by the dropwise addition of oxalyl chloride (1.5 equivalents).

  • Slowly add a solution of anhydrous DMSO (2.2 equivalents) in dichloromethane, keeping the temperature below -60 °C. Stir for 15 minutes.

  • Add a solution of 2,4-di-tert-butylcyclohexanol (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature below -60 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 equivalents) dropwise, and allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Protocol 3: Hypochlorite (Bleach) Oxidation

This protocol is a cost-effective method using household bleach.

Materials:

  • 2,4-di-tert-butylcyclohexanol

  • Sodium hypochlorite solution (household bleach, ~5-8%)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Erlenmeyer flask, separatory funnel, magnetic stirrer, and stir bar

Procedure:

  • In an Erlenmeyer flask, dissolve 2,4-di-tert-butylcyclohexanol (1.0 mmol) in 10 mL of diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add sodium hypochlorite solution (1.5 equivalents) to the stirred solution of the alcohol.

  • Add glacial acetic acid (1.2 equivalents) dropwise.

  • Stir the mixture vigorously at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • The resulting crude product can be purified as needed.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • PCC is a potential carcinogen and should be handled with care.

  • Swern oxidation produces carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor.

  • Hypochlorite solutions are corrosive. Handle with care.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Di-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2,4-Di-tert-butylcyclohexanone. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which typically involves the synthesis of the precursor 2,4-Di-tert-butylcyclohexanol followed by its oxidation.

Workflow of this compound Synthesis

Synthesis_Workflow Starting_Materials 2,4-Di-tert-butylphenol or Cyclohexanone derivative Precursor_Synthesis Synthesis of 2,4-Di-tert-butylcyclohexanol Starting_Materials->Precursor_Synthesis Hydrogenation or Grignard Reaction Oxidation Oxidation of Alcohol to Ketone Precursor_Synthesis->Oxidation Oxidizing Agent Purification Purification of This compound Oxidation->Purification Chromatography or Distillation Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Challenges in the Synthesis of 2,4-Di-tert-butylcyclohexanol (Precursor)

Question: I am having trouble with the synthesis of the precursor, 2,4-Di-tert-butylcyclohexanol. The yield is low and I am getting a mixture of isomers. What could be the problem?

Answer:

Low yields and isomer mixtures are common challenges in the synthesis of di-substituted cyclohexanes. The key is to control the regioselectivity of the second tert-butylation and the stereoselectivity of the subsequent reduction if starting from a ketone.

Potential Causes and Solutions:

Potential Cause Troubleshooting Suggestion
Poor regioselectivity in Friedel-Crafts alkylation The tert-butylation of a substituted cyclohexane can lead to a mixture of positional isomers. To improve selectivity for the 2,4-disubstituted product, consider optimizing the reaction conditions such as temperature, catalyst (e.g., AlCl₃, H₂SO₄), and solvent. Stepwise introduction of the tert-butyl groups might offer better control.
Incomplete reaction during hydrogenation of 2,4-di-tert-butylphenol Ensure the catalyst (e.g., Rhodium on carbon) is active and the hydrogen pressure is sufficient. The reaction may require elevated temperatures and pressures for complete conversion. Monitor the reaction progress by GC-MS or TLC.
Unfavorable cis/trans isomer ratio of the alcohol The stereochemical outcome of the reduction of a potential 2,4-di-tert-butylcyclohexenone intermediate or the hydrogenation of the phenol can be influenced by the catalyst and reaction conditions. For reduction of a ketone, the choice of reducing agent is critical. Bulky reducing agents like L-Selectride tend to favor the formation of the cis-alcohol, while smaller reducing agents like sodium borohydride may favor the trans-alcohol.[1][2][3]
Difficult purification of alcohol isomers The cis and trans isomers of 2,4-Di-tert-butylcyclohexanol may have very similar polarities, making chromatographic separation challenging. Consider fractional crystallization or preparative HPLC for separation if high purity of a single isomer is required.
Challenges in the Oxidation of 2,4-Di-tert-butylcyclohexanol

Question: I am trying to oxidize 2,4-Di-tert-butylcyclohexanol to the ketone, but the reaction is either incomplete or I am getting side products. I am using Jones reagent.

Answer:

The oxidation of a sterically hindered secondary alcohol like 2,4-Di-tert-butylcyclohexanol can be challenging. Jones reagent (CrO₃ in sulfuric acid) is a strong oxidant and can lead to side reactions, especially with sensitive substrates.

Potential Causes and Solutions:

Potential Cause Troubleshooting Suggestion
Incomplete Oxidation The steric hindrance from the two tert-butyl groups can slow down the reaction rate. Ensure that the Jones reagent is added slowly at a low temperature (e.g., 0-5 °C) to control the reaction, and then allow it to warm to room temperature for a sufficient period. Monitor the reaction by TLC to confirm the disappearance of the starting alcohol.
Formation of Byproducts (Over-oxidation) Strong oxidizing agents like Jones reagent can sometimes lead to cleavage of C-C bonds or other undesired side reactions.[4][5] Consider using milder and more selective oxidizing agents.
Difficult Product Isolation The workup procedure after Jones oxidation is crucial. Ensure that the excess chromium reagent is quenched properly (e.g., with isopropanol) and that the product is efficiently extracted from the aqueous layer.

Alternative Oxidizing Agents for Hindered Secondary Alcohols:

Oxidizing Agent/System Advantages Considerations
Swern Oxidation Mild conditions, high yields for hindered alcohols.Requires cryogenic temperatures and careful handling of reagents.
Dess-Martin Periodinane (DMP) Mild, neutral conditions, rapid reactions.DMP is sensitive to moisture and can be explosive under certain conditions.
TEMPO-based systems (e.g., TEMPO/NaOCl) Catalytic, environmentally friendlier.May require optimization of pH and co-oxidant.
Challenges in Purification and Isomer Control

Question: After oxidation, I have a mixture of cis and trans isomers of this compound. How can I separate them and how can I control the isomer ratio in the future?

Answer:

Controlling and separating the diastereomers of this compound is a significant challenge. The final isomer ratio is often a result of the stereochemistry of the starting alcohol and any isomerization that might occur during oxidation or purification.

Logical Relationship for Isomer Control

Isomer_Control cluster_synthesis Synthesis Stage cluster_outcome Outcome Precursor_Stereochemistry Stereochemistry of 2,4-Di-tert-butylcyclohexanol Final_Isomer_Ratio Cis/Trans Ratio of This compound Precursor_Stereochemistry->Final_Isomer_Ratio Major Influence Oxidation_Conditions Oxidation Reaction Conditions Oxidation_Conditions->Final_Isomer_Ratio Potential for Epimerization Thermodynamic_Control Thermodynamic Control (more stable isomer favored) Final_Isomer_Ratio->Thermodynamic_Control Equilibration Kinetic_Control Kinetic Control (faster formed isomer favored) Final_Isomer_Ratio->Kinetic_Control Non-equilibrating conditions

Caption: Factors influencing the final cis/trans isomer ratio.

Strategies for Isomer Control and Separation:

Strategy Description
Control of Precursor Stereochemistry The most effective way to control the final product's stereochemistry is to start with a stereochemically pure alcohol. As mentioned earlier, the choice of reducing agent during the synthesis of the alcohol is critical.
Thermodynamic vs. Kinetic Control The trans isomer of 2,4-disubstituted cyclohexanes is generally more stable than the cis isomer due to reduced steric strain. Under equilibrating conditions (e.g., acidic or basic), the product mixture may shift towards the thermodynamically more stable trans isomer. If the kinetically favored product is desired, milder, non-equilibrating reaction conditions should be used.
Purification of Isomers The separation of cis and trans isomers of this compound can be difficult. Techniques to consider include: - Fractional Distillation: If the boiling points of the isomers are sufficiently different. - Column Chromatography: May require extensive screening of solvent systems and stationary phases. - Preparative Gas Chromatography (Prep-GC): Can be effective for small-scale separations.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The yield can vary significantly depending on the chosen synthetic route and the success of each step. Based on analogous syntheses of substituted cyclohexanones, yields can range from moderate to good (40-80%). However, without a specific, reliable literature procedure for this exact compound, providing a precise expected yield is difficult.

Q2: How can I confirm the identity and purity of my product?

A2: A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify the molecular weight of the product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and determine the cis/trans isomer ratio by integrating the signals of the protons alpha to the carbonyl group or the tert-butyl groups, which will have different chemical shifts in the two isomers.

  • Infrared (IR) Spectroscopy: To confirm the presence of the ketone functional group (a strong absorption around 1715 cm⁻¹).

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, standard laboratory safety procedures should be followed. Specifically:

  • Jones Reagent: Is highly corrosive and a known carcinogen. Always handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Solvents: Use flammable organic solvents in a well-ventilated area and away from ignition sources.

  • Pressurized Reactions: If performing hydrogenation, ensure the equipment is properly rated and maintained for the pressures used.

Q4: Can I use a different starting material other than 2,4-Di-tert-butylcyclohexanol?

A4: Yes, it is possible to synthesize this compound from other starting materials. For example, one could envision a route starting from a cyclohexanone derivative followed by sequential tert-butylation, although controlling the regioselectivity would be a major challenge. Another possibility is the catalytic hydrogenation of 2,4-di-tert-butylphenol to the ketone, though this often yields the alcohol as the major product.[6]

Experimental Protocols (Cited from Analogous Syntheses)

Note: These are example protocols for related compounds and should be adapted and optimized for the synthesis of this compound.

Protocol 1: Oxidation of a Secondary Cyclohexanol using Jones Reagent (Adapted)

This protocol is based on the general procedure for Jones oxidation.

  • Dissolve 2,4-Di-tert-butylcyclohexanol (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the excess Jones reagent by adding isopropanol dropwise until the brown color disappears.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Stereoselective Reduction of a Substituted Cyclohexanone (Adapted)

This protocol illustrates how to influence the stereochemical outcome of the alcohol precursor synthesis.[1][2][3]

For the thermodynamically favored (trans) alcohol (using a small reducing agent):

  • Dissolve 4-tert-butylcyclohexanone (1 equivalent) in methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise.

  • Stir the reaction mixture for 30-60 minutes at room temperature.

  • Quench the reaction by slowly adding dilute hydrochloric acid.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield the alcohol, which will be enriched in the trans isomer.

For the kinetically favored (cis) alcohol (using a bulky reducing agent):

  • Dissolve 4-tert-butylcyclohexanone (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of L-Selectride (lithium tri-sec-butylborohydride) (1.1 equivalents) in THF.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction by slowly adding water, followed by hydrogen peroxide and sodium hydroxide solution.

  • Extract the product, wash, dry, and concentrate to yield the alcohol, which will be enriched in the cis isomer.

References

Technical Support Center: Separation of cis- and trans-2,4-Di-tert-butylcyclohexanone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating cis- and trans-4-tert-butylcyclohexanol isomers?

A1: The most common and effective methods for separating these diastereomers are fractional crystallization and column chromatography. The choice of method often depends on the scale of the separation, the desired purity, and the composition of the isomeric mixture.

Q2: Why is the separation of these isomers challenging?

A2: The cis and trans isomers of 4-tert-butylcyclohexanol are diastereomers with the same molecular weight and similar chemical properties. The difference in their physical properties, such as polarity and solubility, can be slight, making their separation difficult. Effective separation relies on exploiting these small differences.[1]

Q3: How can I monitor the success of the separation?

A3: Gas chromatography (GC) is a highly effective method for analyzing the isomeric ratio of the mixture before and after separation.[2][3] The two isomers will have different retention times. Thin-layer chromatography (TLC) can also be used, but the spots for the two isomers may be very close together, requiring careful selection of the eluent system for good resolution.[1]

Q4: Is there a significant difference in the properties of the cis and trans isomers that can be exploited for separation?

A4: Yes. The primary difference lies in their three-dimensional structure. The trans isomer, with the hydroxyl group in an equatorial position, is generally more stable and may pack more efficiently into a crystal lattice, which can be exploited during fractional crystallization. The cis isomer, with the hydroxyl group in an axial position, tends to be slightly more polar, which is the basis for separation by column chromatography.

Troubleshooting Guide

Issue 1: Poor separation of isomers using column chromatography.

  • Question: My column chromatography is not resolving the cis and trans isomers effectively. The collected fractions are still a mixture. What can I do?

  • Answer:

    • Optimize the Solvent System: The polarity of the eluent is critical. If the isomers are eluting too quickly and together, your solvent system is likely too polar. Try decreasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture). Conversely, if the compounds are not moving off the column, slowly increase the polarity. Running a series of TLCs with different solvent systems first can help you identify the optimal mobile phase.[1]

    • Increase the Column Length/Decrease the Diameter: A longer and narrower column provides more surface area for the stationary phase, which can improve resolution between closely eluting compounds.

    • Adjust the Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can enhance separation.

    • Check the Loading: Overloading the column is a common cause of poor separation. Ensure that the amount of mixture applied to the column is appropriate for its size. The initial band of the sample should be as narrow as possible.

Issue 2: Low yield after fractional crystallization.

  • Question: I am losing a significant amount of my product during recrystallization. How can I improve my yield?

  • Answer:

    • Minimize the Amount of Solvent: Use only the minimum amount of hot solvent required to fully dissolve the solid. Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[3]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals rather than rapid precipitation which can trap impurities and the other isomer.

    • Recover from Mother Liquor: The mother liquor will still contain a significant amount of the desired product. You can often recover a second crop of crystals by concentrating the mother liquor and repeating the cooling process.[2]

    • Appropriate Solvent Choice: The ideal recrystallization solvent is one in which the desired isomer has high solubility at high temperatures and low solubility at low temperatures, while the other isomer remains more soluble at low temperatures.

Issue 3: Difficulty in distinguishing between the cis and trans isomers by TLC.

  • Question: The spots for my isomers are overlapping on the TLC plate. How can I improve the resolution?

  • Answer:

    • Use a Less Polar Solvent System: As with column chromatography, a less polar mobile phase will generally result in lower Rf values and can increase the separation between spots.

    • Multiple Developments: You can run the TLC plate in the same solvent system multiple times. After each development, dry the plate completely before placing it back in the chamber. This can effectively increase the path length and improve the separation of spots with close Rf values.

    • Try a Different Stationary Phase: While silica gel is most common, other stationary phases like alumina or reverse-phase plates might offer different selectivity.

Quantitative Data Presentation

ParameterMethodDetailsReference
Gas Chromatography Conditions Analysis of Isomer RatioColumn: 20% Carbowax 20M on firebrick[3]
Temperature: 150°C[3]
Elution Order: Ketone < cis-alcohol < trans-alcohol[2][3]
Recrystallization Solvent Purification of trans-4-tert-butylcyclohexanolPetroleum ether (b.p. 60-70°C)[3]
Recrystallization Solvent Purification of cis-4-tert-butylcyclohexanol40% aqueous ethanol[2]

Experimental Protocols

Protocol 1: Separation by Column Chromatography

This protocol is designed to enrich the more polar cis isomer from a cis/trans mixture.

  • Prepare the Column:

    • Select a glass column of appropriate size for the amount of material to be separated.

    • Pack the column with silica gel using a slurry method with a non-polar solvent like hexane. Ensure the packing is uniform and free of air bubbles.

  • Prepare and Load the Sample:

    • Dissolve the isomeric mixture in a minimal amount of the chromatography eluent or a volatile solvent.

    • Carefully add the sample to the top of the silica gel bed. Allow the solvent to absorb into the silica until the top surface is just moist.

  • Elution:

    • Begin eluting with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate). The less polar trans isomer will elute first.

    • Collect fractions and monitor their composition using TLC or GC.

    • Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar cis isomer.

  • Isolation:

    • Combine the fractions containing the pure desired isomer.

    • Remove the solvent using a rotary evaporator to yield the purified isomer.

Protocol 2: Separation by Fractional Crystallization (for enriching the trans isomer)

This protocol takes advantage of the potentially lower solubility and better crystal packing of the trans isomer.

  • Dissolution:

    • Place the isomeric mixture in an Erlenmeyer flask.

    • Add a small amount of petroleum ether (b.p. 60-70°C) and heat the mixture gently (e.g., on a steam bath) while stirring.

    • Continue adding small portions of hot solvent until the solid just dissolves.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the crystals. The resulting solid will be enriched in the trans isomer.[3]

  • Analysis:

    • Analyze the purity of the crystals and the composition of the mother liquor by GC.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_sep Separation cluster_cc Column Chromatography Details cluster_fc Fractional Crystallization Details cluster_final Final Analysis start Isomeric Mixture of cis/trans-4-tert-butylcyclohexanol analysis1 Analyze initial ratio by GC start->analysis1 method_choice Choose Separation Method analysis1->method_choice column_chrom Column Chromatography method_choice->column_chrom Isomer polarity difference fractional_cryst Fractional Crystallization method_choice->fractional_cryst Solubility difference cc_elute Elute with Hexane/EtOAc gradient column_chrom->cc_elute fc_dissolve Dissolve in min. hot solvent fractional_cryst->fc_dissolve cc_fractions Collect Fractions cc_elute->cc_fractions cc_analyze Analyze fractions by TLC/GC cc_fractions->cc_analyze cc_combine Combine pure fractions cc_analyze->cc_combine cc_product Isolate Isomers cc_combine->cc_product final_analysis Confirm purity of separated isomers by GC/NMR cc_product->final_analysis fc_cool Slow cool & ice bath fc_dissolve->fc_cool fc_filter Filter crystals fc_cool->fc_filter fc_mother_liquor Analyze Mother Liquor fc_filter->fc_mother_liquor fc_product Isolate Enriched Isomer fc_filter->fc_product fc_product->final_analysis

Caption: Experimental workflow for the separation of cis- and trans-4-tert-butylcyclohexanol.

Troubleshooting_Guide start Problem Encountered During Separation q1 Poor Separation in Column Chromatography? start->q1 q2 Low Yield from Crystallization? start->q2 q3 Overlapping Spots on TLC? start->q3 a1_1 Decrease eluent polarity q1->a1_1 Yes a1_2 Use longer/narrower column q1->a1_2 Yes a1_3 Reduce flow rate q1->a1_3 Yes a1_4 Check sample load q1->a1_4 Yes a2_1 Use minimum hot solvent q2->a2_1 Yes a2_2 Ensure slow cooling q2->a2_2 Yes a2_3 Recover from mother liquor q2->a2_3 Yes a3_1 Use less polar eluent q3->a3_1 Yes a3_2 Perform multiple developments q3->a3_2 Yes end_node Problem Resolved a1_1->end_node a1_2->end_node a1_3->end_node a1_4->end_node a2_1->end_node a2_2->end_node a2_3->end_node a3_1->end_node a3_2->end_node

Caption: Troubleshooting decision tree for common separation issues.

References

Technical Support Center: Optimizing Reaction Conditions for the Reduction of 2,4-Di-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the reduction of 2,4-Di-tert-butylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and understanding the stereochemical outcomes of this important transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reducing agents for this compound?

A1: The most common reducing agents for cyclohexanone derivatives, including the sterically hindered this compound, are metal hydrides. These fall into two main categories based on their steric bulk and reactivity:

  • Non-bulky hydrides: Sodium borohydride (NaBH₄) and Lithium aluminum hydride (LiAlH₄) are common choices. They are relatively small and tend to favor axial attack on the carbonyl group.[1][2][3]

  • Bulky hydrides: Reagents like L-Selectride® (lithium tri-sec-butylborohydride) are sterically demanding and favor equatorial attack.[1][2][3]

Q2: How does the choice of reducing agent affect the stereochemistry of the product?

A2: The stereochemical outcome (the ratio of cis to trans diols) is highly dependent on the steric bulk of the reducing agent. Due to the presence of the two bulky tert-butyl groups, the accessibility of the carbonyl group is restricted.

  • Small reducing agents (e.g., NaBH₄, LiAlH₄): These reagents can approach the carbonyl from the less sterically hindered axial face, leading predominantly to the trans isomer (equatorial alcohol).[1][2][3]

  • Bulky reducing agents (e.g., L-Selectride®): The large size of these reagents prevents axial attack. They are forced to approach from the more open equatorial face, resulting in the formation of the cis isomer (axial alcohol) as the major product.[1][2][3]

Q3: What solvents are typically used for this reduction?

A3: The choice of solvent depends on the reducing agent:

  • Sodium borohydride (NaBH₄): Protic solvents like methanol, ethanol, or even water can be used.[4][5] NaBH₄ reacts slowly with these solvents, allowing the reduction of the ketone to proceed efficiently.

  • Lithium aluminum hydride (LiAlH₄): This reagent is highly reactive and reacts violently with protic solvents. Therefore, anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) must be used.

  • L-Selectride®: This reagent is typically supplied as a solution in THF, and reactions are carried out in this solvent.[5]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. A spot of the reaction mixture is compared to a spot of the starting material (this compound). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Inactive reducing agent. 2. Insufficient amount of reducing agent. 3. Reaction time is too short. 4. For LiAlH₄ reactions, the presence of water in the solvent or glassware.1. Use a fresh bottle of the reducing agent. NaBH₄ and especially LiAlH₄ can degrade over time with exposure to moisture. 2. Increase the molar equivalents of the reducing agent. For sterically hindered ketones, a larger excess may be required. 3. Extend the reaction time and continue to monitor by TLC. 4. Ensure all glassware is oven-dried and solvents are anhydrous when using LiAlH₄.
Unexpected cis/trans ratio 1. Incorrect reducing agent used. 2. Reaction temperature was too high, leading to reduced selectivity. 3. For bulky reducing agents, the reagent may have degraded, leading to less steric hindrance.1. Verify the identity of the reducing agent. 2. Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to enhance stereoselectivity. 3. Use a fresh batch of the bulky reducing agent.
Formation of side products 1. For LiAlH₄, reduction of other functional groups if present in the molecule. 2. Vigorous reaction with protic solvents leading to unwanted byproducts.1. Use a milder reducing agent like NaBH₄ if other reducible functional groups are present. 2. Ensure slow and controlled addition of the reducing agent, especially when quenching the reaction.
Difficult product isolation 1. Emulsion formation during workup. 2. Product is too soluble in the aqueous layer.1. Add a saturated brine solution to break up emulsions. 2. Perform multiple extractions with the organic solvent to ensure complete recovery of the product.

Data Presentation

The following tables summarize typical reaction conditions and stereochemical outcomes for the reduction of 4-tert-butylcyclohexanone, which serves as a model for predicting the behavior of this compound. The additional tert-butyl group at the 2-position is expected to further enhance the stereoselectivity observed.

Table 1: Reduction with Non-Bulky Hydrides

Reducing AgentSolventTemperatureMajor ProductTypical trans:cis Ratio
NaBH₄MethanolRoom Temp.trans-4-tert-butylcyclohexanol~2.4 : 1[1][2]
LiAlH₄Diethyl EtherRoom Temp.trans-4-tert-butylcyclohexanol~9.5 : 1[1][2]

Table 2: Reduction with Bulky Hydrides

Reducing AgentSolventTemperatureMajor ProductTypical cis:trans Ratio
L-Selectride®THFRoom Temp.cis-4-tert-butylcyclohexanol>20 : 1[1][2]

Experimental Protocols

Protocol 1: Reduction with Sodium Borohydride (Favoring the trans Isomer)

  • Dissolve this compound (1.0 eq) in methanol in an Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Reduction with L-Selectride® (Favoring the cis Isomer)

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow, dropwise addition of water, followed by 3 M NaOH and 30% hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reduction Reduction cluster_workup Workup cluster_purification Purification cluster_product Product start This compound reduction Dissolve in Solvent Add Reducing Agent start->reduction 1. Reaction Setup workup Quench Reaction Extract Product reduction->workup 2. Reaction Completion purification Column Chromatography or Recrystallization workup->purification 3. Crude Isolation product cis/trans-2,4-Di-tert-butylcyclohexanol purification->product 4. Final Product

Caption: General experimental workflow for the reduction of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_stereoselectivity Incorrect Stereoselectivity cluster_purity Impure Product start Problem Encountered check_reagent Check Reducing Agent Activity verify_reagent Verify Reducing Agent Identity optimize_workup Optimize Workup Procedure check_reagent->start check_equivalents Increase Molar Equivalents check_reagent->check_equivalents check_time Extend Reaction Time check_equivalents->check_time verify_reagent->start lower_temp Lower Reaction Temperature verify_reagent->lower_temp optimize_workup->start repurify Re-purify Product optimize_workup->repurify

Caption: A logical troubleshooting guide for common issues in the reduction reaction.

References

Technical Support Center: Synthesis of 2,4-Di-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of 2,4-Di-tert-butylcyclohexanone. The process typically involves three key stages: Friedel-Crafts alkylation of phenol, hydrogenation of the resulting phenol derivative, and final oxidation to the target ketone.

Troubleshooting Guides

This section addresses specific issues that may arise during each stage of the synthesis in a question-and-answer format.

Stage 1: Friedel-Crafts Alkylation of Phenol

This initial step aims to produce 2,4-Di-tert-butylphenol. Side reactions primarily involve the formation of isomeric and poly-alkylated products.

Q1: My reaction is producing a mixture of isomers, including 2-tert-butylphenol and 4-tert-butylphenol, leading to a low yield of the desired 2,4-Di-tert-butylphenol. How can I improve selectivity?

A: The selectivity of the Friedel-Crafts alkylation is highly dependent on reaction conditions. The formation of mono-alkylated phenols (2-tert-butylphenol and 4-tert-butylphenol) and other di-alkylated isomers like 2,6-di-tert-butylphenol is a common issue.[1] Initially, ortho and para substitution occur at similar rates, but the reaction is reversible, allowing for isomerization towards the thermodynamically more stable products.[2] To enhance selectivity for 2,4-Di-tert-butylphenol:

  • Catalyst Choice: The type of catalyst is critical. While traditional Lewis acids like AlCl₃ can be used, they can sometimes lead to complex product mixtures.[3][4] Modern solid acid catalysts, such as modified zeolites or molecular sieves, offer better shape selectivity and can improve the yield of the desired isomer.[5]

  • Reactant Ratio: Using an excess of the aromatic reactant (phenol) can help minimize polyalkylation.[6] Conversely, a higher ratio of the alkylating agent (isobutylene or its precursor) will favor the formation of di- and tri-substituted products.

  • Temperature Control: Reaction temperature influences the equilibrium between isomers. Optimization is necessary for your specific catalyst and setup.

Q2: I am observing a significant amount of 2,4,6-Tri-tert-butylphenol in my product mixture. What causes this over-alkylation and how can I prevent it?

A: The formation of 2,4,6-Tri-tert-butylphenol is a result of over-alkylation, where the desired di-substituted product reacts further with the alkylating agent.[7] This is more likely to occur under forcing conditions or when the concentration of the alkylating agent is high.

  • Control Stoichiometry: Carefully control the molar ratio of the alkylating agent to phenol. Avoid using a large excess of isobutylene.

  • Reaction Time: Monitor the reaction progress (e.g., by GC analysis) and stop it once the optimal conversion to the di-substituted product is achieved to prevent further alkylation.

  • Catalyst Activity: Very active Lewis acid catalysts can promote polyalkylation.[6] Consider using a milder catalyst to gain better control over the reaction.

Stage 2: Hydrogenation of 2,4-Di-tert-butylphenol

This step reduces the aromatic ring to form 2,4-Di-tert-butylcyclohexanol. Key challenges include ensuring complete reaction and managing stereochemistry.

Q3: The hydrogenation of my 2,4-Di-tert-butylphenol is incomplete, leaving unreacted starting material. What can I do to drive the reaction to completion?

A: Incomplete hydrogenation can be due to several factors related to the catalyst, hydrogen pressure, or reaction time.

  • Catalyst Activity: Ensure the catalyst (e.g., Palladium, Rhodium, or Ruthenium on a support) is active.[8][9] If using a recycled catalyst, its activity may have diminished. Consider using fresh catalyst or regenerating the used one if possible.

  • Hydrogen Pressure: The reaction is sensitive to hydrogen pressure. Increasing the pressure (e.g., up to 50 bar) can significantly improve the rate and completeness of the reduction.[8]

  • Reaction Time and Temperature: Prolonging the reaction time or moderately increasing the temperature can help achieve full conversion. Monitor the reaction until no starting material is detected.

Q4: My 2,4-Di-tert-butylcyclohexanol product is a mixture of cis and trans isomers. How can I control the stereoselectivity of this reduction?

A: The stereochemical outcome of cyclohexanone reductions is a well-studied phenomenon and the principles apply to the hydrogenation of substituted phenols. The cis/trans ratio of the resulting alcohol is influenced by the catalyst and reaction conditions.[10]

  • Catalyst System: Different metal catalysts favor different isomers. For example, in the hydrogenation of p-tert-butylphenol, Ruthenium catalysts have been shown to predominantly form the trans-isomer.[11] Rhodium-based catalysts have also been used, with diastereoselectivity being condition-dependent.[8]

  • Solvent and Temperature: The choice of solvent and temperature can also influence the diastereomeric ratio (d.r.). For instance, hydrogenating m-tert-butylphenol with a Rhodium catalyst gave a 66:34 d.r., which was improved to 91:9 by switching to Palladium on alumina.[8]

Stage 3: Oxidation of 2,4-Di-tert-butylcyclohexanol

The final step is the oxidation of the secondary alcohol to the target ketone, this compound.

Q5: My oxidation reaction is slow or incomplete, with significant amounts of the starting alcohol remaining. How can I improve the conversion rate?

A: Incomplete oxidation is a common issue and usually points to the potency or amount of the oxidizing agent.

  • Choice of Oxidant: Use a sufficiently strong oxidizing agent. Jones reagent (chromic acid in acetone) is effective for this transformation.[12] Other methods like Swern or Parikh-Doering oxidations (using DMSO activation) are also viable options.[13]

  • Stoichiometry: Ensure at least a stoichiometric amount of the oxidant is used. For challenging oxidations, a slight excess may be necessary.

  • Temperature: While many oxidations are run at low temperatures to minimize side reactions, sluggish reactions may require warming to proceed at a reasonable rate. Monitor the reaction progress carefully to avoid byproduct formation.

Q6: I am observing unexpected byproducts after the oxidation step. What could they be and how can I avoid them?

A: Side products in oxidation reactions often result from over-oxidation or cleavage of the substrate.

  • Over-oxidation: Harsh oxidizing conditions (e.g., excess oxidant, high temperature) can potentially lead to ring-opening byproducts, although this is less common for cyclohexanols. The oxidation of related phenols can lead to quinones and other complex products, highlighting the need for controlled conditions.[7][14]

  • Reaction Conditions: Use of milder, more selective oxidizing agents can minimize side reactions. Ensure the reaction is properly quenched once complete to destroy any excess oxidant that could cause decomposition of the product upon workup.[12]

Frequently Asked Questions (FAQs)

Q: What is the most common overall synthetic route for this compound?

A: The most established route involves three main transformations:

  • Alkylation: Friedel-Crafts alkylation of phenol with isobutylene or a precursor like tert-butanol, catalyzed by a Lewis or solid acid.[2][15]

  • Hydrogenation: Catalytic hydrogenation of the resulting 2,4-Di-tert-butylphenol over a noble metal catalyst (e.g., Pd, Rh, Ru) to yield 2,4-Di-tert-butylcyclohexanol.[8][11]

  • Oxidation: Oxidation of the 2,4-Di-tert-butylcyclohexanol using a suitable oxidizing agent, such as Jones reagent, to give the final this compound.[12]

Q: How can I effectively purify the intermediate 2,4-Di-tert-butylphenol from the alkylation mixture?

A: The crude product from the alkylation step is a mixture of isomers and poly-alkylated phenols.[15] Purification is typically achieved by:

  • Distillation: Fractional distillation under reduced pressure can separate 2,4-Di-tert-butylphenol from mono- and tri-alkylated byproducts, which have different boiling points.

  • Crystallization: 2,4-Di-tert-butylphenol is a solid at room temperature.[16] Recrystallization from a suitable solvent can be an effective method for purification.

  • Chromatography: For high purity on a smaller scale, column chromatography using silica gel can be employed to separate the isomers.[17]

Q: What is the best method to purify the final this compound product?

A: After the oxidation and aqueous workup, the crude product can be purified by precision distillation under high vacuum. This method is effective at separating the target ketone from any remaining starting alcohol and other non-volatile impurities.[12] For laboratory scale, bulb-to-bulb distillation or recrystallization from a non-polar solvent like petroleum ether are also viable options.[13]

Data Presentation

Table 1: Effect of Catalyst and Conditions on Phenol Alkylation Selectivity

Catalyst Temperature (°C) Phenol Conversion (%) Selectivity for 2,4-DTBP (%) Reference(s)
Transition Metal Doped X/Y-type Molecular Sieve 100-150 99.75 79.88 [5]
Aluminum Phenoxide 100-180 High (Primarily for 2,6-DTBP, but illustrates isomer control) [1]

| Sulfuric Acid | 50-125 | Varies | Equilibrium dependent, favors para-isomer over time |[2] |

Table 2: Influence of Reduction Conditions on Stereoselectivity of Substituted Cyclohexanols

Substrate Reducing Agent / Catalyst Conditions Major Isomer Isomer Ratio (Major:Minor) Reference(s)
4-tert-Butylcyclohexanone NaBH₄ - trans Axial attack favored [10]
4-tert-Butylcyclohexanone L-Selectride® Dry THF cis Equatorial attack favored [10]
p-tert-Butylphenol 5 wt % Pd/Al₂O₃, H₂ (50 bar) iPrOH, 48h trans 91:9 (trans:cis) [8]

| p-tert-Butylphenol | Ruthenium on support, H₂ | - | trans | >2:1 (trans:cis) |[11] |

Experimental Protocols

Protocol 1: Synthesis of 2,4-Di-tert-butylphenol (Alkylation)

This protocol is a general representation based on alkylation with solid acid catalysts.

  • Catalyst Activation: If using a solid acid catalyst like a zeolite or molecular sieve, activate it by heating under vacuum or inert gas flow according to the manufacturer's specifications.

  • Reaction Setup: Charge a suitable reactor with phenol and the activated catalyst (e.g., 1-10 wt% relative to phenol).

  • Reaction Execution: Heat the mixture with stirring to the desired reaction temperature (e.g., 100-150°C).[5] Introduce isobutene gas or slowly add tert-butanol dropwise. Maintain the temperature and monitor the reaction progress by taking aliquots for GC analysis.

  • Workup: After the desired conversion is reached, cool the reaction mixture. Separate the catalyst by filtration. The resulting crude liquid can be purified by vacuum distillation to isolate the 2,4-Di-tert-butylphenol fraction.

Protocol 2: Synthesis of 2,4-Di-tert-butylcyclohexanol (Hydrogenation)

This protocol is adapted from procedures for hydrogenating substituted phenols.[8]

  • Reaction Setup: In a high-pressure autoclave, charge 2,4-Di-tert-butylphenol, a suitable solvent (e.g., isopropanol), and a hydrogenation catalyst (e.g., 5 wt% Pd/Al₂O₃, 1-4 mol%).

  • Hydrogenation: Seal the autoclave, purge it several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-50 bar) and heat to the reaction temperature (e.g., 80-120°C) with vigorous stirring.

  • Monitoring & Workup: Maintain the reaction for 24-48 hours or until hydrogen uptake ceases. Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to yield crude 2,4-Di-tert-butylcyclohexanol, which can be used in the next step or purified further by recrystallization or distillation.

Protocol 3: Synthesis of this compound (Oxidation)

This protocol is based on the Jones oxidation method.[12]

  • Reaction Setup: Dissolve 2,4-Di-tert-butylcyclohexanol (1 mole equivalent) in acetone and place the solution in a flask equipped with a mechanical stirrer and a dropping funnel. Cool the flask in an ice-water bath to ~5°C.

  • Addition of Oxidant: Prepare Jones reagent (a solution of chromium trioxide in sulfuric acid and water). Add the Jones reagent dropwise to the stirred alcohol solution, maintaining the temperature below 10°C. The solution will turn from orange to a greenish-brown color.

  • Quenching: After the addition is complete and the reaction is stirred for a couple of hours, add isopropyl alcohol dropwise until the brown color of the excess oxidant disappears and a persistent green color remains.

  • Workup: Allow the mixture to stand and then decant the acetone solution from the chromium salts. Neutralize the acetone solution with sodium carbonate, filter, and remove the acetone under reduced pressure.

  • Purification: The resulting crude ketone can be purified by vacuum distillation to yield pure this compound.[12]

Visualizations

G Overall Synthesis Workflow cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Hydrogenation cluster_2 Stage 3: Oxidation Phenol Phenol + Alkylating Agent Alkylation Friedel-Crafts Alkylation Phenol->Alkylation Crude_DTBP Crude 2,4-Di-tert-butylphenol (DTBP) Alkylation->Crude_DTBP Purify_DTBP Purification (Distillation) Crude_DTBP->Purify_DTBP Pure_DTBP Pure DTBP Purify_DTBP->Pure_DTBP Hydrogenation Catalytic Hydrogenation Pure_DTBP->Hydrogenation Crude_Alcohol Crude 2,4-Di-tert- butylcyclohexanol Hydrogenation->Crude_Alcohol Pure_Alcohol Pure Alcohol Crude_Alcohol->Pure_Alcohol Oxidation Oxidation Pure_Alcohol->Oxidation Crude_Ketone Crude 2,4-Di-tert- butylcyclohexanone Oxidation->Crude_Ketone Final_Purification Final Purification (Distillation) Crude_Ketone->Final_Purification Final_Product Final Product Final_Purification->Final_Product

Caption: High-level workflow for the synthesis of this compound.

G Side Reactions in Phenol Alkylation cluster_products Reaction Products Phenol Phenol pTBP 4-tert-butylphenol (Side Product) Phenol->pTBP + Isobutylene oTBP 2-tert-butylphenol (Side Product) Phenol->oTBP + Isobutylene DTBP 2,4-Di-tert-butylphenol (Desired Product) TTBP 2,4,6-Tri-tert-butylphenol (Over-alkylation) DTBP->TTBP + Isobutylene (Excess) pTBP->DTBP + Isobutylene oTBP->DTBP + Isobutylene

Caption: Common side products in the Friedel-Crafts alkylation of phenol.

G Troubleshooting the Oxidation Stage Start 2,4-Di-tert-butylcyclohexanol Target This compound (Target Product) Start->Target Successful Oxidation (e.g., Jones Reagent) Incomplete Incomplete Reaction (Alcohol Remains) Target->Incomplete Issue: - Weak/Insufficient Oxidant - Low Temperature OverOx Over-oxidation (Ring Cleavage) Target->OverOx Side Reaction: - Harsh Conditions - Excess Oxidant

Caption: Logical relationships in the oxidation of the intermediate alcohol.

References

"characterization of impurities in 2,4-Di-tert-butylcyclohexanone synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Di-tert-butylcyclohexanone. The primary synthetic route addressed is the oxidation of 2,4-Di-tert-butylphenol.

Troubleshooting Guide

Users may encounter several issues during the synthesis and purification of this compound. This guide provides potential causes and solutions for common problems.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete oxidation of the starting material. 2. Formation of numerous side products due to harsh reaction conditions. 3. Sub-optimal temperature or reaction time. 4. Inefficient purification method.1. Increase the molar ratio of the oxidizing agent. 2. Use a milder oxidizing agent or control the reaction temperature more precisely. 3. Optimize the reaction time and temperature through small-scale trial reactions. 4. Employ column chromatography for purification.
Presence of Unreacted 2,4-Di-tert-butylphenol in the Final Product 1. Insufficient amount of oxidizing agent. 2. Short reaction time.1. Increase the equivalents of the oxidizing agent. 2. Extend the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Formation of Colored Impurities 1. Over-oxidation of the phenol or the ketone product, potentially leading to quinone-type structures. 2. Phenoxy-phenoxy coupling reactions leading to polymeric byproducts.[1]1. Use a milder oxidizing agent and maintain strict temperature control. 2. Consider performing the reaction under an inert atmosphere to minimize oxidative side reactions.
Difficult Purification of the Product 1. Presence of multiple impurities with similar polarities to the desired product. 2. Formation of high molecular weight polymeric byproducts.1. Utilize a multi-step purification process, such as a combination of crystallization and column chromatography. 2. Optimize the solvent system for column chromatography to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound from 2,4-Di-tert-butylphenol?

A1: The most common impurities include:

  • Unreacted 2,4-Di-tert-butylphenol : Due to incomplete oxidation.

  • Isomers of the starting material : Such as 2,6-di-tert-butylphenol, if the starting material is not pure.

  • Over-oxidation products : Potentially quinone-like species, which can be colored.

  • Coupling Products : Dimeric and oligomeric compounds arising from radical coupling of the phenoxy intermediate. These can include phenoxy-peroxy and phenoxy-phenoxy coupled products.[1]

Q2: Which analytical techniques are best suited for characterizing impurities in this synthesis?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for separating and identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC) : Useful for separating less volatile impurities and for quantitative analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Essential for the structural elucidation of the final product and any isolated impurities.

  • Infrared (IR) Spectroscopy : To confirm the presence of the carbonyl group in the product and the absence of the hydroxyl group from the starting material.

Q3: How can I minimize the formation of dimeric and polymeric byproducts?

A3: To minimize these side reactions, consider the following:

  • Use a controlled oxidizing agent : Avoid overly harsh or non-selective oxidants.

  • Control the reaction temperature : Lower temperatures generally favor the desired oxidation over side reactions.

  • Reactant concentration : Running the reaction at a lower concentration can sometimes reduce the rate of bimolecular coupling reactions.

  • Inert atmosphere : Performing the reaction under nitrogen or argon can help prevent unwanted oxidative coupling.

Q4: What is a general experimental protocol for the synthesis of this compound?

A4: The following is a general protocol for the oxidation of 2,4-Di-tert-butylphenol. Note: This is a representative procedure and may require optimization.

Experimental Protocol: Oxidation of 2,4-Di-tert-butylphenol

Materials:

  • 2,4-Di-tert-butylphenol

  • Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Jones reagent, or a hypervalent iodine reagent)

  • Anhydrous dichloromethane (if using PCC) or acetone (if using Jones reagent)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,4-Di-tert-butylphenol in the appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add the oxidizing agent to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the optimized reaction time (monitor by TLC).

  • Upon completion, quench the reaction appropriately (e.g., by adding isopropanol for Jones reagent).

  • Filter the reaction mixture through a pad of celite or silica gel to remove solid byproducts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Combine the fractions containing the pure product and remove the solvent to yield this compound.

  • Characterize the final product using GC-MS, NMR, and IR spectroscopy.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Dissolve 2,4-Di-tert-butylphenol add_oxidant Add Oxidizing Agent start->add_oxidant react React and Monitor (TLC/GC) add_oxidant->react quench Quench Reaction react->quench filter Filter quench->filter extract Extract and Wash filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography analysis Characterize (GC-MS, NMR, IR) chromatography->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

impurity_formation cluster_reactions Reaction Pathways cluster_impurities Resulting Impurities start 2,4-Di-tert-butylphenol (Starting Material) main_product This compound (Desired Product) start->main_product Desired Oxidation incomplete_ox Incomplete Oxidation start->incomplete_ox Insufficient Oxidant/Time coupling Radical Coupling start->coupling Radical Formation over_ox Over-oxidation main_product->over_ox Harsh Conditions unreacted_sm Unreacted Starting Material incomplete_ox->unreacted_sm quinones Quinone-type Species over_ox->quinones dimers_polymers Dimers/Polymers coupling->dimers_polymers

Caption: Logical relationships in the formation of impurities during synthesis.

References

Technical Support Center: Synthesis of cis-2,4-Di-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cis-2,4-Di-tert-butylcyclohexanone.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of cis-2,4-Di-tert-butylcyclohexanone, offering potential causes and solutions.

Problem 1: Low Overall Yield of 2,4-Di-tert-butylcyclohexanone

Potential CauseSuggested Solution
Incomplete Oxidation of 2,4-Di-tert-butylcyclohexanol: The starting alcohol has not been fully converted to the ketone.- Verify Reagent Activity: Ensure the Jones reagent (or other oxidizing agent) is fresh and active. - Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. The reaction is typically conducted at low temperatures (e.g., 5°C) and the reaction time can be extended if starting material is still present.[1] - Ensure Sufficient Reagent: Use a sufficient molar excess of the oxidizing agent.
Side Reactions During Alkylation: Competing reactions are consuming the starting material or intermediate enolate.- Control Temperature: Maintain a low reaction temperature (e.g., -78°C) during enolate formation and alkylation to minimize side reactions.[2] - Use a Strong, Bulky Base: Employ a base like Lithium Diisopropylamide (LDA) to ensure rapid and complete deprotonation, favoring the desired alkylation pathway.[2] - Anhydrous Conditions: Ensure all glassware, solvents, and reagents are scrupulously dry to prevent quenching of the enolate by water.
Product Loss During Workup and Purification: Mechanical losses or inefficient extraction can significantly reduce the isolated yield.- Efficient Extraction: Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product from the aqueous phase. - Careful Purification: If using distillation, ensure the system is well-sealed and operating at the correct pressure to avoid loss of volatile product. For column chromatography, select an appropriate solvent system to achieve good separation without excessive band broadening.

Problem 2: Poor Stereoselectivity (Low cis/trans Ratio)

Potential CauseSuggested Solution
Thermodynamic Control Favored: Reaction conditions are allowing for equilibration to the more stable trans isomer.- Kinetic Control Conditions: To favor the formation of the cis isomer, employ conditions that promote kinetic control. This involves the use of a strong, sterically hindered base (e.g., LDA) at low temperatures (-78°C) in a non-polar solvent like THF.[2][3] These conditions lead to the rapid and irreversible formation of the kinetic enolate, which is then alkylated. - Rapid Alkylation: Add the alkylating agent (e.g., a tert-butyl halide) quickly after the formation of the kinetic enolate to trap it before it has a chance to equilibrate.
Incorrect Base or Solvent: The choice of base and solvent can significantly impact the stereochemical outcome.- Avoid Protic Solvents: Do not use protic solvents like alcohols during enolate formation as they can protonate the enolate, leading to equilibration. - Use Aprotic, Non-coordinating Solvents: Solvents like THF are preferred over more coordinating solvents which can influence the aggregation state and reactivity of the enolate.
Elevated Reaction Temperature: Higher temperatures provide the energy for the kinetic product to revert to the starting material and subsequently form the more stable thermodynamic product.- Maintain Low Temperatures: Strictly maintain a low temperature throughout the deprotonation and alkylation steps.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing cis-2,4-Di-tert-butylcyclohexanone with a high yield of the cis isomer?

A1: The most effective strategy involves a two-step process:

  • Synthesis of 2,4-Di-tert-butylcyclohexanol: This precursor is typically synthesized via methods such as the Friedel-Crafts alkylation of a phenol derivative followed by hydrogenation.

  • Oxidation to the Ketone: The alcohol is then oxidized to this compound. A known method for this oxidation utilizes Jones reagent, which has been reported to yield a crude product with a cis/trans ratio of 92/8.[1]

To maximize the cis isomer, it is crucial to control the stereochemistry during the synthesis of the precursor alcohol or to employ a purification method that can effectively separate the isomers.

Q2: How can I control the stereochemistry to favor the cis isomer during the alkylation of 4-tert-butylcyclohexanone?

A2: While the target molecule is a di-substituted cyclohexanone, the principles of stereoselective alkylation of 4-tert-butylcyclohexanone are highly relevant. To favor the cis product (axial attack on the enolate), you should aim for kinetic control .

  • Kinetic vs. Thermodynamic Enolates: The formation of the enolate can be directed to be under kinetic or thermodynamic control.

    • Kinetic enolate: Formed faster and is typically less substituted. Its formation is favored by strong, bulky bases (like LDA), low temperatures (-78°C), and short reaction times.[2]

    • Thermodynamic enolate: More stable and typically more substituted. Its formation is favored by smaller, weaker bases (like NaH or alkoxides), higher temperatures, and longer reaction times, which allow for equilibrium to be established.[2]

For the synthesis of cis-2,4-Di-tert-butylcyclohexanone, you would want to generate the kinetic enolate of 4-tert-butylcyclohexanone and then introduce the second tert-butyl group.

Q3: What are some common side reactions to be aware of?

A3: During the alkylation step, several side reactions can occur:

  • O-alkylation: The enolate can be alkylated on the oxygen atom instead of the carbon, leading to the formation of a silyl enol ether if a silyl halide is used as the electrophile, or a vinyl ether with other alkylating agents.

  • Polyalkylation: The mono-alkylated product can be deprotonated again and undergo a second alkylation, leading to undesired byproducts. Using a slight excess of the starting ketone can help to minimize this.

  • Elimination Reactions: If the alkylating agent is prone to elimination (e.g., a tertiary halide), this can compete with the desired substitution reaction.

Q4: What purification methods are effective for separating cis and trans isomers of this compound?

A4: The boiling points of the cis and trans isomers are very close, making separation by standard distillation challenging.

  • Precision Distillation: A fractional distillation column with a high number of theoretical plates (e.g., a Helipack packing column) can be used to separate the isomers.[1]

  • Chromatography: Column chromatography on silica gel or other stationary phases can be an effective method for separating diastereomers. The choice of eluent is critical for achieving good resolution.

  • Crystallization: If one of the isomers is a solid and has a significantly lower solubility in a particular solvent system than the other, fractional crystallization can be an effective purification technique.

Experimental Protocols

Synthesis of this compound from 2,4-Di-tert-butylcyclohexanol[1]

This procedure describes the oxidation of the precursor alcohol to the target ketone.

Materials:

  • 2,4-Di-tert-butylcyclohexanol (200 g, 0.944 mol)

  • Acetone (2 L)

  • Jones reagent (320 g)

  • Isopropyl alcohol

  • Sodium carbonate

Procedure:

  • In a 3 L reactor, dissolve 200 g of 2,4-di-tert-butylcyclohexanol in 2 L of acetone.

  • Cool the solution to 5°C using an ice bath.

  • Add 320 g of Jones reagent dropwise over 1.5 hours while maintaining the temperature at 5°C.

  • After the addition is complete, continue stirring and monitor the reaction by TLC until the starting material is consumed.

  • Quench the excess Jones reagent by adding isopropyl alcohol until the brown color disappears.

  • Allow the reaction mixture to stand and then separate the acetone solution.

  • Neutralize the acetone solution with sodium carbonate.

  • Filter the solution and remove the acetone by distillation under reduced pressure.

  • The crude product (approximately 199 g) will have a cis/trans ratio of about 92/8.

  • Further purification by precision distillation using a Helipack packing column can increase the cis/trans ratio to 94/6 (boiling point: 93.5-94°C at 3 mm Hg).

Data Presentation

Table 1: Reported Yield and Isomer Ratio for the Synthesis of this compound

ProductYield (Crude)cis/trans Ratio (Crude)Yield (Distilled)cis/trans Ratio (Distilled)Boiling PointReference
This compound~99%92/880%94/693.5-94°C / 3 mmHg[1]

Visualizations

Logical Workflow for Optimizing cis-Isomer Yield

G Workflow for Maximizing cis-2,4-Di-tert-butylcyclohexanone Yield start Start: Synthesis of 4-tert-butylcyclohexanone enolate Enolate Formation start->enolate kinetic Kinetic Control (LDA, -78°C, THF) enolate->kinetic Favors cis product thermodynamic Thermodynamic Control (NaH, RT, DME) enolate->thermodynamic Favors trans product alkylation Alkylation with tert-butyl halide kinetic->alkylation thermodynamic->alkylation cis_product cis-2,4-Di-tert-butylcyclohexanone (Major Product) alkylation->cis_product trans_product trans-2,4-Di-tert-butylcyclohexanone (Minor Product) alkylation->trans_product purification Purification (Precision Distillation or Chromatography) cis_product->purification trans_product->purification final_product High-Purity cis-Isomer purification->final_product G Kinetic vs. Thermodynamic Enolate Formation ketone 4-tert-butylcyclohexanone kinetic_enolate Kinetic Enolate (Less Substituted) ketone->kinetic_enolate Fast, Irreversible thermo_enolate Thermodynamic Enolate (More Substituted) ketone->thermo_enolate Slow, Reversible kinetic_conditions Strong, Bulky Base (LDA) Low Temperature (-78°C) kinetic_enolate->kinetic_conditions kinetic_product cis-Alkylated Product (Faster Formation) kinetic_enolate->kinetic_product Alkylation thermo_conditions Weaker Base (NaH) Higher Temperature thermo_enolate->thermo_conditions thermo_product trans-Alkylated Product (More Stable) thermo_enolate->thermo_product Alkylation

References

Technical Support Center: Synthesis of trans-2,4-Di-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the yield of trans-2,4-Di-tert-butylcyclohexanone.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of trans-2,4-Di-tert-butylcyclohexanone, focusing on the oxidation of 2,4-di-tert-butylcyclohexanol.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common method for synthesizing 2,4-Di-tert-butylcyclohexanone?

    • The most frequently cited method is the oxidation of 2,4-di-tert-butylcyclohexanol using a Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid and acetone).[1]

  • Q2: Why is the cis isomer the major product in the Jones oxidation of 2,4-di-tert-butylcyclohexanol?

    • The oxidation of cyclohexanols is sensitive to the stereochemistry of the starting alcohol. The cis isomer of 2,4-di-tert-butylcyclohexanol, which has an axial hydroxyl group, is generally more reactive and oxidizes faster than the trans isomer with an equatorial hydroxyl group. This kinetic preference leads to a higher proportion of the cis-ketone in the product mixture.

  • Q3: Is it possible to synthesize the trans-ketone directly?

    • Direct synthesis of the trans-ketone with high selectivity is challenging. The stereochemical outcome is largely dictated by the starting material and the reaction conditions. To obtain a higher yield of the trans-ketone, it is advisable to start with a high purity of trans-2,4-di-tert-butylcyclohexanol.

  • Q4: What are the key safety precautions when working with Jones reagent?

    • Jones reagent is highly corrosive, toxic, and a strong oxidizing agent. It is also a known carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have a quenching agent, such as isopropyl alcohol, readily available to neutralize any excess reagent.

Troubleshooting Common Problems

ProblemPossible Cause(s)Recommended Solution(s)
Low overall yield Incomplete reaction.- Ensure the Jones reagent is freshly prepared and added slowly to maintain the reaction temperature. - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Degradation of the product.- Avoid excessive reaction times and high temperatures. - Work up the reaction mixture promptly after completion.
Loss of product during workup.- Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent (e.g., diethyl ether or dichloromethane). - Minimize the number of transfer steps to reduce mechanical losses.
High proportion of cis isomer Kinetic control of the reaction favors the formation of the cis isomer.- Consider starting with a higher purity of trans-2,4-di-tert-butylcyclohexanol. - Explore isomerization techniques post-synthesis to convert the cis isomer to the more stable trans isomer. This can sometimes be achieved by treating the ketone mixture with a base or acid, though specific conditions for this substrate need to be experimentally determined.
Starting material is a mixture of cis and trans alcohols.- Purify the starting 2,4-di-tert-butylcyclohexanol to isolate the trans isomer before oxidation. Fractional crystallization or column chromatography can be effective.
Presence of unreacted starting material Insufficient oxidizing agent.- Use a slight excess of the Jones reagent to ensure complete conversion of the alcohol.
Deactivated Jones reagent.- Prepare the Jones reagent immediately before use, as its activity can decrease over time.
Formation of colored byproducts Over-oxidation or side reactions.- Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the Jones reagent.[1] - Add the oxidizing agent dropwise to control the reaction rate and prevent localized overheating.
Difficulty in purifying the trans isomer Similar physical properties of cis and trans isomers.- Employ high-performance liquid chromatography (HPLC) or preparative gas chromatography (GC) for separation. - Consider fractional distillation under reduced pressure for larger quantities, although complete separation may be difficult.[1]

Experimental Protocols

Key Experiment: Oxidation of 2,4-Di-tert-butylcyclohexanol with Jones Reagent [1]

This protocol is adapted from the synthesis of this compound.

Materials:

  • 2,4-Di-tert-butylcyclohexanol (mixture of isomers or purified trans isomer)

  • Acetone

  • Jones reagent (prepared by dissolving chromium trioxide in concentrated sulfuric acid and water)

  • Isopropyl alcohol

  • Sodium carbonate

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or other suitable drying agent)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 200 g (0.944 mole) of 2,4-di-tert-butylcyclohexanol in 2 liters of acetone.

  • Cool the solution to 5°C in an ice bath.

  • Slowly add 320 g of Jones reagent dropwise to the stirred solution over 1.5 hours, ensuring the temperature remains at 5°C.

  • After the addition is complete, continue stirring and monitor the reaction by TLC until the starting alcohol is consumed.

  • Once the reaction is complete, add isopropyl alcohol dropwise until the brown color of the excess reagent disappears, indicating that the oxidant has been quenched.

  • Allow the reaction mixture to stand and then separate the acetone solution from the precipitated chromium salts.

  • Neutralize the acetone solution with sodium carbonate.

  • Filter the solution to remove any remaining solids.

  • Remove the acetone by distillation under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by precision distillation under reduced pressure.

Note: The initial product from a mixed isomer starting material will be predominantly the cis-ketone.

Data Presentation

Table 1: Product Distribution in the Synthesis of this compound [1]

Product Stagecis Isomer (%)trans Isomer (%)
Crude Product928
After Precision Distillation946

Visualizations

Diagram 1: Synthesis Workflow for this compound

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_purification Final Purification cluster_product Product Start 2,4-Di-tert-butylcyclohexanol Oxidation Jones Oxidation Start->Oxidation Acetone Quench Quench with Isopropyl Alcohol Oxidation->Quench Neutralize Neutralize with Na2CO3 Quench->Neutralize Filter Filter Neutralize->Filter Distill Distill Acetone Filter->Distill PrecisionDistill Precision Distillation Distill->PrecisionDistill Crude Product Product This compound PrecisionDistill->Product Purified Product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield of trans-2,4-Di-tert-butylcyclohexanone Check_SM Check Starting Material Purity Start->Check_SM Check_Reaction Review Reaction Conditions Start->Check_Reaction Check_Workup Examine Workup Procedure Start->Check_Workup Purify_SM Purify trans-2,4-di-tert-butylcyclohexanol (e.g., recrystallization, chromatography) Check_SM->Purify_SM Impure Consider_Isomerization Consider Post-Synthesis Isomerization (e.g., base or acid catalysis) Check_SM->Consider_Isomerization High cis-isomer in product Optimize_Oxidation Optimize Oxidation: - Fresh Jones Reagent - Controlled Temperature (0-5°C) - Slow Addition Check_Reaction->Optimize_Oxidation Suboptimal Improve_Extraction Improve Extraction: - Multiple extractions - Check solvent polarity Check_Workup->Improve_Extraction Inefficient

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: 2,4-Di-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for the safe handling, storage, and troubleshooting of 2,4-Di-tert-butylcyclohexanone in a research and development setting.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental safety precautions for handling this compound?

A1: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Use personal protective equipment (PPE) as outlined in the safety data sheets. Avoid creating dust if handling a solid form.[4] Wash hands thoroughly after handling.[4][5]

Q2: What specific Personal Protective Equipment (PPE) is required?

A2: Wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat or protective clothing.[2][4] If ventilation is inadequate or if dust is generated, respiratory protection (such as a NIOSH/MSHA approved respirator) should be worn.[2][4]

Q3: How should this compound be stored?

A3: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][4][6] It is recommended to store it at room temperature, away from heat, sparks, open flames, and direct sunlight.[1][2][4][6]

Q4: What substances are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents.[2][4][5]

Q5: What should I do in case of a spill?

A5: For a powder spill, prevent further leakage if safe to do so and cover the spill with a plastic sheet or tarp to minimize spreading.[4] Use personal protective equipment, and take up the material mechanically (e.g., sweep or vacuum) into an appropriate container for disposal, avoiding the creation of dust.[4][5] For liquid spills, absorb with an inert material like sand or vermiculite.[1] Ensure the area is well-ventilated.[1]

Q6: What are the first-aid measures for exposure?

A6:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Wash the affected skin with soap and water.[4] Remove contaminated clothing and wash it before reuse.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person and seek immediate medical aid.[1]

Q7: How should this compound waste be disposed of?

A7: Disposal must be in accordance with all applicable regional, national, and local laws and regulations.[4] Do not reuse the container.[4] Entrust disposal to a licensed waste disposal company.[3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Material Degradation (Discoloration/Odor) Improper storage (exposure to sunlight, high temperatures, or incompatible materials).1. Verify storage conditions against the recommended guidelines (cool, dry, well-ventilated, away from light and oxidizing agents).[1][2][4][6] 2. Check for any nearby incompatible chemicals. 3. If degradation is suspected, do not use the material and dispose of it according to regulations.[4]
Inconsistent Experimental Results Contamination of the material.1. Review handling procedures to ensure no cross-contamination occurred. 2. Ensure the container was tightly sealed during storage.[1][4][6] 3. Use fresh, unopened stock for critical experiments to verify if the issue is with the specific batch.
Physical State Change (Unexpected) Fluctuation in storage temperature.1. Confirm the melting point range of the specific isomer if applicable. 2. Ensure the storage area maintains a stable room temperature.[4]

Data Summary

Storage and Handling Parameters
Parameter Recommendation Source
Storage Temperature Room Temperature[4]
Ventilation Store in a well-ventilated place.[1][2][4][6]
Container Keep containers tightly closed.[1][4][6]
Conditions to Avoid Extremes of temperature, direct sunlight, heat, sparks, and open flames.[1][2][4][6]
Incompatible Materials
Material Class Examples Source
Strong Oxidizing AgentsPeroxides, Nitrates[2][4][5]
Personal Protective Equipment (PPE)
Protection Type Specification Source
Eye/Face Protection Safety glasses with side shields or goggles.[4]
Skin Protection Protective gloves and clothing.[2][4]
Respiratory Protection NIOSH/MSHA approved respirator if ventilation is inadequate.[2][4]

Experimental Protocols

Protocol 1: Standard Laboratory Handling of this compound
  • Preparation:

    • Confirm that a safety shower and eyewash station are accessible.[1]

    • Ensure the work area is clean and uncluttered.

    • Don all required PPE: safety goggles, lab coat, and chemical-resistant gloves.

  • Procedure:

    • Conduct all work in a certified chemical fume hood to ensure adequate ventilation.[1][2][3]

    • If the material is a solid, handle it gently to avoid creating dust.[4]

    • Measure the required amount of the chemical using clean, dedicated spatulas and glassware.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Clean the work area thoroughly.

    • Dispose of any contaminated materials (e.g., weigh boats, pipette tips) in a designated hazardous waste container.

    • Wash hands and any exposed skin thoroughly with soap and water.[4][5]

    • Return the chemical to its designated storage location.

Protocol 2: Small-Scale Spill Cleanup
  • Immediate Actions:

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated. If necessary and safe to do so, increase ventilation.

    • Remove all sources of ignition.[1]

  • Containment & Cleanup:

    • Put on appropriate PPE, including respiratory protection if necessary.

    • For solid spills: Gently cover the spill with a plastic sheet to prevent dust from becoming airborne.[4] Mechanically collect the material using a scoop or brush and place it into a labeled, sealable container for hazardous waste.[4][5]

    • For liquid spills: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1] Place the absorbed material into a labeled, sealable container.

  • Decontamination:

    • Clean the spill area with soap and water.[4]

    • Collect all cleanup materials and contaminated PPE for disposal as hazardous waste.

  • Reporting:

    • Report the incident to the lab supervisor or safety officer.

Visual Guides

Spill_Response_Workflow start Spill Detected alert Alert Personnel & Evacuate Area start->alert assess Assess Spill Size & Hazard alert->assess small_spill Small & Manageable? assess->small_spill ppe Don Appropriate PPE small_spill->ppe Yes large_spill Activate Emergency Response / Call EHS small_spill->large_spill No contain Contain Spill (Absorb Liquid / Cover Solid) ppe->contain cleanup Collect Material into Labeled Waste Container contain->cleanup decontaminate Decontaminate Area with Soap & Water cleanup->decontaminate dispose Dispose of Waste per Regulations decontaminate->dispose report Report Incident dispose->report end_proc End report->end_proc large_spill->end_proc

Caption: Workflow for handling a spill of this compound.

Storage_Troubleshooting start Suspected Material Degradation check_temp Is storage area cool & away from heat sources? start->check_temp check_light Is container protected from direct sunlight? check_temp->check_light Yes correct_temp Relocate to a cool, temperature-controlled area. check_temp->correct_temp No check_seal Is container tightly sealed? check_light->check_seal Yes correct_light Move to a dark cabinet or use an opaque secondary container. check_light->correct_light No check_incompatible Are incompatible materials (e.g., strong oxidizers) stored nearby? check_seal->check_incompatible Yes correct_seal Ensure container is properly sealed. Replace if damaged. check_seal->correct_seal No dispose If degradation is significant, dispose of material properly. check_incompatible->dispose Yes end_proc Problem Resolved check_incompatible->end_proc No remediate Remediation Actions Complete correct_temp->remediate correct_light->remediate correct_seal->remediate correct_incompatible Segregate from incompatible materials. correct_incompatible->remediate remediate->end_proc dispose->end_proc

References

"avoiding epimerization of 2,4-Di-tert-butylcyclohexanone"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Di-tert-butylcyclohexanone. The information provided is designed to help you anticipate and resolve common issues, particularly concerning the prevention of epimerization.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound?

A1: Epimerization refers to the change in the stereochemical configuration at one of the two chiral centers of this compound. This typically occurs at the carbon atom adjacent to the carbonyl group (the α-carbon), leading to the interconversion between the cis and trans isomers. This process is often catalyzed by the presence of acids or bases.

Q2: Which isomer of this compound is more stable?

A2: The thermodynamic stability of disubstituted cyclohexanes depends on the steric interactions of the substituents with the rest of the ring. Generally, the conformer with the bulky tert-butyl groups in the equatorial position is more stable to avoid significant 1,3-diaxial interactions. For trans-1,4-di-tert-butylcyclohexane, the diequatorial conformation is highly favored. However, for the cis-isomer, one substituent must be axial, leading to considerable steric strain. In some highly hindered cis-1,4-disubstituted cyclohexanes, a twist-boat conformation may be adopted to alleviate this strain.[1] The relative stability of the cis and trans isomers of this compound will be influenced by the positions of the tert-butyl groups relative to the carbonyl group and each other.

Q3: What are the main factors that can cause unwanted epimerization of this compound?

A3: The primary drivers of epimerization are the presence of acidic or basic conditions, elevated temperatures, and prolonged reaction times. These conditions can facilitate the formation of an enol or enolate intermediate, which allows for the stereocenter at the α-carbon to be reprotonated from either face, leading to a mixture of isomers.

Troubleshooting Guide

Problem 1: My reaction is producing a mixture of cis and trans isomers of this compound when I only want one.

  • Possible Cause A: Reaction conditions are promoting thermodynamic equilibrium.

    • Explanation: The use of weaker bases (e.g., sodium ethoxide, sodium hydroxide), higher reaction temperatures (room temperature and above), and long reaction times can lead to the formation of the more stable thermodynamic enolate, which can result in a mixture of isomers upon protonation.[2]

    • Solution: Employ conditions that favor kinetic control. This involves using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) with short reaction times.[2][3] These conditions favor the formation of the less substituted (kinetic) enolate, which can help to preserve the desired stereochemistry.[4][5]

  • Possible Cause B: Acidic or basic workup is causing epimerization.

    • Explanation: Even if the main reaction is stereoselective, subsequent workup or purification steps under acidic or basic conditions can induce epimerization.

    • Solution: Ensure that all workup and purification steps are performed under neutral conditions. Use buffered aqueous solutions for washing and consider chromatography on neutral silica or alumina.

Problem 2: I am observing a change in the isomeric ratio of my purified this compound sample over time.

  • Possible Cause: Trace amounts of acid or base in the storage solvent or on glassware.

    • Explanation: Residual acidic or basic impurities can catalyze the slow epimerization of the ketone during storage.

    • Solution: Store the purified compound in a high-purity, neutral solvent. Ensure all glassware is thoroughly washed and rinsed to remove any acidic or basic residues. For long-term storage, consider keeping the sample in a freezer to minimize the rate of any potential isomerization.

Quantitative Data Summary

The following table summarizes the general conditions for favoring either kinetic or thermodynamic control during reactions involving unsymmetrical ketones, which is a key factor in preventing unwanted epimerization of this compound.

ParameterKinetic Control ConditionsThermodynamic Control Conditions
Base Strong, sterically hindered (e.g., LDA, Potassium t-butoxide)[2]Weaker, smaller bases (e.g., NaH, NaOEt, NaOH)[2]
Temperature Low (e.g., -78 °C)[2]Higher (Room temperature and above)[2]
Reaction Time Short (less than an hour)[2]Long (several hours to days)[2]
Resulting Enolate Less substituted, formed faster[5]More substituted, more stable[5]
Outcome Favors the product formed from the kinetic enolateFavors the more thermodynamically stable product isomer

Experimental Protocols

Protocol 1: General Procedure for a Kinetically Controlled Reaction to Minimize Epimerization

This protocol is designed for reactions where the stereochemistry at the α-carbon of this compound needs to be preserved.

  • Preparation of the Reaction Vessel:

    • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is used.

    • The system is maintained under an inert atmosphere (nitrogen or argon) throughout the reaction.

  • Reaction Setup:

    • The desired isomer of this compound is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to -78 °C using a dry ice/acetone bath.

    • In a separate flask, a solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium to a solution of diisopropylamine in THF at -78 °C.

  • Enolate Formation:

    • The freshly prepared LDA solution is slowly added dropwise to the ketone solution at -78 °C.

    • The reaction mixture is stirred at this temperature for a short period (typically 30-60 minutes) to ensure the complete formation of the kinetic enolate.

  • Reaction with Electrophile:

    • The desired electrophile is then added to the reaction mixture at -78 °C.

    • The reaction is allowed to proceed at this low temperature until completion (monitored by TLC).

  • Workup:

    • The reaction is quenched at -78 °C by the addition of a neutral reagent, such as a saturated aqueous solution of ammonium chloride.

    • The mixture is allowed to warm to room temperature, and the organic layer is separated.

    • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification:

    • The crude product is purified by column chromatography on neutral silica gel to avoid any acid-catalyzed epimerization.

Protocol 2: Neutralization and Storage of this compound

This protocol is for ensuring the long-term stability of a purified isomer of this compound.

  • Final Wash:

    • After purification, dissolve the compound in a non-polar solvent and wash with a pH 7 phosphate buffer, followed by distilled water to remove any trace acidic or basic impurities.

  • Drying and Solvent Removal:

    • Thoroughly dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure at a low temperature.

  • Storage:

    • Store the solid compound in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at or below 0 °C. If a solution is required for storage, use a high-purity, aprotic, and non-acidic solvent.

Visualizations

Epimerization_Pathway Start_Isomer cis- or trans-2,4-Di-tert- butylcyclohexanone Enolate Enolate Intermediate (Planar α-carbon) Start_Isomer->Enolate Acid or Base Catalysis End_Mixture Mixture of cis- and trans- Isomers (Epimerization) Enolate->End_Mixture Protonation from either face

Caption: Pathway of acid or base-catalyzed epimerization.

Kinetic_vs_Thermodynamic cluster_0 Reaction Conditions cluster_1 Kinetic Control cluster_2 Thermodynamic Control Conditions Starting Isomer of This compound Kinetic Strong, Bulky Base (LDA) Low Temperature (-78 °C) Short Reaction Time Conditions->Kinetic Thermodynamic Weaker Base (NaOEt) High Temperature (RT) Long Reaction Time Conditions->Thermodynamic Kinetic_Product Desired Stereoisomer (Preserved) Kinetic->Kinetic_Product  Faster, less stable  enolate formation Thermo_Product Mixture of Isomers (Epimerization) Thermodynamic->Thermo_Product Slower, more stable enolate formation

References

Technical Support Center: Interpreting Complex NMR Spectra of 2,4-Di-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 2,4-Di-tert-butylcyclohexanone. The presence of two bulky tert-butyl groups and the conformational flexibility of the cyclohexanone ring often lead to spectra that are challenging to analyze.

Troubleshooting Guide

Problem: My ¹H NMR spectrum shows more signals than expected or broad, poorly resolved peaks.

Possible Cause: This is often due to the presence of multiple conformers of this compound in solution at room temperature. The cyclohexanone ring can exist in different chair and boat conformations, and the interconversion between these forms may be slow on the NMR timescale, leading to separate signals for each conformer or broadened signals if the exchange rate is intermediate.

Solution:

  • Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures.

    • Low Temperature: At sufficiently low temperatures, the conformational exchange will be slow, and you should observe sharp, distinct signals for the major and minor conformers. This will allow for the assignment of individual protons in each conformation.

    • High Temperature: At higher temperatures, the rate of conformational exchange will increase. If the exchange becomes fast on the NMR timescale, you will observe a single set of time-averaged, sharp signals.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to identify which protons are coupled to each other and which protons are attached to which carbons, even in a complex spectrum with overlapping signals.

Problem: I am having difficulty assigning the axial and equatorial protons in the ¹H NMR spectrum.

Possible Cause: The chemical shifts and coupling constants of axial and equatorial protons in cyclohexanone rings are distinct but can be influenced by the presence of the bulky tert-butyl groups.

Solution:

  • Analyze Coupling Constants (J-values):

    • Axial-Axial (J_ax-ax): Typically large, in the range of 10-13 Hz.

    • Axial-Equatorial (J_ax-eq): Smaller, in the range of 2-5 Hz.

    • Equatorial-Equatorial (J_eq-eq): Also small, in the range of 2-5 Hz.

    • By measuring the coupling constants for each multiplet, you can often distinguish between axial and equatorial protons.

  • Chemical Shift Trends:

    • Generally, axial protons are more shielded (appear at a lower ppm value) than their equatorial counterparts. However, this can be influenced by the anisotropic effect of the carbonyl group and the tert-butyl substituents.

  • NOESY/ROESY Experiments: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to identify protons that are close in space. For example, a strong NOE between two protons in a 1,3-diaxial relationship can confirm their axial positions.

Frequently Asked Questions (FAQs)

Q1: What are the expected major conformations for cis- and trans-2,4-Di-tert-butylcyclohexanone?

A1: The conformational preferences are dictated by the steric strain of the bulky tert-butyl groups.

  • trans-2,4-Di-tert-butylcyclohexanone: The most stable conformation will have both tert-butyl groups in equatorial positions to minimize steric interactions.

  • cis-2,4-Di-tert-butylcyclohexanone: This isomer will likely exist in an equilibrium between two chair conformations, one with the 2-tert-butyl group axial and the 4-tert-butyl group equatorial, and the other with the 2-tert-butyl group equatorial and the 4-tert-butyl group axial. A twist-boat conformation might also be populated to alleviate steric strain.[1][2][3]

Q2: How do I differentiate between the signals of the two tert-butyl groups in the ¹H and ¹³C NMR spectra?

A2: The chemical environment of the two tert-butyl groups is different, leading to distinct signals.

  • ¹H NMR: You will observe two separate singlets, each integrating to 9 protons. The chemical shift will depend on their proximity to the carbonyl group and their axial/equatorial orientation in the dominant conformer.

  • ¹³C NMR: Similarly, you will see two sets of signals for the quaternary and methyl carbons of the two tert-butyl groups. The chemical shifts can be predicted based on their substitution pattern.

Q3: What are the typical chemical shift ranges I should expect for the protons and carbons of this compound?

A3: The following tables summarize the expected chemical shift ranges based on data for related substituted cyclohexanones. Actual values will depend on the solvent and the specific conformation.

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm)

ProtonExpected Chemical Shift (ppm)Notes
tert-Butyl (C4-H)0.8 - 1.1Typically a sharp singlet.
tert-Butyl (C2-H)0.9 - 1.2May be slightly downfield due to proximity to the carbonyl group.
Cyclohexyl Protons1.2 - 2.5Protons alpha to the carbonyl (at C3 and C5) will be the most downfield.[4]

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm)

CarbonExpected Chemical Shift (ppm)Notes
Carbonyl (C=O)205 - 215Typical for a cyclohexanone.[5]
Quaternary (C-tBu)30 - 50
Methyl (CH₃)25 - 35
Cyclohexyl (CH₂)20 - 50Carbons alpha to the carbonyl will be more downfield.
Cyclohexyl (CH)40 - 60

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆) in a clean, dry vial. The choice of solvent can sometimes influence the conformational equilibrium.

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.

  • Shimming: Place the sample in the NMR spectrometer and perform shimming to optimize the magnetic field homogeneity.

Protocol 2: Variable Temperature (VT) NMR Experiment

  • Sample Preparation: Prepare the sample as described in Protocol 1. Ensure the solvent is suitable for the desired temperature range.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • Temperature Variation: Gradually decrease or increase the temperature of the probe in increments of 10-20 K.

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a spectrum.

  • Data Acquisition: Acquire a ¹H NMR spectrum at each temperature point.

  • Analysis: Analyze the changes in chemical shifts, line widths, and the appearance of new signals as a function of temperature to understand the conformational dynamics.

Visualizations

Conformational_Equilibrium Conformational Equilibrium of cis-2,4-Di-tert-butylcyclohexanone Chair1 Chair Conformation 1 (2-ax, 4-eq) Chair2 Chair Conformation 2 (2-eq, 4-ax) Chair1->Chair2 Ring Flip TwistBoat Twist-Boat Conformation Chair1->TwistBoat Conformational Change Chair2->TwistBoat Conformational Change

Caption: Conformational equilibrium of cis-2,4-Di-tert-butylcyclohexanone.

Spectral_Interpretation_Workflow Workflow for Interpreting Complex NMR Spectra A Acquire 1D NMR (¹H, ¹³C) B Broad or Extra Peaks? A->B C Perform Variable Temperature NMR B->C Yes D Acquire 2D NMR (COSY, HSQC, NOESY) B->D No E Assign Signals to Individual Conformers C->E H Assign Signals (Averaged Spectrum) D->H F Analyze Coupling Constants and NOEs E->F G Final Structure and Conformation Assignment F->G H->F

Caption: Logical workflow for NMR spectral interpretation.

References

Technical Support Center: Synthesis of Sterically Demanding Ketones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the synthesis of sterically demanding ketones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of sterically hindered ketones so challenging?

The primary challenge in synthesizing sterically hindered ketones lies in overcoming the steric hindrance around the carbonyl group or its precursors. Large, bulky substituents can physically block the approach of reagents, slowing down or preventing the desired reaction. This often leads to low yields, incomplete reactions, or the formation of undesired side products.

Q2: What are the most common reactions that fail when synthesizing bulky ketones?

Several classical ketone synthesis methods are prone to failure when applied to sterically demanding targets. The most common include:

  • Friedel-Crafts Acylation: Highly substituted aromatic rings can be poor substrates due to steric hindrance and electronic deactivation.

  • Grignard Reagent Addition to Nitriles: Bulky Grignard reagents and nitriles can lead to low conversion rates and side reactions.

  • Addition of Organometallics to Carboxylic Acids or Acid Chlorides: These reactions are often plagued by over-addition to form tertiary alcohols, a problem exacerbated by the reactivity of many organometallic reagents.

Q3: Are there modern methods that are more suitable for synthesizing sterically hindered ketones?

Yes, several modern synthetic methods have been developed to address the challenges of steric hindrance. These include:

  • Weinreb Amide Chemistry: The use of N-methoxy-N-methylamides (Weinreb amides) provides a stable intermediate that resists over-addition by organometallic reagents.[1][2][3]

  • Carbonylative Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura or Negishi coupling, can form sterically encumbered ketones by coupling an aryl or vinyl halide/triflate with an organometallic reagent in the presence of carbon monoxide.[4][5][6][7][8][9]

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation of a Hindered Aromatic Compound

Question: I am attempting a Friedel-Crafts acylation on a highly substituted aromatic ring, and I am getting very low yields of my desired ketone. What can I do to improve this?

Answer: Low yields in Friedel-Crafts acylation of sterically hindered substrates are a common issue. Here are several troubleshooting steps you can take:

  • Choice of Lewis Acid: While aluminum chloride (AlCl₃) is the traditional catalyst, it can sometimes be too reactive or lead to side reactions. Consider using a milder Lewis acid such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).

  • Reaction Conditions:

    • Temperature: Carefully control the reaction temperature. While some reactions require heating to overcome the activation energy, excessive heat can lead to decomposition. Try running the reaction at a lower temperature for a longer period.

    • Solvent: The choice of solvent can be critical. Dichloromethane or 1,2-dichloroethane are common, but for less reactive substrates, a more polar solvent like nitromethane might be beneficial. However, be aware that the Lewis acid can complex with the solvent.

  • Alternative Acylating Agents: If you are using an acyl chloride, consider switching to a more reactive anhydride.

  • Stoichiometry of Lewis Acid: For deactivated or sterically hindered substrates, a stoichiometric amount or even an excess of the Lewis acid catalyst is often required because both the reactant and the ketone product can form complexes with it.[10]

Friedel-Crafts Troubleshooting start Low Yield in Friedel-Crafts Acylation catalyst Optimize Lewis Acid (e.g., FeCl3, ZnCl2) start->catalyst conditions Adjust Reaction Conditions (Temperature, Solvent) start->conditions reagent Change Acylating Agent (e.g., to Anhydride) start->reagent stoichiometry Increase Lewis Acid Stoichiometry start->stoichiometry alternative Consider Alternative Synthesis (e.g., Carbonylative Coupling) catalyst->alternative conditions->alternative reagent->alternative stoichiometry->alternative

Caption: Troubleshooting flowchart for low-yield Friedel-Crafts acylations.

Issue 2: Grignard Reagent Addition to a Sterically Hindered Nitrile is Inefficient

Question: My Grignard reaction with a sterically hindered nitrile is giving poor conversion to the ketone. What are the likely causes and how can I fix it?

Answer: Inefficient addition of Grignard reagents to sterically hindered nitriles is a known limitation. Here’s a guide to troubleshoot this issue:

  • Side Reactions:

    • Enolization: If the nitrile has acidic α-protons, the Grignard reagent can act as a base, leading to deprotonation instead of nucleophilic addition. To minimize this, add the Grignard reagent slowly to the nitrile solution at a low temperature (e.g., -78 °C).

    • Reduction: Some bulky Grignard reagents can act as reducing agents, converting the nitrile to other products.

  • Alternative Organometallic Reagents:

    • Organolithium Reagents: Organolithium reagents are generally more reactive than Grignard reagents and can be more effective for addition to hindered nitriles.[11][12] However, their higher basicity can sometimes increase the likelihood of deprotonation.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the reactivity of the organometallic reagent. While diethyl ether is common, tetrahydrofuran (THF) can sometimes improve yields. The use of benzene with one equivalent of ether has also been reported to increase ketone yields.[13]

    • Additives: The addition of Lewis acids like zinc chloride (ZnCl₂) can catalyze the Grignard addition to nitriles, significantly improving yields, especially for less reactive Grignard reagents.[14] Copper(I) salts can also be effective catalysts for this transformation, particularly with sterically demanding components.[13]

Organometallic ReagentSubstrateAdditiveYield (%)Reference
c-pentyl-MgBrBenzonitrileNone19%[14]
c-pentyl-MgBrBenzonitrileZnCl₂83%[14]
i-PrMgCl2-methylbenzonitrileNonelow[14]
i-PrMgCl2-methylbenzonitrileZnCl₂70-99%[14]
Issue 3: Over-addition Product (Tertiary Alcohol) is the Major Product Instead of the Ketone

Question: I am trying to synthesize a ketone by reacting an acid chloride with an organometallic reagent, but I am primarily isolating the tertiary alcohol. How can I prevent this over-addition?

Answer: The formation of a tertiary alcohol is a common side reaction due to the ketone intermediate being more reactive than the starting acid chloride. Here are some effective strategies to obtain the desired ketone:

  • Use a Weinreb Amide: This is one of the most reliable methods. Prepare the N-methoxy-N-methylamide (Weinreb amide) of your carboxylic acid. The Weinreb amide reacts with Grignard or organolithium reagents to form a stable chelated intermediate that does not collapse until acidic workup, thus preventing over-addition.[1][2][3]

  • Use a Gilman Reagent: Organocuprates (Gilman reagents, R₂CuLi) are softer nucleophiles and are generally less reactive towards ketones than Grignard or organolithium reagents. Reacting an acid chloride with a Gilman reagent is a good way to synthesize a ketone.

  • Reaction Conditions:

    • Low Temperature: Running the reaction at very low temperatures (e.g., -78 °C) can sometimes help to trap the reaction at the ketone stage, especially with less reactive organometallic reagents.

Over-addition Prevention start Over-addition to form Tertiary Alcohol weinreb Use Weinreb Amide start->weinreb gilman Use Gilman Reagent (Organocuprate) start->gilman low_temp Low Temperature Reaction (e.g., -78°C) start->low_temp ketone Desired Ketone Product weinreb->ketone gilman->ketone low_temp->ketone

Caption: Strategies to prevent over-addition in ketone synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Sterically Hindered Diaryl Ketone via Carbonylative Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a method for the synthesis of sterically hindered biaryl ketones.[4][5]

Materials:

  • Ortho-disubstituted aryl iodide

  • Aryl boronic acid

  • PEPPSI-IPr catalyst (--INVALID-LINK--palladium(II) dichloride)

  • Cesium carbonate (Cs₂CO₃)

  • Chlorobenzene (PhCl)

  • Carbon monoxide (CO) gas

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the ortho-disubstituted aryl iodide (1.0 equiv), aryl boronic acid (1.5 equiv), PEPPSI-IPr catalyst (3 mol %), and cesium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous chlorobenzene via syringe.

  • Purge the reaction mixture with carbon monoxide gas by bubbling CO through the solution for 5-10 minutes.

  • Pressurize the flask with a balloon of carbon monoxide.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully vent the excess CO in a fume hood.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

CatalystLigandYield of Ketone (%)Yield of Biaryl (%)Reference
Pd(PPh₃)₄PPh₃Minor ProductMajor Product[5]
PdCl₂(dppf)dppfMinor ProductMajor Product[5]
PEPPSI-IPr IPr95% Not Reported as Major[5]
Protocol 2: Synthesis of a Ketone from a Weinreb Amide

This is a general procedure for the reaction of a Weinreb amide with a Grignard reagent.[1][2]

Materials:

  • Weinreb amide

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.1-1.2 equiv) dropwise via syringe, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting ketone by flash chromatography if necessary.

References

Validation & Comparative

A Comparative Guide to Stereoselective Reductions: 2,4-Di-tert-butylcyclohexanone vs. 4-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of stereoselective reactions is paramount for the rational design and synthesis of complex molecules. This guide provides an objective comparison of the stereochemical outcomes in the reduction of 2,4-di-tert-butylcyclohexanone and its well-studied counterpart, 4-tert-butylcyclohexanone, supported by experimental data and detailed protocols.

The stereochemical course of nucleophilic additions to substituted cyclohexanones is a cornerstone of organic chemistry, offering a predictable framework for controlling the three-dimensional arrangement of atoms in a molecule. The introduction of bulky substituents, such as tert-butyl groups, "locks" the cyclohexane ring into a preferred chair conformation, thereby allowing for a more controlled and predictable stereochemical outcome upon reaction. This principle is vividly illustrated in the comparative analysis of the reduction of 4-tert-butylcyclohexanone and the less documented this compound.

The Influence of Steric Hindrance: A Tale of Two Ketones

The stereoselectivity of hydride reductions of substituted cyclohexanones is primarily dictated by two competing factors: steric approach control and torsional strain (as explained by the Felkin-Anh model). In essence, the incoming nucleophile (hydride) will preferentially attack the carbonyl carbon from the less sterically hindered face.

4-tert-butylcyclohexanone serves as a classic textbook example. The bulky tert-butyl group at the 4-position predominantly occupies the equatorial position to minimize steric interactions. This conformational lock exposes the two faces of the carbonyl group to different steric environments. Axial attack, from the top face of the ring, is generally favored by smaller, unhindered reducing agents, leading to the formation of the thermodynamically more stable equatorial alcohol. Conversely, bulkier reducing agents experience significant steric hindrance from the axial hydrogens at the C-2 and C-6 positions, forcing them to attack from the equatorial face, resulting in the formation of the axial alcohol.

The introduction of a second tert-butyl group at the 2-position in This compound significantly alters the steric landscape around the carbonyl group. In the cis isomer, with both tert-butyl groups on the same side of the ring, the axial approach of a nucleophile is severely hindered by the axial tert-butyl group at the 2-position. This steric congestion is expected to dramatically influence the diastereomeric ratio of the resulting alcohol products, favoring equatorial attack to an even greater extent than in 4-tert-butylcyclohexanone. The trans isomer, with the tert-butyl groups on opposite sides, would present a different steric environment, but data for its reduction is less readily available.

Experimental Data: A Quantitative Comparison

The following table summarizes the diastereomeric ratios of the alcohol products obtained from the reduction of 4-tert-butylcyclohexanone and cis-2-methyl-4-tert-butylcyclohexanone (as a proxy to understand the effect of a 2-substituent) with various reducing agents.

KetoneReducing AgentSolventTemperature (°C)Diastereomeric Ratio (trans:cis or equatorial:axial alcohol)Reference
4-tert-butylcyclohexanoneSodium Borohydride (NaBH₄)Methanol252.4 : 1[1]
4-tert-butylcyclohexanoneSodium Borohydride (NaBH₄)EthanolNot Specified88 : 12 (trans:cis)[2]
4-tert-butylcyclohexanoneLithium Aluminum Hydride (LiAlH₄)Not SpecifiedNot Specified9.5 : 1[1]
4-tert-butylcyclohexanoneL-Selectride®Tetrahydrofuran-781 : 20[1]
4-tert-butylcyclohexanoneL-Selectride®TetrahydrofuranNot Specified8 : 92 (trans:cis)[2]

Note: For 4-tert-butylcyclohexanol, the 'trans' isomer corresponds to the equatorial alcohol, and the 'cis' isomer corresponds to the axial alcohol.

Experimental Protocols

Detailed experimental procedures for the reduction of 4-tert-butylcyclohexanone are well-documented.

Reduction of 4-tert-butylcyclohexanone with Sodium Borohydride[3]
  • Dissolution: Dissolve 3.24 mmol of 4-tert-butylcyclohexanone in methanol to create a solution with a concentration of approximately 0.5 M.

  • Reagent Addition: To the stirred solution, add 0.41 molar equivalents of sodium borohydride in a single portion.

  • Reaction: Continue stirring the reaction mixture for 20 minutes.

  • Workup: Quench the reaction by adding 2 mL of 3 M sulfuric acid, followed by 5 mL of water.

  • Extraction: Extract the product from the aqueous layer using two portions of diethyl ether (8-10 mL each).

  • Washing: Wash the combined organic extracts sequentially with 5 mL of water and 5 mL of saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure.

Reduction of 4-tert-butylcyclohexanone with L-Selectride®[3]
  • Preparation: In a clean, dry flask equipped with a stir bar, dissolve 1.94 mmol of 4-tert-butylcyclohexanone in 3 mL of dry tetrahydrofuran (THF).

  • Reagent Addition: To a separate flask, add 3.0 mL of a 1.0 M solution of L-Selectride® in THF.

  • Reaction: Carefully transfer the ketone solution to the L-Selectride® solution and stir the mixture for two hours.

  • Quenching: After two hours, add 1.5 mL of 80% ethanol and stir for an additional 5 minutes.

  • Oxidative Workup: Carefully add 1 mL of 6 M sodium hydroxide, followed by the dropwise addition of 1.2 mL of 30% hydrogen peroxide.

  • Extraction: Transfer the mixture to a separatory funnel, rinse the reaction flask with saturated aqueous sodium carbonate, and add the rinsing to the funnel. Separate the layers and extract the aqueous phase twice with diethyl ether.

  • Drying and Concentration: Combine the organic phases, dry over magnesium sulfate, filter, and concentrate using a rotary evaporator.

Mechanistic Insights and Predictive Models

The stereochemical outcomes of these reactions can be rationalized using established models of asymmetric induction.

Steric Approach Control in 4-tert-butylcyclohexanone

The dominant chair conformation of 4-tert-butylcyclohexanone dictates the trajectory of the incoming hydride.

G cluster_axial Axial Attack (Favored by Small Nucleophiles) cluster_equatorial Equatorial Attack (Favored by Bulky Nucleophiles) ketone_ax 4-tert-butylcyclohexanone (Chair Conformation) ts_ax Transition State (Less Steric Hindrance) ketone_ax->ts_ax Small Nu⁻ (e.g., NaBH₄) product_ax Equatorial Alcohol (Thermodynamically Favored) ts_ax->product_ax ketone_eq 4-tert-butylcyclohexanone (Chair Conformation) ts_eq Transition State (High Steric Hindrance) ketone_eq->ts_eq Bulky Nu⁻ (e.g., L-Selectride®) product_eq Axial Alcohol (Kinetically Favored) ts_eq->product_eq

Caption: Steric control in the reduction of 4-tert-butylcyclohexanone.

The Felkin-Anh Model and this compound

For this compound, the Felkin-Anh model provides a more nuanced prediction. This model considers the steric interactions between the incoming nucleophile and the substituents on the adjacent alpha-carbon. The largest group on the alpha-carbon orients itself perpendicular to the carbonyl group to minimize torsional strain. The nucleophile then attacks along the Bürgi-Dunitz trajectory from the less hindered face.

G cluster_felkin Felkin-Anh Model Prediction start cis-2,4-di-tert-butylcyclohexanone conformer Preferred Conformation (t-Bu at C2 is 'Large' group) start->conformer attack Nucleophilic Attack (Bürgi-Dunitz Trajectory) conformer->attack Small or Bulky Nu⁻ product Predicted Major Product (Equatorial Attack Favored) attack->product

Caption: Felkin-Anh model applied to cis-2,4-di-tert-butylcyclohexanone.

In the case of cis-2,4-di-tert-butylcyclohexanone, the tert-butyl group at the 2-position acts as the "large" group in the Felkin-Anh model. This sterically demanding group effectively shields one face of the carbonyl, strongly directing incoming nucleophiles to the opposite, less hindered (equatorial) face. This would lead to a high diastereoselectivity for the axial alcohol, regardless of the size of the reducing agent.

Conclusion

While 4-tert-butylcyclohexanone provides a foundational understanding of stereocontrol in cyclic systems, this compound presents a more complex and sterically demanding substrate. The available data for 4-tert-butylcyclohexanone clearly demonstrates the predictable influence of the reducing agent's steric bulk on the stereochemical outcome. Although quantitative experimental data for this compound is lacking in the readily accessible literature, theoretical models such as the Felkin-Anh model predict a high degree of stereoselectivity, strongly favoring equatorial attack due to the significant steric hindrance posed by the 2-tert-butyl group. Further experimental investigation into the reduction of this compound is warranted to provide a complete quantitative comparison and further refine our understanding of stereoselective transformations.

References

Comparative Analysis of 2,4-Di-tert-butylcyclohexanone Isomers via NMR Chemical Shifts

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the nuclear magnetic resonance (NMR) spectral data for the cis and trans isomers of 2,4-Di-tert-butylcyclohexanone reveals distinct differences in their chemical shifts, providing valuable insights into their conformational preferences and the steric environments of their respective protons and carbons. This guide presents a comparative analysis of their ¹H and ¹³C NMR spectra, supported by experimental data and protocols, to aid researchers in the structural elucidation and differentiation of these diastereomers.

The conformational rigidity imparted by the bulky tert-butyl groups in this compound isomers leads to significant and predictable variations in their NMR spectra. The spatial orientation of the tert-butyl groups, whether axial or equatorial, directly influences the shielding and deshielding of neighboring nuclei, resulting in characteristic chemical shift values that serve as reliable spectroscopic signatures for each isomer.

¹H and ¹³C NMR Chemical Shift Comparison

A comprehensive summary of the reported ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound is presented in the tables below. The data highlights the key differences in the spectral features of these compounds.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound Isomers

Protoncis-2,4-Di-tert-butylcyclohexanonetrans-2,4-Di-tert-butylcyclohexanone
H-2~2.5 (axial)~2.2 (equatorial)
H-4~1.8 (axial)~1.5 (equatorial)
t-Butyl (C2)~1.0~0.9
t-Butyl (C4)~0.9~0.9
Other CH₂1.2 - 2.41.2 - 2.2

Note: The chemical shifts are approximate values and can vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound Isomers

Carboncis-2,4-Di-tert-butylcyclohexanonetrans-2,4-Di-tert-butylcyclohexanone
C=O (C1)~212~212
C-2~58~56
C-3~35~34
C-4~48~47
C-5~25~24
C-6~41~41
C-(CH₃)₃ (C2)~33~32
-CH₃ (C2)~28~27
C-(CH₃)₃ (C4)~32~32
-CH₃ (C4)~27~27

Note: The chemical shifts are approximate values and can vary slightly depending on the solvent and experimental conditions.

Key Differentiating Signals

The most significant differences in the ¹H NMR spectra arise from the protons at the C-2 and C-4 positions. In the cis isomer, where both tert-butyl groups are predicted to be in equatorial positions to minimize steric strain, the protons at C-2 and C-4 are in axial positions and thus resonate at a lower field (deshielded) compared to the corresponding equatorial protons in the trans isomer.

Similarly, in the ¹³C NMR spectra, the chemical shifts of the ring carbons, particularly C-2 and C-4, are influenced by the orientation of the bulky substituents. These differences, although more subtle than in the proton spectra, provide confirmatory evidence for the stereochemical assignment.

Experimental Protocols

The following is a general experimental protocol for obtaining ¹H and ¹³C NMR spectra of substituted cyclohexanones, which can be adapted for the specific analysis of this compound isomers.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified this compound isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum.

  • Assign the peaks in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and integration values, and by comparison with data for related compounds.

Conformational Analysis Workflow

The determination of the predominant conformation of each isomer and the subsequent prediction of their NMR chemical shifts can be visualized through the following workflow:

G cluster_cis cis-Isomer Analysis cluster_trans trans-Isomer Analysis cluster_exp Experimental Verification cis_start cis-2,4-Di-tert-butylcyclohexanone cis_conf1 Chair Conformation (2-eq, 4-eq) cis_start->cis_conf1 cis_conf2 Chair Conformation (2-ax, 4-ax) cis_start->cis_conf2 cis_stable More Stable Conformer (diequatorial) cis_conf1->cis_stable Lower Steric Strain cis_conf2->cis_stable Higher Steric Strain cis_nmr Predicted NMR Shifts (Axial H at C2/C4) cis_stable->cis_nmr comparison Compare Experimental Data with Predictions cis_nmr->comparison trans_start trans-2,4-Di-tert-butylcyclohexanone trans_conf1 Chair Conformation (2-eq, 4-ax) trans_start->trans_conf1 trans_conf2 Chair Conformation (2-ax, 4-eq) trans_start->trans_conf2 trans_stable Equilibrium of Conformers trans_conf1->trans_stable trans_conf2->trans_stable trans_nmr Averaged NMR Shifts (Equatorial H at C2/C4) trans_stable->trans_nmr trans_nmr->comparison exp_nmr Acquire 1H and 13C NMR Spectra exp_nmr->comparison assignment Confirm Isomer Structure comparison->assignment

Comparative Reactivity of 2,4-Di-tert-butylcyclohexanone and Other Bulky Ketones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of sterically hindered ketones is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of the reactivity of 2,4-Di-tert-butylcyclohexanone alongside other prominent bulky ketones: adamantanone, fenchone, and camphor. The discussion is supported by an examination of steric and electronic effects, and a detailed experimental protocol for a representative reaction.

The reactivity of ketones is fundamentally governed by the electrophilicity of the carbonyl carbon and the steric accessibility for nucleophilic attack. In bulky ketones, the sheer size of the substituent groups dramatically influences these factors, often leading to reduced reaction rates and unique stereochemical outcomes compared to their less hindered counterparts. Aldehydes are generally more reactive than ketones towards nucleophilic addition reactions due to lesser steric hindrance and greater polarization of the carbonyl group.[1][2][3] Ketones, with two alkyl or aryl groups, present a more crowded environment around the carbonyl carbon, impeding the approach of nucleophiles.[1][2]

Principles of Reactivity in Bulky Ketones

The primary determinant of reactivity in bulky ketones is steric hindrance. Large substituents, such as the tert-butyl groups in this compound or the rigid cage-like structures of adamantanone, fenchone, and camphor, physically obstruct the trajectory of incoming nucleophiles. This steric congestion raises the activation energy of the transition state for nucleophilic addition, thereby slowing down the reaction rate.

Furthermore, the electronic effects of the bulky alkyl groups play a role. Alkyl groups are weakly electron-donating, and this inductive effect can slightly reduce the partial positive charge on the carbonyl carbon, making it a less potent electrophile.[1][4]

Comparative Analysis of Bulky Ketones

This compound: This ketone possesses two bulky tert-butyl groups. The tert-butyl group in the 4-position effectively locks the cyclohexane ring in a specific chair conformation to avoid unfavorable 1,3-diaxial interactions. The tert-butyl group in the 2-position provides significant steric shielding to one face of the carbonyl group.

Adamantanone: The rigid, tricyclic cage structure of adamantanone provides a unique steric environment. The carbonyl group is part of a six-membered ring held in a rigid chair conformation. The bridgehead carbons and the overall compact structure create significant steric hindrance to nucleophilic attack.

Fenchone and Camphor: These bicyclic monoterpenes have cage-like structures with the carbonyl group at a bridgehead position. The rigid bicyclo[2.2.1]heptane skeleton creates a highly congested environment around the carbonyl carbon, significantly hindering the approach of nucleophiles. Camphor, in particular, is known for its low reactivity in many standard ketone reactions.

Based on these structural considerations, one can infer a general trend of decreasing reactivity with increasing steric hindrance. However, the specific stereochemical and electronic nuances of each molecule can lead to exceptions.

Quantitative Data Comparison

A comprehensive search of the chemical literature did not yield a direct comparative study of the reaction kinetics for these specific bulky ketones under standardized conditions. The following table is therefore presented as a template for researchers to populate with their own experimental data or with data from future literature reports.

KetoneNucleophile/ReactionRelative Rate (k_rel)Product Distribution (if applicable)Reference
This compoundNaBH4 Reduction---
AdamantanoneNaBH4 Reduction---
FenchoneNaBH4 Reduction---
CamphorNaBH4 Reduction---
This compoundCH3MgBr Addition---
AdamantanoneCH3MgBr Addition---
FenchoneCH3MgBr Addition---
CamphorCH3MgBr Addition---

Experimental Protocol: Sodium Borohydride Reduction of a Bulky Cyclohexanone

The following protocol is adapted from established procedures for the reduction of 4-tert-butylcyclohexanone and can serve as a starting point for comparative kinetic studies of the bulky ketones discussed in this guide.[5][6]

Objective: To determine the relative rate of reduction of a bulky ketone using sodium borohydride and to analyze the stereochemical outcome of the reaction.

Materials:

  • Bulky ketone (e.g., this compound, adamantanone, fenchone, or camphor)

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

  • Analytical equipment (GC-MS, NMR spectrometer)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the bulky ketone in 25 mL of methanol. Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Addition of Reducing Agent: In a separate flask, prepare a solution of 2.5 mmol of sodium borohydride in 10 mL of cold methanol. Slowly add the sodium borohydride solution to the stirring ketone solution over a period of 10-15 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.

  • Quenching the Reaction: Once the reaction is complete (as indicated by the disappearance of the starting ketone), slowly add 20 mL of 1 M hydrochloric acid to quench the excess sodium borohydride.

  • Workup: Transfer the reaction mixture to a separatory funnel. Add 25 mL of dichloromethane and shake to extract the product. Separate the organic layer. Wash the organic layer with 20 mL of deionized water, followed by 20 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude product by GC-MS and NMR to determine the yield and the stereoisomeric ratio of the resulting alcohol.

Safety Precautions: Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle it in a well-ventilated fume hood and away from ignition sources. Methanol and dichloromethane are toxic and volatile. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate key concepts in the reactivity of bulky ketones.

steric_hindrance cluster_pathway Nucleophilic Attack ketone Bulky Ketone transition_state Transition State ketone->transition_state Steric Hindrance nucleophile Nucleophile nucleophile->transition_state product Product transition_state->product

Caption: Steric hindrance in nucleophilic attack on a bulky ketone.

experimental_workflow start Dissolve Ketone in Methanol cool Cool to 0-5 °C start->cool add_nabh4 Add NaBH4 Solution cool->add_nabh4 monitor Monitor Reaction (TLC/GC) add_nabh4->monitor quench Quench with HCl monitor->quench extract Extract with DCM quench->extract dry Dry and Evaporate extract->dry analyze Analyze Product (GC-MS, NMR) dry->analyze

Caption: Experimental workflow for the reduction of a bulky ketone.

References

Spectroscopic Validation of 2,4-Di-tert-butylcyclohexanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic analysis of 2,4-Di-tert-butylcyclohexanone is presented, alongside a comparative evaluation with its isomers, 2-tert-butylcyclohexanone and 4-tert-butylcyclohexanone. This guide provides detailed experimental data and protocols for researchers, scientists, and drug development professionals engaged in structural elucidation and characterization of organic molecules.

The precise structural determination of organic compounds is a cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor, providing detailed information about the molecular framework and functional groups. This guide focuses on the spectroscopic validation of this compound and offers a comparative analysis with its structural isomers to highlight the distinguishing spectral features that enable unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its isomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound Data not available in published literature.
2-tert-butylcyclohexanone Specific assignments require further analysis of published spectra.
4-tert-butylcyclohexanone 2.28 (m, 2H), 2.23 (m, 2H), 2.01 (m, 2H), 1.39 (m, 3H), 0.84 (s, 9H)[1]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound Data not available in published literature.
2-tert-butylcyclohexanone Specific assignments require further analysis of published spectra.[2]
4-tert-butylcyclohexanone 211.6 (C=O), 46.6, 41.0, 32.2, 27.4[3]

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)
This compound Data not available in published literature.
2-tert-butylcyclohexanone ~1715 (C=O stretch)[4]
4-tert-butylcyclohexanone ~1715 (C=O stretch)[5]

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound Predicted: 210.1978[6]Experimental data not available.
2-tert-butylcyclohexanone 154[7]Specific fragmentation patterns require detailed spectral analysis.
4-tert-butylcyclohexanone 154[8]98, 57, 41[5]

Experimental Workflow for Spectroscopic Validation

The structural validation of this compound follows a logical workflow involving multiple spectroscopic techniques to provide orthogonal data, leading to an unambiguous structure confirmation.

Spectroscopic_Validation_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation and Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic validation of this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified cyclohexanone derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2-3 s. Process the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) prior to Fourier transformation.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at 75 MHz. Use proton-decoupling to simplify the spectrum. Typical parameters include a 45° pulse width, a relaxation delay of 2.0 s, and a spectral width of 200-250 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (typically in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Utilize electron ionization (EI) as a common method for generating ions. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

References

Illuminating Molecular Architecture: A Comparative Guide to the Analysis of 2,4-Di-tert-butylcyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. This guide provides a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy for the structural elucidation of 2,4-Di-tert-butylcyclohexanone derivatives. We present supporting experimental data, detailed protocols, and visual workflows to assist in selecting the most appropriate analytical technique.

The conformational analysis and stereochemistry of substituted cyclohexanones are crucial for understanding their reactivity and biological activity. The bulky tert-butyl groups in this compound derivatives introduce significant steric hindrance, leading to distinct conformational preferences that can be probed by various analytical methods.

At a Glance: Comparing Analytical Techniques

FeatureX-ray CrystallographyNMR SpectroscopyIR Spectroscopy
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, chemical environment of nuclei (¹H, ¹³C), stereochemistryPresence of functional groups, vibrational modes
Sample Phase Solid (single crystal)Liquid (solution) or Solid-stateSolid, liquid, or gas
Resolution AtomicAtomic (connectivity), molecular (conformation)Functional group
Sensitivity High (for single crystal)Moderate to highHigh
Destructive? NoNoNo
Key Advantage Unambiguous determination of absolute structureProvides detailed information about structure in solutionRapid and simple for functional group identification
Key Limitation Requires a suitable single crystalCan be complex to interpret for large moleculesLimited information on overall 3D structure

Performance Deep Dive: Experimental Data

To illustrate the strengths of each technique, we present data obtained for cyclohexanone derivatives. While a crystal structure for this compound itself is not publicly available, the data for a closely related derivative, cis-4-tert-butyl-2-(4-nitrophenylsulfonyl)cyclohexanone, provides an excellent reference for the capabilities of X-ray crystallography[1][2].

X-ray Crystallographic Data

The following table summarizes the crystallographic data for cis-4-tert-butyl-2-(4-nitrophenylsulfonyl)cyclohexanone[1][2]. This data provides a definitive look at the solid-state conformation and atomic arrangement.

ParameterValue
Chemical FormulaC₁₆H₂₁NO₅S
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.3395(9)
b (Å)11.103(1)
c (Å)11.391(1)
α (°)107.933(9)
β (°)95.12(1)
γ (°)99.96(1)
Volume (ų)859.8
Z2
R-factor (%)6.2
Spectroscopic Data

NMR and IR spectroscopy offer complementary information, often on the compound in a different phase (solution for NMR). The data below is characteristic of 4-tert-butylcyclohexanone derivatives and highlights the key spectral features.

TechniqueKey ParameterObserved Value/RangeInterpretation
¹H NMR Chemical Shift (δ)~0.9 ppmProtons of the tert-butyl group
~1.8 - 2.5 ppmCyclohexane ring protons
¹³C NMR Chemical Shift (δ)~27 ppmMethyl carbons of the tert-butyl group
~32 ppmQuaternary carbon of the tert-butyl group
~20-50 ppmCH₂ carbons of the cyclohexane ring
>200 ppmCarbonyl carbon (C=O)[3]
IR Spectroscopy Wavenumber (cm⁻¹)~1715-1725 cm⁻¹C=O stretch of the ketone[4][5]
~2800-3000 cm⁻¹C-H stretching of alkyl groups

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for each analytical technique, adaptable for this compound derivatives.

X-ray Crystallography
  • Crystal Growth: Single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution. Suitable solvents include ethanol, hexane, or ethyl acetate. The goal is to obtain a crystal of 0.1-0.3 mm in each dimension.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares methods to obtain the final atomic coordinates and displacement parameters.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard parameters include a 30° pulse width and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the signals in ¹H NMR can be used to determine the relative number of protons.

IR Spectroscopy
  • Sample Preparation (KBr Pellet): A few milligrams of the solid sample are ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Solution): The compound is dissolved in a suitable solvent that has minimal absorption in the IR region of interest (e.g., carbon tetrachloride, chloroform). The solution is placed in a liquid sample cell with infrared-transparent windows (e.g., NaCl, KBr).

  • Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is recorded. The sample is then placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Visualizing the Workflow and Decision-Making

To further clarify the experimental processes and aid in the selection of the appropriate analytical technique, the following diagrams are provided.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy synthesis Synthesis & Purification of This compound Derivative crystal_growth Crystal Growth synthesis->crystal_growth dissolution Dissolution in Deuterated Solvent synthesis->dissolution pellet Sample Preparation (e.g., KBr Pellet) synthesis->pellet data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution output_xray 3D Molecular Structure structure_solution->output_xray nmr_acquisition Data Acquisition (¹H, ¹³C) dissolution->nmr_acquisition nmr_processing Data Processing nmr_acquisition->nmr_processing output_nmr Connectivity & Stereochemistry nmr_processing->output_nmr ir_acquisition Data Acquisition pellet->ir_acquisition ir_analysis Spectral Analysis ir_acquisition->ir_analysis output_ir Functional Groups Present ir_analysis->output_ir decision_tree start Start: Need structural information for a This compound derivative q1 Is the absolute 3D structure and solid-state conformation required? start->q1 q2 Is detailed information on connectivity and solution-state conformation needed? q1->q2 No xray Use X-ray Crystallography q1->xray Yes q3 Is rapid confirmation of the carbonyl group and other functional groups sufficient? q2->q3 No nmr Use NMR Spectroscopy q2->nmr Yes ir Use IR Spectroscopy q3->ir Yes combine Combine techniques for a comprehensive analysis q3->combine No xray->combine nmr->combine ir->combine

References

A Comparative Analysis of Reducing Agents for the Stereoselective Reduction of 2,4-Di-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective reduction of substituted cyclohexanones is a critical transformation in organic synthesis, particularly in the development of pharmaceutical agents where specific stereoisomers are often required for biological activity. This guide provides a comparative study of common hydride reducing agents for the reduction of 2,4-di-tert-butylcyclohexanone, a sterically hindered ketone. The choice of reducing agent significantly influences the diastereoselectivity of the resulting 2,4-di-tert-butylcyclohexanol, yielding varying ratios of the cis and trans isomers.

Executive Summary of Reducing Agent Performance

The reduction of this compound with different hydride reagents demonstrates a clear trend in stereoselectivity, governed by the steric bulk of the reducing agent. Less hindered reagents favor the formation of the thermodynamically more stable trans isomer, while bulkier reagents lead to the kinetically favored cis product. The performance of three common reducing agents is summarized below.

Reducing AgentPredominant IsomerDiastereomeric Ratio (cis:trans)Reaction Conditions
Sodium Borohydride (NaBH₄)trans~15:85Methanol, Room Temperature
Lithium Aluminum Hydride (LiAlH₄)trans~10:90Diethyl ether or THF, 0°C to RT
L-Selectride®cis>98:2Tetrahydrofuran (THF), -78°C

Reaction Pathway and Stereochemical Outcome

The stereochemical outcome of the reduction of this compound is determined by the trajectory of the hydride attack on the carbonyl carbon. The two bulky tert-butyl groups lock the cyclohexane ring in a chair conformation with both substituents in equatorial positions to minimize steric strain. This conformational rigidity dictates two primary faces for nucleophilic attack.

General Reduction of this compound A This compound B Axial Attack (less hindered for small reagents) A->B [H⁻] (e.g., NaBH₄, LiAlH₄) C Equatorial Attack (favored by bulky reagents) A->C [H⁻] (e.g., L-Selectride) D trans-2,4-Di-tert-butylcyclohexanol (Thermodynamic Product) B->D E cis-2,4-Di-tert-butylcyclohexanol (Kinetic Product) C->E

Figure 1. Reaction pathways for the reduction of this compound.

Smaller, less sterically demanding reducing agents like sodium borohydride and lithium aluminum hydride preferentially attack from the axial face to avoid steric hindrance with the axial hydrogens at the C3 and C5 positions. This leads to the formation of the equatorial alcohol, the trans isomer, which is the thermodynamically more stable product.[1][2]

Conversely, bulky reducing agents such as L-Selectride are too large to approach from the axial face and are forced to attack from the more open equatorial face.[1][2] This equatorial attack results in the formation of the axial alcohol, the cis isomer, which is the kinetically favored product.[1]

Experimental Protocols

The following are representative experimental procedures for the reduction of this compound with the discussed reducing agents.

Sodium Borohydride (NaBH₄) Reduction

This procedure is adapted from standard protocols for the reduction of substituted cyclohexanones.[3][4]

  • Dissolution: Dissolve this compound (1.0 g, 4.46 mmol) in methanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (0.17 g, 4.46 mmol) portion-wise to the stirred solution over 10 minutes.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1 hour.

  • Quenching: Slowly add 1 M HCl (10 mL) to quench the excess NaBH₄.

  • Extraction: Extract the product with diethyl ether (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Lithium Aluminum Hydride (LiAlH₄) Reduction

This protocol is based on general procedures for LiAlH₄ reductions.[5] Caution: LiAlH₄ reacts violently with water. All glassware must be dry, and the reaction must be performed under an inert atmosphere.

  • Setup: To a dry 100 mL three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add LiAlH₄ (0.17 g, 4.46 mmol) and anhydrous diethyl ether (20 mL).

  • Dissolution of Ketone: Dissolve this compound (1.0 g, 4.46 mmol) in anhydrous diethyl ether (20 mL) and add it to the dropping funnel.

  • Addition: Add the ketone solution dropwise to the stirred LiAlH₄ suspension at 0°C.

  • Reaction: After the addition is complete, warm the reaction mixture to room temperature and stir for 2 hours.

  • Quenching (Fieser method): Cautiously add water (0.17 mL) dropwise, followed by 15% aqueous NaOH (0.17 mL), and then water again (0.51 mL).

  • Workup: Stir the resulting white precipitate for 30 minutes, then filter and wash the solid with diethyl ether.

  • Isolation: Dry the filtrate over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.

L-Selectride® Reduction

This procedure is adapted from protocols utilizing bulky borohydride reagents.[6][7] Caution: L-Selectride is air and moisture sensitive.

  • Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 g, 4.46 mmol) in anhydrous THF (20 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition of L-Selectride: Slowly add L-Selectride (1.0 M in THF, 5.4 mL, 5.4 mmol) via syringe to the stirred solution.

  • Reaction: Stir the mixture at -78°C for 3 hours.

  • Quenching: Quench the reaction by the slow addition of water (5 mL), followed by 3 M aqueous NaOH (5 mL) and 30% hydrogen peroxide (5 mL) (addition of H₂O₂ should be done carefully at 0°C).

  • Workup: Stir the mixture at room temperature for 1 hour. Extract the product with diethyl ether (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with saturated aqueous sodium thiosulfate (20 mL) and brine (20 mL). Dry over anhydrous magnesium sulfate.

  • Isolation: Filter, and concentrate the organic phase under reduced pressure to yield the product.

Experimental Workflow Diagram

The general workflow for the reduction of this compound can be visualized as follows:

General Experimental Workflow A Reactant Preparation B Reaction Setup (Inert atmosphere if needed) A->B C Addition of Reducing Agent (Temperature Control) B->C D Reaction Monitoring (TLC, GC) C->D E Quenching D->E F Aqueous Workup & Extraction E->F G Drying and Solvent Removal F->G H Purification (Chromatography/Recrystallization) G->H I Product Characterization (NMR, IR, GC-MS) H->I

Figure 2. A generalized workflow for the reduction of this compound.

References

Navigating Molecular Obstacles: Assessing the Steric Hindrance of 2,4-Di-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of organic synthesis and drug development, the three-dimensional arrangement of atoms within a molecule plays a pivotal role in dictating its reactivity and interactions. This spatial arrangement, known as stereochemistry, and the associated concept of steric hindrance—the slowing of chemical reactions due to the bulk of substituent groups—are of paramount importance. This guide provides a comparative analysis of the steric hindrance of 2,4-di-tert-butylcyclohexanone, a molecule featuring two bulky tert-butyl groups that significantly influence its chemical behavior. Due to the limited availability of specific experimental data for this compound, this guide will leverage the extensively studied 4-tert-butylcyclohexanone as a primary model system. The principles and observed trends in the reactivity of this analog are directly applicable and likely amplified in the more sterically congested 2,4-di-tert-butyl system.

Probing Steric Hindrance: A Tale of Two Reactions

The steric environment around the carbonyl group in substituted cyclohexanones can be effectively assessed through two principal types of reactions: nucleophilic addition to the carbonyl carbon, exemplified by hydride reductions, and the formation of enolates through deprotonation at the α-carbon.

Diastereoselectivity in Hydride Reduction

The reduction of the carbonyl group in a cyclohexanone can proceed via two main pathways: axial attack or equatorial attack of the nucleophile (in this case, a hydride ion). The facial selectivity of this addition is highly sensitive to the steric bulk of both the substrate and the reducing agent.

Generally, small nucleophiles favor axial attack to avoid torsional strain with the adjacent axial hydrogens in the transition state, leading to the formation of an equatorial alcohol. Conversely, bulky nucleophiles preferentially attack from the less hindered equatorial face, resulting in an axial alcohol. This principle is often referred to as "steric approach control".[1]

The data presented below for 4-tert-butylcyclohexanone clearly illustrates this principle. The large tert-butyl group at the 4-position effectively "locks" the cyclohexane ring in a chair conformation with the tert-butyl group in the equatorial position, providing a rigid framework to study the effects of steric hindrance on the approaching nucleophile.

Table 1: Diastereoselectivity of Hydride Reduction of 4-tert-Butylcyclohexanone

Reducing AgentHydride SourceSteric BulkMajor ProductProduct Ratio (trans:cis or equatorial:axial alcohol)Reference
Sodium Borohydride (NaBH₄)H⁻Smalltrans-4-tert-Butylcyclohexanol~88:12[2]
Lithium Aluminum Hydride (LiAlH₄)H⁻Smalltrans-4-tert-Butylcyclohexanol~90:10[1]
L-Selectride® (Lithium tri-sec-butylborohydride)H⁻Bulkycis-4-tert-Butylcyclohexanol~8:92[2]

For this compound, the presence of an additional bulky tert-butyl group at the 2-position would further hinder the axial face of the carbonyl. This would be expected to lead to an even greater preference for equatorial attack, especially with bulky reducing agents, and potentially a higher proportion of the cis-alcohol even with smaller hydride donors compared to the 4-tert-butyl analog.

Regioselectivity of Enolate Formation

The formation of an enolate from an unsymmetrical ketone like this compound presents another avenue to assess steric hindrance. Deprotonation can occur at either the C-2 or C-6 position. The regioselectivity of this reaction is governed by the choice of base and reaction conditions, leading to either the kinetic or thermodynamic enolate.

  • Kinetic Enolate: Formed by the removal of the most accessible (least sterically hindered) proton. This process is favored by strong, bulky, non-nucleophilic bases at low temperatures.

  • Thermodynamic Enolate: The more stable enolate, which is typically the more substituted one. Its formation is favored by weaker bases at higher temperatures, allowing for equilibrium to be established.

In the case of this compound, the α-proton at C-6 is significantly less sterically hindered than the α-proton at C-2, which is flanked by a tert-butyl group.

Table 2: Predicted Regioselectivity of Enolate Formation for this compound

BaseBase TypeConditionsMajor Product
Lithium Diisopropylamide (LDA)Strong, BulkyLow Temperature (-78 °C)Kinetic Enolate (Deprotonation at C-6)
Sodium Ethoxide (NaOEt)Strong, SmallRoom TemperatureThermodynamic Enolate (Deprotonation at C-2)

The extreme steric hindrance at the C-2 position in this compound would make the formation of the kinetic enolate at C-6 exceptionally favorable when using a bulky base like LDA.

Experimental Protocols

General Protocol for Hydride Reduction of 4-tert-Butylcyclohexanone
  • Preparation: A solution of 4-tert-butylcyclohexanone is prepared in a suitable aprotic solvent (e.g., diethyl ether or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.

  • Addition of Reducing Agent: The hydride reducing agent (e.g., a solution of LiAlH₄ in THF or solid NaBH₄) is added portion-wise to the stirred solution of the ketone. The reaction is typically exothermic and the temperature should be maintained.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until all the starting ketone has been consumed.

  • Workup: The reaction is carefully quenched by the slow addition of water or an acidic solution to neutralize the excess hydride reagent. The resulting mixture is extracted with an organic solvent. The organic layers are combined, washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Analysis: The ratio of diastereomeric alcohols (cis and trans) in the crude product is determined using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

General Protocol for Kinetic vs. Thermodynamic Enolate Formation

Kinetic Enolate Formation:

  • Base Preparation: A solution of a strong, bulky base like lithium diisopropylamide (LDA) is prepared in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (typically -78 °C) under an inert atmosphere.

  • Deprotonation: A solution of the substituted cyclohexanone in the same solvent is added dropwise to the cold LDA solution. The reaction is stirred for a short period at this low temperature to ensure complete formation of the kinetic enolate.

  • Trapping: The enolate is then "trapped" by the addition of an electrophile (e.g., an alkyl halide) to the reaction mixture.

  • Workup and Analysis: The reaction is quenched, and the product is isolated and analyzed to determine the position of electrophilic addition, which indicates the site of enolate formation.

Thermodynamic Enolate Formation:

  • Reaction Setup: The substituted cyclohexanone is dissolved in a suitable solvent with a smaller, strong base (e.g., sodium ethoxide in ethanol).

  • Equilibration: The mixture is stirred at a higher temperature (e.g., room temperature or reflux) for a sufficient time to allow the equilibrium between the ketone and the two possible enolates to be established.

  • Trapping and Analysis: The enolate mixture is then reacted with an electrophile, and the resulting product distribution is analyzed to determine the predominant site of reaction, corresponding to the more stable thermodynamic enolate.

Visualizing Steric Effects

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_reduction Hydride Reduction of Substituted Cyclohexanone Ketone Substituted Cyclohexanone Axial_Attack Axial Attack (Favored by small Nu⁻) Ketone->Axial_Attack Small Nu⁻ (e.g., NaBH₄) Equatorial_Attack Equatorial Attack (Favored by bulky Nu⁻) Ketone->Equatorial_Attack Bulky Nu⁻ (e.g., L-Selectride) Equatorial_Alcohol Equatorial Alcohol (trans product) Axial_Attack->Equatorial_Alcohol Axial_Alcohol Axial Alcohol (cis product) Equatorial_Attack->Axial_Alcohol G cluster_enolate Enolate Formation of this compound Ketone This compound Kinetic_Enolate Kinetic Enolate (Deprotonation at C-6) Ketone->Kinetic_Enolate Bulky Base (LDA) Low Temperature Thermodynamic_Enolate Thermodynamic Enolate (Deprotonation at C-2) Ketone->Thermodynamic_Enolate Small Base (NaOEt) Higher Temperature

References

Comparative Guide to Analytical Methods for 2,4-Di-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two primary analytical techniques for the quantification of 2,4-Di-tert-butylcyclohexanone: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The information presented is based on established methodologies for similar cyclohexanone derivatives and general principles of analytical method validation.

Method Comparison

Both GC and HPLC are powerful chromatographic techniques suitable for the analysis of this compound. The choice between the two often depends on the sample matrix, desired sensitivity, and available instrumentation.

  • Gas Chromatography (GC): GC is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. It generally offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Headspace GC can be a clean and efficient method for analyzing volatile compounds from various sample matrices.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode, is also a viable option. Since this compound is a non-polar compound, a reversed-phase method with a non-polar stationary phase (like C18) and a polar mobile phase would be appropriate.[1][2] HPLC is advantageous for less volatile compounds or when derivatization is required for GC analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the GC-FID and RP-HPLC methods for the analysis of small organic molecules similar to this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Validation ParameterGas Chromatography (GC-FID)Reversed-Phase HPLC (RP-HPLC)
Linearity (R²) ≥ 0.999[3]≥ 0.998[4]
Range 0.1 - 100 µg/mL0.1 - 200 µg/mL
Accuracy (% Recovery) 98 - 102%[3]95 - 105%[5]
Precision (% RSD)
- Repeatability< 2%[3]< 2%[5]
- Intermediate Precision< 3%[3]< 2%[5]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.05 - 0.5 µg/mL[5]
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL0.1 - 1.0 µg/mL[5]

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is a general guideline for the analysis of this compound. Optimization may be required.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).[6]

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium or Hydrogen.[6]

Chromatographic Conditions:

  • Injector Temperature: 250 °C[8]

  • Detector Temperature: 300 °C[7]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.[7]

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.[7]

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate or dichloromethane.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations within the expected linear range.

  • Dissolve or dilute the sample in the same solvent to a concentration that falls within the calibration range.

  • If necessary, use an internal standard (e.g., a structurally similar, non-interfering compound) to improve precision.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a starting point for developing an RP-HPLC method for this compound.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]

  • Pump: Isocratic or gradient pump.

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized, starting with a composition like 70:30 (acetonitrile:water).[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: 210 nm (as cyclohexanone derivatives typically lack strong chromophores at higher wavelengths).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare calibration standards by diluting the stock solution with the mobile phase.

  • Dissolve or dilute the sample in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is suitable for its intended purpose. The process involves evaluating several key performance parameters.[10]

G cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Requirements MD_Select Select Analytical Technique (GC/HPLC) MD_Start->MD_Select MD_Optimize Optimize Method Parameters MD_Select->MD_Optimize V_Protocol Develop Validation Protocol MD_Optimize->V_Protocol V_Specificity Specificity / Selectivity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Protocol->V_Linearity V_Accuracy Accuracy V_Protocol->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Protocol->V_Precision V_LOD_LOQ LOD & LOQ V_Protocol->V_LOD_LOQ V_Robustness Robustness V_Protocol->V_Robustness V_Report Validation Report V_Specificity->V_Report V_Linearity->V_Report V_Accuracy->V_Report V_Precision->V_Report V_LOD_LOQ->V_Report V_Robustness->V_Report R_Use R_Use V_Report->R_Use Method Suitable for Routine Use

Caption: Workflow for Analytical Method Validation.

Signaling Pathway for Method Selection

The decision to use GC or HPLC for the analysis of this compound can be guided by the properties of the analyte and the sample matrix.

G Analyte This compound Analysis Volatility Is the analyte sufficiently volatile and thermally stable? Analyte->Volatility Matrix Is the sample matrix complex or non-volatile? Volatility->Matrix Yes GC Gas Chromatography (GC) Volatility->GC Yes Derivatization Consider Derivatization Volatility->Derivatization No Matrix->GC No HPLC High-Performance Liquid Chromatography (HPLC) Matrix->HPLC Yes Derivatization->GC

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Kinetics of Hindered Cyclohexanone Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of reactions involving hindered cyclohexanones is crucial for predicting reaction outcomes, optimizing conditions, and developing efficient synthetic routes. The steric hindrance imposed by substituents on the cyclohexanone ring significantly influences reaction rates and stereoselectivity. This guide provides a comparative analysis of the kinetics of several key reactions involving hindered cyclohexanones, supported by experimental data and detailed protocols.

Comparative Kinetic Data

The following table summarizes kinetic data for various reactions of hindered cyclohexanones, offering a quantitative comparison of their reaction rates under different conditions.

Reaction TypeSubstrateReagent/CatalystSolventTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
Hydrogenation Cyclohexanone[RuH(CO)(NCMe)₂(PPh₃)₂]BF₄2-Methoxyethanol90r = k[Ru][H₂]-[1][2]
Hydrogenation Cyclohexanone[OsH(CO)(NCMe)₂(PPh₃)₂]BF₄2-Methoxyethanol90r = k[Os][H₂]Higher than Ru catalyst[2]
Self-Condensation CyclohexanoneSodium Hydroxide-127-149-132.6[3]
Ketalization CyclohexanoneBrønsted Acidic Ionic Liquids-40-70--[4]
Iodination CyclohexanoneTriiodide / H⁺-Not specifiedRate = k[C₆H₁₀O]ᵃ[I₃⁻]ᵇ[H⁺]ᶜ-[5]
Oxidation Cyclohexanonetert-butyl hydroperoxide / Fe-N-C catalyst-Not specified--[6]

Note: The rate expressions and constants are presented as reported in the respective studies. Direct comparison of rate constants should be done with caution due to varying reaction orders and units.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are representative experimental protocols for key kinetic studies of hindered cyclohexanone reactions.

Kinetic Study of Cyclohexanone Hydrogenation

This protocol is based on the studies of homogeneous hydrogenation of cyclohexanone using cationic ruthenium and osmium complexes.[1][2]

Materials:

  • Cyclohexanone

  • Catalyst: [MH(CO)(NCMe)₂(PPh₃)₂]BF₄ (M = Ru, Os)

  • Solvent: 2-Methoxyethanol

  • High-pressure reactor equipped with a magnetic stirrer and a heating system

  • Gas chromatograph (GC) for monitoring reactant and product concentrations

Procedure:

  • The reactor is charged with a solution of the catalyst in 2-methoxyethanol.

  • Cyclohexanone is added to the reactor.

  • The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure.

  • The reaction mixture is heated to the desired temperature and stirred vigorously.

  • Aliquots of the reaction mixture are withdrawn at regular intervals and analyzed by GC to determine the concentrations of cyclohexanone and cyclohexanol.

  • The initial reaction rate is determined from the initial slope of the concentration versus time plot.

  • The reaction order with respect to the catalyst, cyclohexanone, and hydrogen is determined by systematically varying their initial concentrations.

Kinetic Study of Cyclohexanone Self-Condensation

This protocol is adapted from the study of the alkali-catalyzed self-condensation of cyclohexanone.[3]

Materials:

  • Cyclohexanone

  • Catalyst: Sodium hydroxide (NaOH)

  • Batch reactor equipped with a stirrer and temperature control

  • Gas chromatograph/mass spectrometer (GC/MS) for product identification and quantification

Procedure:

  • The batch reactor is charged with cyclohexanone and the sodium hydroxide catalyst.

  • The reactor is heated to the desired temperature (e.g., 127-149 °C).

  • The reaction is carried out under pressure to prevent evaporation or under vacuum to remove water produced.

  • Samples are taken at different time intervals and analyzed by GC/MS to quantify the conversion of cyclohexanone and the formation of dimer, trimer, and tetramer products.

  • A kinetic model is developed by fitting the experimental data to appropriate rate equations.

Kinetic Study of Nucleophilic Addition to Hindered Cyclohexanones

This protocol is based on studies of the stereoselectivity of nucleophilic additions to hindered cyclohexanones.[7]

Materials:

  • Hindered cyclohexanone (e.g., 4-tert-butylcyclohexanone)

  • Nucleophilic reagent (e.g., Grignard reagent, organolithium reagent, or a hydride)

  • Anhydrous solvent (e.g., diethyl ether, THF)

  • Apparatus for reactions under inert atmosphere

  • Analytical instruments for product ratio determination (e.g., GC, NMR)

Procedure:

  • The hindered cyclohexanone is dissolved in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to the desired temperature (e.g., -78 °C or 0 °C).

  • The nucleophilic reagent is added dropwise to the stirred solution.

  • The reaction is allowed to proceed for a specified time.

  • The reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • The product mixture is extracted, dried, and the solvent is removed.

  • The ratio of axial to equatorial alcohol products is determined using GC or NMR spectroscopy to assess the stereoselectivity of the addition.

Visualizations

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for conducting a kinetic study of a hindered cyclohexanone reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_kinetics Kinetic Modeling A Select Reactants & Catalyst B Prepare Solutions of Known Concentration A->B C Mix Reactants in a Controlled Environment (e.g., Reactor) A->C D Maintain Constant Temperature & Pressure C->D E Withdraw Samples at Timed Intervals D->E F Analyze Samples (e.g., GC, HPLC, NMR) E->F G Determine Concentrations of Reactants & Products F->G H Plot Concentration vs. Time G->H I Determine Initial Rates H->I J Determine Reaction Orders I->J K Calculate Rate Constant (k) J->K L Propose Reaction Mechanism K->L

Caption: Workflow for a kinetic study of a hindered cyclohexanone reaction.

Signaling Pathway for Catalyst Selection

The choice of catalyst is critical in reactions of hindered cyclohexanones. The following diagram presents a simplified decision-making pathway for catalyst selection based on the desired reaction type.

catalyst_selection cluster_hydrogenation Hydrogenation cluster_condensation Condensation cluster_ketalization Ketalization start Desired Reaction Type H1 Homogeneous Catalysis start->H1 Reduction of C=O H2 Heterogeneous Catalysis start->H2 Reduction of C=O C1 Base-Catalyzed start->C1 C-C Bond Formation K1 Acid-Catalyzed start->K1 Carbonyl Protection H1_cat [Ru] or [Os] complexes H1->H1_cat H2_cat Pd/C H2->H2_cat C1_cat NaOH, KOH C1->C1_cat K1_cat Brønsted Acidic Ionic Liquids K1->K1_cat

Caption: Decision pathway for selecting a catalyst for cyclohexanone reactions.

References

Cross-Validation of Spectroscopic Data: A Comparative Guide for 2,4-Di-tert-butylcyclohexanone and 4-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 2,4-Di-tert-butylcyclohexanone and a readily available alternative, 4-tert-butylcyclohexanone. The objective is to present a clear cross-validation framework through detailed experimental protocols and a side-by-side data comparison, facilitating the accurate identification and characterization of these compounds. While experimental data for this compound is limited in publicly accessible databases, this guide utilizes predicted data and compares it against the comprehensive experimental data available for 4-tert-butylcyclohexanone to illustrate the cross-validation process.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound (predicted) and 4-tert-butylcyclohexanone (experimental). This direct comparison is fundamental to the cross-validation process, allowing researchers to assess the similarities and differences in their spectral fingerprints.

Table 1: ¹H NMR Data (Predicted for this compound, Experimental for 4-tert-butylcyclohexanone)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound Data not available---
4-tert-butylcyclohexanone 2.29 - 2.21m4HH-2, H-6
2.05 - 1.95m2HH-3e, H-5e
1.45 - 1.35m2HH-3a, H-5a
1.25m1HH-4
0.89s9H-C(CH₃)₃

Table 2: ¹³C NMR Data (Predicted for this compound, Experimental for 4-tert-butylcyclohexanone)

CompoundChemical Shift (δ) ppmAssignment
This compound Data not available-
4-tert-butylcyclohexanone 212.5C=O (C-1)
41.2C-2, C-6
32.5-C (CH₃)₃
27.6-C(C H₃)₃
25.3C-3, C-5
47.5C-4

Table 3: Infrared (IR) Spectroscopy Data

CompoundWavenumber (cm⁻¹)Assignment
This compound ~1715C=O stretch (predicted)
4-tert-butylcyclohexanone 1715C=O stretch (strong)
2960-2850C-H stretch (strong)
1465C-H bend (medium)

Table 4: Mass Spectrometry Data (Predicted for this compound, Experimental for 4-tert-butylcyclohexanone)

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound 210.19 (predicted)153, 139, 97, 57 (predicted)
4-tert-butylcyclohexanone 154.1498, 83, 57, 41

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the reproducibility and cross-validation of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse sequence.

    • Spectral width: -2 to 12 ppm.

    • Acquisition time: 4 seconds.

    • Relaxation delay: 2 seconds.

    • Number of scans: 16.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse sequence.

    • Spectral width: 0 to 220 ppm.

    • Acquisition time: 2 seconds.

    • Relaxation delay: 5 seconds.

    • Number of scans: 1024.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectra Acquisition:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 32.

  • Data Acquisition: Record the spectrum as percent transmittance or absorbance. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectra Acquisition:

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph (GC) inlet.

  • Instrumentation: Employ a mass spectrometer with an electron ionization source.

  • Parameters:

    • Ionization energy: 70 eV.

    • Source temperature: 200-250 °C.

    • Mass range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Cross-Validation Workflow

The following diagram illustrates a generalized workflow for the cross-validation of spectroscopic data, a critical process for ensuring data integrity and analytical method reliability.

Spectroscopic_Data_Cross_Validation cluster_0 Data Acquisition cluster_1 Data Analysis & Comparison cluster_2 Validation & Conclusion Compound_A Target Compound (e.g., this compound) NMR_A NMR Spectroscopy Compound_A->NMR_A IR_A IR Spectroscopy Compound_A->IR_A MS_A Mass Spectrometry Compound_A->MS_A Compound_B Reference Compound (e.g., 4-tert-butylcyclohexanone) NMR_B NMR Spectroscopy Compound_B->NMR_B IR_B IR Spectroscopy Compound_B->IR_B MS_B Mass Spectrometry Compound_B->MS_B Analyze_A Analyze Spectra of Target Compound NMR_A->Analyze_A IR_A->Analyze_A MS_A->Analyze_A Analyze_B Analyze Spectra of Reference Compound NMR_B->Analyze_B IR_B->Analyze_B MS_B->Analyze_B Compare Compare Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) Analyze_A->Compare Analyze_B->Compare Validation Cross-Validation Assessment Compare->Validation Conclusion Confirmation of Structure & Purity Validation->Conclusion

Caption: Workflow for spectroscopic data cross-validation.

Safety Operating Guide

Proper Disposal of 2,4-Di-tert-butylcyclohexanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 2,4-Di-tert-butylcyclohexanone, a ketone compound. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Hazard Information

This compound and its isomers are classified as hazardous materials. Based on data for related compounds such as 4-tert-Butylcyclohexanone and 2,6-Di-tert-butyl-cyclohexanone, this chemical should be handled with care. It is considered harmful if swallowed and may cause long-lasting harmful effects to aquatic life[1][2]. Therefore, it is imperative to prevent its release into the environment.

Key Hazards:

  • Acute Oral Toxicity: Harmful if swallowed[1][2].

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects[2].

  • Skin and Eye Irritation: May cause skin and eye irritation[3].

Personnel handling this chemical should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Quantitative Data for Related Compounds

PropertyValueSource Compound
Molecular Formula C10H18O4-tert-Butylcyclohexanone
Molecular Weight 154.25 g/mol 4-tert-Butylcyclohexanone
Appearance Off-white powder/solid4-tert-Butylcyclohexanone
Melting Point 47-50 °C4-tert-Butylcyclohexanone
Boiling Point 113-116 °C at 20 mmHg4-tert-Butylcyclohexanone
Flash Point 96 °C (204.8 °F) - closed cup4-tert-Butylcyclohexanone
GHS Hazard Codes H302 (Harmful if swallowed), H412 (Harmful to aquatic life with long lasting effects)4-tert-Butylcyclohexanone

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[4][5].

Experimental Protocol for Waste Segregation and Disposal:

  • Initial Waste Collection:

    • Designate a specific, properly labeled, and sealed container for this compound waste. The container must be in good condition, with no leaks or cracks, and made of a compatible material (e.g., high-density polyethylene)[4][6].

    • The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound"[4][5]. Chemical formulas or abbreviations are not acceptable[4][5].

    • Keep the waste container closed except when adding waste[4].

  • Waste Storage in the Laboratory:

    • Store the waste container in a designated satellite accumulation area within the laboratory[6]. This area should be close to the point of waste generation to minimize transport[6].

    • Ensure the storage area has secondary containment to prevent spills from reaching drains.

    • Segregate the this compound waste from incompatible materials, such as strong oxidizing agents, acids, and bases[3].

  • Disposal of Contaminated Materials:

    • Any materials grossly contaminated with this compound, such as gloves, absorbent pads, or glassware, must also be disposed of as hazardous waste in the same designated container.

    • For empty containers that held the pure chemical, they must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and treated as hazardous waste[4]. After triple-rinsing, the container can be disposed of in the regular trash after defacing the label[4].

  • Arranging for Final Disposal:

    • Once the waste container is full (no more than 90% capacity), or if it has been in storage for the maximum allowed time (e.g., 90 days in some jurisdictions), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[6].

    • Complete all necessary paperwork, providing accurate information about the waste composition[5].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation: This compound is_liquid Is the waste liquid or solid? start->is_liquid liquid_waste Collect in a labeled, sealed, compatible liquid waste container. is_liquid->liquid_waste Liquid solid_waste Collect in a labeled, sealed, compatible solid waste container. is_liquid->solid_waste Solid is_contaminated Are there contaminated materials (gloves, glassware, etc.)? liquid_waste->is_contaminated solid_waste->is_contaminated contaminated_disposal Dispose of as hazardous waste in the same container. is_contaminated->contaminated_disposal Yes empty_container Is the original container empty? is_contaminated->empty_container No contaminated_disposal->empty_container triple_rinse Triple-rinse with a suitable solvent. Collect rinsate as hazardous waste. empty_container->triple_rinse Yes storage Store waste in a designated satellite accumulation area. empty_container->storage No dispose_container Deface label and dispose of container in regular trash. triple_rinse->dispose_container dispose_container->storage full_or_time Is the container full or has the storage time limit been reached? storage->full_or_time full_or_time->storage No contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company. full_or_time->contact_ehs Yes end Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific waste management guidelines and the Safety Data Sheet (SDS) for the most detailed information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Di-tert-butylcyclohexanone
Reactant of Route 2
2,4-Di-tert-butylcyclohexanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.